Talibegron Hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFVYIWOQSJCH-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049042 | |
| Record name | ZD 2079 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178600-17-4 | |
| Record name | Talibegron hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178600174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZD 2079 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALIBEGRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N251Q608VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Talibegron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron Hydrochloride (also known as ZD-2079) is a selective beta-3 adrenergic receptor (β3-AR) agonist.[1] The β3-AR is a member of the G-protein coupled receptor (GPCR) superfamily, predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder. Initially developed for metabolic conditions like obesity and type 2 diabetes, its therapeutic potential has also been explored in the context of overactive bladder (OAB). Although the global development of this compound has been discontinued, the study of its mechanism provides a valuable framework for understanding the therapeutic action and potential of β3-AR agonists.[1]
Core Mechanism of Action: The β3-Adrenergic Receptor Signaling Pathway
The primary mechanism of action of this compound is the selective activation of the β3-adrenergic receptor. This activation initiates a cascade of intracellular signaling events that mediate the drug's physiological effects.
1. Receptor Binding and G-Protein Coupling:
As a β3-AR agonist, Talibegron binds to the receptor, inducing a conformational change. This activated receptor complex then couples with intracellular heterotrimeric G proteins. The β3-AR is primarily coupled to the Gs (stimulatory) protein, although coupling to Gi (inhibitory) proteins has also been reported in some contexts.[2]
2. The Canonical Gs-Adenylyl Cyclase-cAMP Pathway:
-
Activation of Adenylyl Cyclase: Upon binding to the activated β3-AR, the Gs protein releases its α-subunit (Gαs), which in turn binds to and activates the enzyme adenylyl cyclase (AC).
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP concentration.[2][3] This is the central second messenger in this pathway.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate various downstream protein targets.
-
Physiological Response: The phosphorylation of specific cellular proteins by PKA ultimately leads to the final physiological response, such as smooth muscle relaxation or lipolysis.[3]
3. Alternative Signaling Pathways:
While the Gs-cAMP pathway is predominant, evidence suggests β3-AR agonists may also engage other signaling mechanisms. One notable alternative is the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[2][4] NO can then act as a signaling molecule to induce relaxation in smooth muscle cells, complementing the cAMP-mediated pathway.
Signaling Pathway Diagram
Caption: The canonical Gs-protein coupled signaling pathway activated by Talibegron.
Physiological Effects and Therapeutic Rationale
The activation of the β3-AR by Talibegron leads to distinct physiological effects depending on the tissue type.
-
Urinary Bladder (Detrusor Muscle): In the smooth muscle cells of the bladder wall (the detrusor), the increase in cAMP via the β3-AR pathway leads to muscle relaxation.[3][5] This relaxation during the storage phase of the micturition cycle increases the bladder's capacity to hold urine, thereby reducing the symptoms of overactive bladder, such as urinary frequency and urgency.[3][5]
-
Adipose Tissue: Adipocytes are a primary site of β3-AR expression. Activation of these receptors stimulates lipolysis (the breakdown of stored triglycerides) and promotes thermogenesis (heat production).[6] Studies with other β3-AR agonists like Mirabegron (B1684304) have shown they can induce the "beiging" of white adipose tissue, converting it into a more metabolically active tissue with a higher capacity for energy expenditure.[6][7] This formed the basis for investigating Talibegron for obesity and metabolic disorders.
Quantitative Data
| Parameter | Drug | Species/System | Value | Reference |
| Receptor Activation | Mirabegron | Cloned Human β3-AR | Agonist | [5] |
| Receptor Selectivity | Mirabegron | Cloned Human β1/β2-AR | Very Low Intrinsic Activity | [5] |
| Clinical Efficacy (OAB) | Mirabegron (50 mg) | Human | -1.47 mean decrease in incontinence episodes/24h vs. -1.13 for placebo | [8] |
| Clinical Efficacy (OAB) | Mirabegron (50 mg) | Human | -1.66 mean decrease in micturitions/24h vs. -1.05 for placebo | [8] |
Note: The data presented is for Mirabegron and is intended to be representative of the β3-AR agonist class. It should not be directly extrapolated to this compound.
Experimental Protocols
The following section details a representative methodology for a key experiment used to characterize β3-AR agonists.
Protocol: In Vitro cAMP Accumulation Assay
This assay is fundamental for quantifying the ability of a compound like Talibegron to act as a functional agonist at the β3-AR by measuring the production of the second messenger, cAMP.
1. Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production in a cell line recombinantly expressing the human β3-adrenergic receptor.
2. Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human β3-AR gene.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% Bovine Serum Albumin (BSA).
-
Stimulation Buffer: Assay buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted.
-
Reference Agonist: Isoproterenol (a non-selective beta-agonist).
-
Detection Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF, ELISA, or AlphaLISA).
3. Methodology:
-
Cell Culture: Culture the CHO-K1-β3-AR cells in T-75 flasks at 37°C and 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well assay plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Perform serial dilutions of this compound and Isoproterenol in stimulation buffer to achieve a range of final assay concentrations (e.g., from 1 pM to 100 µM).
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the prepared compound dilutions (including a vehicle control) to the wells.
-
Incubate the plate at 37°C for 30 minutes to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the detection kit manufacturer's protocol.
-
Perform the cAMP detection assay by adding the kit reagents (e.g., cAMP-d2 conjugate and anti-cAMP cryptate conjugate for HTRF).
-
Incubate for the recommended time (e.g., 60 minutes at room temperature).
-
-
Data Acquisition: Read the plate using a compatible plate reader (e.g., a HTRF-certified reader).
4. Data Analysis:
-
Calculate the ratio of the two emission wavelengths for HTRF or the raw signal for other formats.
-
Normalize the data to the vehicle control (0% stimulation) and the maximum response from the reference agonist Isoproterenol (100% stimulation).
-
Plot the normalized response versus the log concentration of Talibegron.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy).
Experimental Workflow Diagram
Caption: Workflow for a cell-based cAMP accumulation assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. droracle.ai [droracle.ai]
- 8. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Talibegron Hydrochloride as a β3-Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talibegron hydrochloride (also known as ZD2079) is a potent and selective β3-adrenergic receptor (β3-AR) agonist. The β3-AR is a member of the G-protein coupled receptor (GPCR) superfamily, predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder. Activation of the β3-AR stimulates several downstream signaling cascades, leading to effects such as lipolysis, thermogenesis, and smooth muscle relaxation. These physiological responses have made β3-AR agonists a promising therapeutic target for conditions like obesity, type 2 diabetes, and overactive bladder (OAB). While the development of this compound by AstraZeneca was ultimately discontinued (B1498344), a thorough understanding of its mechanism of action and the broader landscape of β3-AR agonism remains valuable for ongoing research in this field. This guide provides a comprehensive overview of the core pharmacology of Talibegron and the β3-adrenergic receptor, including key signaling pathways, experimental methodologies, and comparative data with other relevant compounds.
The β3-Adrenergic Receptor: Mechanism of Action
The β3-adrenergic receptor, upon binding with an agonist like Talibegron, initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
In addition to the canonical Gs-cAMP-PKA pathway, β3-ARs can also couple to other signaling molecules. Evidence suggests potential coupling to inhibitory G-proteins (Gi), which can modulate adenylyl cyclase activity. Furthermore, in certain tissues, β3-AR activation can stimulate the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation.
Signaling Pathways
The signaling cascades initiated by β3-AR activation are multifaceted. The primary and alternative pathways are depicted below.
Figure 1: Canonical Gs-cAMP-PKA signaling pathway of the β3-adrenergic receptor.
Figure 2: Alternative Gi and NO-cGMP signaling pathways of the β3-adrenergic receptor.
Quantitative Pharmacological Data
While comprehensive quantitative data for this compound is limited in publicly accessible literature due to its discontinued development, the following tables summarize the available information and provide comparative data for other notable β3-AR agonists to offer a broader context.
Table 1: Binding Affinity (Ki) and Potency (pD2) of β3-Adrenergic Receptor Agonists
| Compound | Receptor Subtype | Species | Binding Affinity (Ki) | Potency (pD2) | Reference |
| Talibegron (ZD2079) | β3-AR | Rat | Not Available | 3.72 (vasorelaxation) | [1] |
| Mirabegron | β3-AR | Human | 2.5 - 55 nM | - | [2] |
| Vibegron | β3-AR | Human | Not Available | - | - |
| Amibegron (SR58611A) | β3-AR | - | Not Available | - | - |
| Solabegron | β3-AR | - | Not Available | - | - |
Table 2: Functional Efficacy (EC50) of β3-Adrenergic Receptor Agonists in cAMP Accumulation Assays
| Compound | Receptor Subtype | Cell Line | Efficacy (EC50) | Reference |
| Talibegron (ZD2079) | β3-AR | - | Not Available | - |
| Mirabegron | β3-AR | CHO cells | ≈ 22 nM | [3] |
| Vibegron | β3-AR | HEK293 cells | 2.13 nM | [4] |
| Solabegron | β3-AR | CHO cells | - | [3] |
| Isoproterenol (non-selective) | β3-AR | CHO cells | - | [3] |
Table 3: Selectivity Profile of β3-Adrenergic Receptor Agonists
| Compound | Selectivity (β3 vs β1) | Selectivity (β3 vs β2) | Reference |
| Talibegron (ZD2079) | Not Available | Not Available | - |
| Mirabegron | >517-fold | >496-fold | [5] |
| Vibegron | >7937-fold | >7937-fold | [5] |
| CL 316 ,243 | >129-fold | 10-fold | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of β3-AR agonists. The following sections outline the standard protocols for key in vitro assays used to characterize compounds like this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the β3-adrenergic receptor.
Objective: To quantify the affinity of this compound for the human β3-adrenergic receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-L-748,337 (a selective β3-AR antagonist).
-
Non-labeled competitor: this compound at various concentrations.
-
Incubation buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash buffer: Cold incubation buffer.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the human β3-AR and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([3H]-L-748,337) to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known β3-AR antagonist (e.g., unlabeled L-748,337) to determine non-specific binding.
-
Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of Talibegron that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Experimental workflow for a radioligand binding assay.
Adenylyl Cyclase Activation (cAMP Accumulation) Assay
This functional assay measures the ability of a compound to stimulate the production of cAMP, providing a measure of its efficacy (EC50).
Objective: To determine the potency and efficacy of this compound in stimulating cAMP production in cells expressing the human β3-adrenergic receptor.
Materials:
-
Whole cells stably expressing the human β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Seeding: Seed the β3-AR expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Compound Stimulation: Add increasing concentrations of this compound to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit protocol.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method (e.g., measuring fluorescence or luminescence).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Talibegron concentration. Determine the EC50 value (the concentration of Talibegron that produces 50% of the maximal response) and the Emax (the maximum response).
Figure 4: Experimental workflow for a cAMP accumulation assay.
Drug Development and Logical Relationships
The development of a novel therapeutic agent like a β3-AR agonist follows a structured path from initial discovery to potential clinical application. Although the development of Talibegron was discontinued, the logical flow of this process provides a valuable framework for understanding the research and development landscape.
Figure 5: Logical workflow of β3-adrenergic agonist drug development.
Conclusion
This compound is a potent β3-adrenergic receptor agonist that exemplifies the therapeutic potential and challenges associated with targeting this receptor. While its clinical development was not pursued to completion, the foundational research into its mechanism of action and the broader understanding of β3-AR signaling continue to inform the development of new therapies for metabolic and urological disorders. This technical guide provides a framework for understanding the pharmacology of Talibegron and other β3-AR agonists, detailing the key signaling pathways and experimental methodologies that are central to research in this area. Further investigation into the specific reasons for the discontinuation of Talibegron's development could provide valuable insights for future drug discovery efforts targeting the β3-adrenergic receptor.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Talibegron Hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron Hydrochloride is a potent and selective β3-adrenergic receptor agonist. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the signaling pathways it modulates. The information is intended for researchers and professionals involved in drug discovery and development.
Chemical Structure and Identifiers
This compound is the hydrochloride salt of Talibegron. Its chemical structure is characterized by a phenylethanolamine moiety linked to a phenylacetic acid derivative through an ether bond.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid;hydrochloride | [1] |
| CAS Number | 178600-17-4 | [1] |
| Molecular Formula | C₁₈H₂₂ClNO₄ | [1] |
| Molecular Weight | 351.8 g/mol | [1] |
| SMILES | C1=CC=C(C=C1)--INVALID-LINK--O.Cl | [1] |
| InChI | InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H/t17-;/m0./s1 | [1] |
| InChIKey | KCEFVYIWOQSJCH-LMOVPXPDSA-N | [1] |
| Synonyms | Talibegron HCl, ZD-2079, SCH 417849, ICID2079 | [1] |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. Further experimental determination of properties such as melting point and pKa is recommended for comprehensive characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| Polar Surface Area | 78.8 Ų | Computed | [1] |
| Solubility in H₂O | < 8.8 mg/mL | Experimental | [2] |
| Solubility in DMSO | 50 mg/mL (142.11 mM) | Experimental | [2] |
Pharmacological Properties
This compound is a potent agonist of the β3-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.
Potency
The potency of this compound has been demonstrated in ex vivo studies. It exhibits potent vasorelaxant effects on phenylephrine-preconstricted rat mesenteric artery with a pD₂ of 3.72.[3] The pD₂ value is the negative logarithm of the EC₅₀ value, indicating the concentration at which the drug produces 50% of its maximal effect.
Table 3: Pharmacological Activity of this compound
| Parameter | Value | Assay System | Reference |
| pD₂ | 3.72 | Phenylephrine-preconstricted rat mesenteric artery | [3] |
Mechanism of Action & Signaling Pathway
As a β3-adrenergic receptor agonist, this compound stimulates the receptor, which is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. This activation leads to a cascade of intracellular events.
Signaling Pathway Description:
-
Receptor Activation: this compound binds to and activates the β3-adrenergic receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gs alpha subunit.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, leading to the physiological effects associated with β3-adrenergic receptor activation, such as smooth muscle relaxation and lipolysis.
Caption: β3-Adrenergic Receptor Signaling Pathway Activated by Talibegron.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific pharmacological assays of this compound are not extensively available in the public domain. However, general methodologies for similar compounds can be adapted.
General Synthesis Workflow
The synthesis of phenylethanolamine derivatives like Talibegron typically involves a multi-step process. A plausible, though not definitively reported, synthetic workflow is outlined below.
Caption: A general workflow for the synthesis of this compound.
Vasorelaxation Assay Protocol
The following is a generalized protocol for assessing the vasorelaxant effects of a compound on isolated arterial rings, similar to the assay used to determine the pD₂ of this compound.
Objective: To determine the potency of a test compound in inducing relaxation of pre-constricted arterial rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (B352888) (vasoconstrictor)
-
Test compound (this compound)
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Euthanize the rat and dissect the mesenteric artery in cold Krebs-Henseleit solution. Clean the artery of adhering connective tissue and cut into rings (2-3 mm in length).
-
Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1g, with solution changes every 15-20 minutes.
-
Viability Check: Test the viability of the arterial rings by contracting them with a high-potassium solution (e.g., 60 mM KCl).
-
Pre-constriction: After a washout period, constrict the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound in a cumulative manner to the organ bath, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the relaxation at each concentration as a percentage of the pre-constriction induced by phenylephrine. Plot the concentration-response curve and calculate the pD₂ (-log EC₅₀) value using appropriate pharmacological software.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound. The compound appears to have been a research and development candidate that has not progressed to clinical evaluation in humans.
Conclusion
This compound is a potent β3-adrenergic receptor agonist with demonstrated vasorelaxant properties in preclinical models. Its chemical structure and primary mechanism of action are well-defined. However, a comprehensive understanding of its physicochemical properties, full pharmacological profile, and potential for clinical development requires further investigation. The methodologies outlined in this guide provide a framework for such future studies.
References
An In-depth Technical Guide on the Discovery and Synthesis of Talibegron Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Talibegron Hydrochloride (also known by its development code ZD-2079) is a potent and selective β3-adrenergic receptor (β3-AR) agonist. It was investigated for its potential therapeutic applications in metabolic diseases, leveraging the role of the β3-AR in mediating lipolysis and thermogenesis. While initial interest in the broader class of β3-AR agonists was high for conditions like obesity and type 2 diabetes, the clinical development of Talibegron was ultimately discontinued. This guide provides a detailed overview of the public domain knowledge regarding its discovery, pharmacological profile, and synthesis, with a focus on the core technical requirements for a scientific audience.
Discovery and Pharmacological Profile
The discovery of Talibegron was part of a wider research effort by pharmaceutical companies in the 1990s and early 2000s to develop selective β3-AR agonists. The primary hypothesis was that activating β3-ARs, which are predominantly expressed in white and brown adipose tissue, could stimulate energy expenditure and improve metabolic parameters without the cardiovascular side effects associated with non-selective β-agonists.
Receptor Binding and Functional Activity
Talibegron is characterized as a potent agonist for the β3-adrenergic receptor. Its pharmacological activity is typically quantified through in vitro binding and functional assays. Binding assays determine the affinity of the compound for the receptor (expressed as Ki, the inhibition constant), while functional assays measure the biological response elicited by the compound (expressed as EC50, the half-maximal effective concentration, or as pD2, the negative logarithm of the EC50).
While a comprehensive, publicly available dataset of Talibegron's binding affinities and functional potencies across all adrenergic receptor subtypes is limited, its primary activity as a β3-AR agonist is well-established. In a functional assay using phenylephrine-preconstricted rat mesenteric artery, this compound demonstrated potent β3-adrenoceptor agonist activity with a pD2 value of 3.72.[1][2] Some research has explored the potential for off-target effects of β3-AR agonists on other adrenergic receptors, such as α1-adrenoceptors, though the clinical significance of these findings for Talibegron is not fully elucidated.[3]
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor/Assay | Value | Notes |
| Functional Potency (pD2) | β3-Adrenoceptor (Rat Mesenteric Artery) | 3.72 | Measures vasorelaxant effect.[1][2] |
| Chemical Name | N/A | 4-[2-[[(2R)-2-Hydroxy-2-phenylethyl]amino]ethoxy]-benzeneacetic acid hydrochloride | |
| CAS Number | N/A | 178600-17-4 | |
| Molecular Formula | N/A | C18H22ClNO4 |
Mechanism of Action: Signaling Pathways
Talibegron's mechanism of action is centered on its agonist activity at the β3-adrenergic receptor, which is a G-protein coupled receptor (GPCR) linked to the Gαs subunit.
β3-Adrenergic Receptor Agonism
Activation of the β3-AR by an agonist like Talibegron initiates a downstream signaling cascade. The Gαs subunit activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). In adipose tissue, PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme for the hydrolysis of triglycerides, resulting in the release of free fatty acids (lipolysis) and glycerol. This process is fundamental to the thermogenic and metabolic effects of β3-AR activation.
Caption : β3-Adrenergic receptor agonism signaling pathway.
Synthesis of this compound
The synthesis of Talibegron, or 4-[2-(2-hydroxy-2-phenylethylamino)ethoxy]-phenylacetic acid, involves the coupling of two key fragments: a protected phenoxy-ethylamine derivative and a chiral styrene (B11656) oxide. The hydrochloride salt is typically formed in the final step.
General Synthetic Workflow
A general workflow for the synthesis starts with commercially available starting materials, proceeds through the formation of key intermediates, involves a crucial coupling step to form the core structure, and finishes with deprotection and salt formation.
Caption : General experimental workflow for Talibegron HCl synthesis.
Experimental Protocol: Key Coupling Step
The following protocol is a representative method for the key coupling reaction based on patent literature describing the synthesis of Talibegron and structurally related compounds.[1] This step involves the nucleophilic attack of the amine on the epoxide ring of styrene oxide.
-
Reaction: Coupling of 4-(2-aminoethoxy)phenylacetic acid derivative with (R)-Styrene Oxide.
-
Materials:
-
4-(2-aminoethoxy)phenylacetic acid derivative (e.g., amide or ester protected) (1.0 equivalent)
-
(R)-Styrene oxide (1.0 - 1.2 equivalents)
-
Solvent: A protic solvent such as isopropanol (B130326) or t-amyl alcohol.
-
-
Procedure:
-
The 4-(2-aminoethoxy)phenylacetic acid derivative is dissolved in the chosen alcohol solvent in a reaction vessel equipped with a condenser and magnetic stirrer.
-
(R)-Styrene oxide is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for an extended period (e.g., 48-72 hours).
-
The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator).
-
The resulting crude residue, containing the protected Talibegron, is then purified. Purification is typically achieved using column chromatography (e.g., silica (B1680970) gel) with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
-
Subsequent Steps:
-
Deprotection: If the carboxylic acid was protected as an ester or amide, a hydrolysis step (acidic or basic) is required to yield the free carboxylic acid (Talibegron base).
-
Salt Formation: The purified Talibegron base is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate), and a solution of hydrogen chloride (e.g., HCl in ether or ethanol) is added to precipitate this compound. The salt is then collected by filtration, washed with a non-polar solvent, and dried.
-
Conclusion
This compound is a well-defined β3-adrenergic receptor agonist that emerged from targeted drug discovery programs. Its mechanism of action via the Gαs-cAMP-PKA pathway is characteristic of its class and provides a clear basis for its effects on metabolism. The synthesis, while involving multiple steps, relies on established chemical transformations. This guide has summarized the core technical information available on Talibegron, providing a foundation for researchers in the fields of pharmacology and medicinal chemistry.
References
- 1. RU2073666C1 - 4-[2-(2-hydroxy-2-phenylethylamino)ethoxy]-phenylacetic acid or its bioprecursor or pharmaceutically acceptable salt, method of its synthesis, composition based on thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Investigation of Talibegron Hydrochloride Off-Target Effects: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron hydrochloride is identified as a potent and selective β3 adrenergic receptor agonist.[1][2] While its primary mechanism of action is centered on the activation of β3 adrenoceptors, a thorough understanding of any potential off-target interactions is crucial for a comprehensive safety and efficacy profile. This technical guide addresses the investigation of this compound's off-target effects. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data on the off-target binding profile of this compound.
Despite the absence of direct data for Talibegron, this guide will outline the established methodologies and experimental workflows typically employed in the pharmaceutical industry to characterize the off-target effects of drug candidates. This information is provided to serve as a framework for potential future investigations into the selectivity of this compound.
General Methodologies for Off-Target Effect Investigation
The assessment of off-target interactions is a critical component of preclinical safety pharmacology studies.[3] These investigations aim to identify any unintended pharmacodynamic effects of a drug candidate. The core battery of tests often includes evaluations of the central nervous, respiratory, and cardiovascular systems.[3]
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a wide range of receptors, ion channels, and transporters.[4][5][6][7] These assays are typically conducted as part of a broad screening panel against hundreds of potential off-targets.
Experimental Protocol: Competitive Radioligand Binding Assay
A standard protocol for a competitive radioligand binding assay involves the following steps:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target of interest. The protein concentration of the membrane preparation is determined.[3]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a specific radioligand (a radioactively labeled molecule that binds to the target), and varying concentrations of the test compound (e.g., this compound).[3][6]
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.[3]
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[5]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[3]
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the off-target.[5]
Enzyme Inhibition Assays
Enzyme inhibition assays are used to determine if a drug candidate interacts with and inhibits the activity of various enzymes.[8][9] These assays are crucial for identifying potential metabolic liabilities or other unintended enzymatic interactions.
Experimental Protocol: General Enzyme Inhibition Assay
A typical protocol for an in vitro enzyme inhibition assay includes:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and test compound in appropriate solvents.[8]
-
Reaction Mixture: In a microplate well, the enzyme is pre-incubated with various concentrations of the test compound.[10]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.[10]
-
Detection: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or fluorometer.[8][11]
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in its absence to calculate the percentage of inhibition. These values are then used to determine the IC50 of the compound for the enzyme.[10]
Data Presentation
As no specific quantitative data for this compound's off-target effects are publicly available, the following tables are presented as templates for how such data would be structured.
Table 1: Hypothetical Off-Target Binding Profile of this compound (Radioligand Binding Assays)
| Target Class | Specific Target | Ki (nM) |
| Adrenergic Receptors | α1A | Data Not Available |
| α1B | Data Not Available | |
| α2A | Data Not Available | |
| β1 | Data Not Available | |
| β2 | Data Not Available | |
| Dopamine Receptors | D1 | Data Not Available |
| D2 | Data Not Available | |
| Serotonin Receptors | 5-HT1A | Data Not Available |
| 5-HT2A | Data Not Available | |
| Ion Channels | hERG | Data Not Available |
| Transporters | SERT | Data Not Available |
| NET | Data Not Available | |
| DAT | Data Not Available |
Table 2: Hypothetical Off-Target Enzyme Inhibition Profile of this compound
| Enzyme Family | Specific Enzyme | IC50 (µM) |
| Cytochrome P450 | CYP1A2 | Data Not Available |
| CYP2C9 | Data Not Available | |
| CYP2C19 | Data Not Available | |
| CYP2D6 | Data Not Available | |
| CYP3A4 | Data Not Available | |
| Kinases | PKA | Data Not Available |
| PKC | Data Not Available | |
| Phosphodiesterases | PDE3 | Data Not Available |
| PDE4 | Data Not Available |
Visualizations of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows for investigating off-target effects and a simplified representation of the intended β3 adrenergic receptor signaling pathway.
References
- 1. Ligand-Receptor Interactions and Structure-Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can we improve our understanding of cardiovascular safety liabilities to develop safer medicines? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-tiered approach to detect autoimmune cross-reactivity of therapeutic T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. T-cell-receptor cross-recognition and strategies to select safe T-cell receptors for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Effects of Talibegron Hydrochloride: A Technical Overview of Preclinical In Vivo Studies
Disclaimer: This document summarizes the available preclinical in vivo data on Talibegron Hydrochloride (also known as AD-9677 and AJ-9677). It is important to note that a comprehensive review of the scientific literature did not yield specific studies on the effects of this compound in lean mice. The following information is therefore synthesized from studies conducted in other animal models, primarily rats and obese canines. The extrapolation of these findings to lean mice should be done with caution.
Executive Summary
This compound is a selective β3-adrenergic receptor agonist that has been investigated for its potential therapeutic effects on metabolic disorders. Preclinical studies in various animal models have demonstrated its capacity to modulate energy expenditure, reduce adiposity, and influence glucose and lipid metabolism. This technical guide provides an in-depth analysis of the reported in vivo effects of Talibegron, with a focus on quantitative data and experimental methodologies, to serve as a resource for researchers and drug development professionals.
Mechanism of Action: The β3-Adrenergic Pathway
Talibegron exerts its effects by selectively activating the β3-adrenergic receptors, which are predominantly expressed in adipose tissue. Activation of these receptors initiates a signaling cascade that leads to increased thermogenesis and lipolysis.
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative findings from preclinical studies on Talibegron (AJ-9677) in various animal models.
Table 1: Effects of Acute and Chronic Talibegron (AJ-9677) Administration in Rats[1]
| Parameter | Animal Model | Treatment Group | Dosage | Observation |
| Brown Adipose Tissue Temperature | Sprague-Dawley Rats | Acute | Not Specified | Increased |
| Chronic Pre-treatment | Not Specified | Increased (desensitization observed) | ||
| Energy Expenditure | Sprague-Dawley Rats | Acute | Not Specified | Increased |
| Chronic Pre-treatment | Not Specified | Increased (augmented effect) | ||
| Respiratory Quotient | Sprague-Dawley Rats | Vehicle Pre-treatment + Acute Challenge | Not Specified | Decreased (persisted for at least 15 hours) |
| Chronic Pre-treatment + Acute Challenge | Not Specified | Initial decrease (lasted for only 4 hours) |
Table 2: Effects of Talibegron (AJ-9677) on Metabolic Parameters in Obese Beagles[2][3]
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Observation |
| Plasma Non-Esterified Fatty Acids (NEFA) | Obese Beagles | Acute | 0.01 or 0.1 mg/kg (oral) | 1 hour | Dose-dependent increase |
| Plasma Insulin | Obese Beagles | Acute | 0.01 or 0.1 mg/kg (oral) | 1 hour | Dose-dependent increase |
| Plasma Glucose | Obese Beagles | Acute | 0.01 or 0.1 mg/kg (oral) | Post 1 hour | Gradual decrease |
| Body Weight | Obese Beagles | Chronic | 0.01 mg/kg/day | 3 weeks | No notable change |
| Chronic | 0.1 mg/kg/day | 7 weeks | Reduction compared to placebo | ||
| Body Fat | Obese Beagles | Chronic | 0.1 mg/kg/day | 7 weeks | Remarkable reduction (CT scan) |
| Plasma Leptin | Obese Beagles | Chronic | 0.1 mg/kg/day | 7 weeks | Decreased |
| Plasma Adiponectin | Obese Beagles | Chronic | 0.1 mg/kg/day | 7 weeks | Increased |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the key experimental protocols employed in the cited studies.
Chronic Administration Study in Rats[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimation: Standard laboratory conditions with ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle pre-treatment group.
-
AJ-9677 pre-treatment group.
-
-
Drug Administration: Chronic administration of vehicle or AJ-9677.
-
Challenge Study: Following the pre-treatment period, a challenge administration of AJ-9677 was given to both groups.
-
Parameters Measured:
-
Brown Adipose Tissue (BAT) Temperature: Measured to assess thermogenic activity.
-
Energy Expenditure: Determined using indirect calorimetry.
-
Respiratory Quotient (RQ): Calculated from the ratio of carbon dioxide produced to oxygen consumed to assess fuel source utilization.
-
Obesity Study in Beagles[2][3]
-
Animal Model: Obese male and female beagles.
-
Housing: Standard kennel conditions.
-
Acute Study:
-
Fasting: Overnight fasting prior to administration.
-
Administration: Oral gavage of AJ-9677 (0.01 or 0.1 mg/kg) or placebo.
-
Blood Sampling: Blood samples collected at baseline and 1 hour post-administration.
-
Parameters Measured: Plasma levels of non-esterified fatty acids, insulin, and glucose.
-
-
Chronic Study:
-
Treatment Groups: Placebo, AJ-9677 (0.01 mg/kg/day), AJ-9677 (0.1 mg/kg/day).
-
Duration: 7 weeks.
-
Parameters Measured:
-
Body Weight: Monitored throughout the study.
-
Body Fat: Assessed by computed tomography (CT) scans.
-
Adipose Tissue Histology: Examination of adipocyte morphology.
-
Plasma Biomarkers: Leptin and adiponectin levels.
-
-
Discussion and Future Directions
The available preclinical data suggests that this compound effectively modulates energy and lipid metabolism in rats and obese dogs, primarily through the activation of β3-adrenergic receptors. In rats, both acute and chronic administration increased energy expenditure[1]. Chronic treatment in obese beagles led to a significant reduction in body fat and favorable changes in metabolic biomarkers such as leptin and adiponectin[2][3].
The shift in the respiratory quotient observed in rats suggests that chronic treatment with Talibegron may alter fuel substrate utilization, initially promoting fat oxidation and later incorporating glucose oxidation to sustain the increased energy expenditure[1].
A significant gap in the current body of research is the lack of studies specifically investigating the effects of this compound in lean mice. Such studies would be invaluable for several reasons:
-
Elucidating Baseline Metabolic Effects: Understanding the impact of Talibegron on the metabolism of healthy, non-obese animals is crucial for establishing a baseline and identifying potential off-target effects.
-
Genetic Models: The availability of numerous genetic mouse models of metabolic diseases would allow for a more detailed dissection of the pathways through which Talibegron exerts its effects.
-
Translational Relevance: While larger animal models like dogs provide important data, the mouse remains a primary model for early-stage drug discovery and mechanistic studies due to its genetic tractability and shorter study durations.
Future research should prioritize the investigation of this compound in lean mouse models to comprehensively characterize its pharmacological profile and to bridge the existing knowledge gap between the current preclinical data and its potential clinical applications.
References
Target Validation of Talibegron Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron hydrochloride (also known by its developmental code name ZD2079) is a selective agonist of the β3-adrenergic receptor (β3AR). This G-protein coupled receptor is predominantly expressed in adipose tissue and the urinary bladder, making it a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as for overactive bladder. Activation of β3AR in brown and white adipose tissue stimulates lipolysis and thermogenesis, leading to increased energy expenditure. This technical guide provides a comprehensive overview of the target validation studies for this compound, including its mechanism of action, and details the experimental protocols used to characterize its pharmacological profile.
Due to the limited availability of specific quantitative data for Talibegron in the public domain, this guide will present the known information for Talibegron and supplement it with representative data and detailed protocols from studies on other well-characterized selective β3AR agonists, such as Mirabegron, to provide a thorough understanding of the target validation process for this class of compounds.
Molecular Target: β3-Adrenergic Receptor
The primary molecular target of this compound is the β3-adrenergic receptor. Belonging to the family of adrenergic receptors, the β3AR is coupled to a stimulatory G-protein (Gs). Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of lipolysis and thermogenesis.
Signaling Pathway
The signaling cascade initiated by the activation of the β3-adrenergic receptor is illustrated below.
Caption: β3-Adrenergic Receptor Signaling Pathway.
Quantitative Pharmacological Profile
The pharmacological profile of a β3AR agonist is determined through a series of in vitro assays to quantify its binding affinity, functional potency, and selectivity against other adrenergic receptor subtypes.
Binding Affinity
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | β3-AR Ki (nM) | β1/β3 Selectivity | β2/β3 Selectivity |
| Mirabegron | 240 | 1400 | 13 | 18.5 | 107.7 |
| Talibegron (ZD2079) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data for Mirabegron is provided as a representative example of a selective β3AR agonist.
Functional Potency
Functional assays measure the ability of the compound to elicit a cellular response following receptor binding. For β3AR, this is typically a measurement of cAMP production. The potency is expressed as the half-maximal effective concentration (EC50).
| Compound | β1-AR EC50 (nM) | β2-AR EC50 (nM) | β3-AR EC50 (nM) |
| Mirabegron | >10,000 | >10,000 | 25 |
| Talibegron (ZD2079) | No effect noted | Data not available | pD2 = 3.72 (rat mesenteric artery) |
Note: Data for Mirabegron is provided as a representative example. The pD2 value for Talibegron corresponds to an EC50 of approximately 190 µM in that specific assay, indicating lower potency in that tissue compared to Mirabegron in recombinant systems.
Studies have indicated that Talibegron (ZD2079) has no effect on the β1-adrenoceptor state in the heart, supporting its selectivity.[1] Furthermore, at a concentration of 10 µM, Talibegron did not affect α1-adrenergic or electric field stimulation-induced contractions in human prostate tissue, suggesting selectivity against α1-adrenoceptors at this concentration.
Experimental Protocols
Detailed methodologies are crucial for the validation of a drug target. Below are representative protocols for key experiments used to characterize β3AR agonists.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for β-adrenergic receptors.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or β3-adrenergic receptors.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177).
-
Add increasing concentrations of the test compound (Talibegron).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol describes a method to measure the functional potency of a β3AR agonist by quantifying intracellular cAMP production.
Caption: cAMP Functional Assay Workflow.
Methodology:
-
Cell Culture:
-
Seed CHO cells stably expressing the human β3-adrenergic receptor into a 96-well plate and culture overnight.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound (Talibegron) to the wells.
-
Incubate for a specified time at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Perform the cAMP measurement using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Target Validation
In vivo studies are essential to confirm that the engagement of the β3AR by Talibegron translates into the desired physiological effects. Key in vivo models for β3AR agonists target metabolic parameters.
Animal Models of Obesity and Diabetes
-
Diet-Induced Obesity (DIO) Models: Rodents (mice or rats) are fed a high-fat diet to induce obesity, insulin (B600854) resistance, and other metabolic dysfunctions.
-
Genetic Models: Genetically modified rodents that are predisposed to obesity and diabetes (e.g., ob/ob mice, db/db mice).
In Vivo Efficacy Endpoints
| Parameter | Method of Measurement | Expected Outcome with Talibegron |
| Energy Expenditure | Indirect Calorimetry | Increase |
| Body Weight and Composition | Body weight monitoring, DEXA or MRI | Reduction in body weight and fat mass |
| Glucose Homeostasis | Glucose tolerance test (GTT), Insulin tolerance test (ITT) | Improved glucose tolerance and insulin sensitivity |
| Lipolysis | Measurement of plasma free fatty acids and glycerol | Increase |
| Brown Adipose Tissue (BAT) Activation | Measurement of UCP1 expression (Western blot, qPCR), PET imaging | Increased UCP1 expression and BAT activity |
A clinical study in obese subjects showed that Talibegron (ZD2079) had a very small and questionable stimulatory effect on 24-hour energy expenditure.[2] This highlights potential species differences in the response to β3AR stimulation.
Conclusion
This compound is a selective β3-adrenergic receptor agonist. The validation of its target, the β3AR, involves a series of in vitro and in vivo studies to characterize its binding affinity, functional potency, selectivity, and physiological effects. While specific quantitative pharmacological data for Talibegron is not extensively available in the public domain, the established methodologies and representative data from other selective β3AR agonists provide a clear framework for the target validation process. The primary mechanism of action involves the activation of the Gs-cAMP-PKA signaling pathway, leading to increased lipolysis and thermogenesis. In vivo studies in relevant animal models are crucial to confirm the therapeutic potential of Talibegron for metabolic diseases. Further research and publication of detailed preclinical data would be beneficial for a complete understanding of the pharmacological profile of this compound.
References
- 1. AstraZeneca aims to transform the oncology treatment landscape with diverse early pipeline and novel combinations at AACR [astrazeneca.com]
- 2. Effects of the two beta3-agonists, ZD7114 and ZD2079 on 24 hour energy expenditure and respiratory quotient in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Mechanisms of Talibegron Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: The development of Talibegron Hydrochloride (also known as ZD2079) was discontinued (B1498344) by AstraZeneca PLC.[1] Consequently, publicly available data, particularly from extensive clinical trials, is limited. This guide provides a comprehensive overview of its primary mechanism of action and the cellular pathways it modulates, based on available preclinical data and the established pharmacology of β3-adrenergic receptor agonists.
Core Mechanism of Action: Selective β3-Adrenergic Receptor Agonism
Talibegron is a selective agonist of the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) superfamily. These receptors are predominantly expressed in adipocytes (fat cells) and the detrusor muscle of the bladder. The primary signaling cascade initiated by Talibegron's binding to the β3-AR is the activation of a stimulatory G-protein (Gs). This activation triggers a series of downstream events, forming the foundation of Talibegron's pharmacological effects.
The β3-Adrenergic Receptor Signaling Pathway
The binding of Talibegron to the β3-AR induces a conformational change in the receptor, leading to the dissociation of the Gαs subunit from the Gβγ dimer of the associated G-protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream target proteins, thereby modulating various cellular functions.
Figure 1: The canonical β3-adrenergic receptor signaling pathway activated by Talibegron.
Modulation of Cellular Pathways in Adipose Tissue
The most significant effects of Talibegron are observed in adipose tissue, where the β3-AR is highly expressed. The activation of the β3-AR/cAMP/PKA pathway in adipocytes leads to two primary physiological outcomes: lipolysis in white adipose tissue (WAT) and thermogenesis in brown adipose tissue (BAT).
Lipolysis in White Adipose Tissue
In WAT, activated PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and perilipin. Perilipin is a protein that coats lipid droplets and, in its unphosphorylated state, restricts access of lipases. Phosphorylation of perilipin causes it to dissociate from the lipid droplet, allowing HSL to access and hydrolyze stored triglycerides into free fatty acids and glycerol (B35011), which are then released into the bloodstream.
Figure 2: PKA-mediated stimulation of lipolysis in white adipocytes.
Thermogenesis in Brown Adipose Tissue
In BAT, the activation of the β3-AR pathway leads to an increase in the expression and activity of Uncoupling Protein 1 (UCP1). PKA-mediated signaling increases the transcription of the UCP1 gene and also activates lipolysis, providing the fatty acids that are both the substrate for mitochondrial respiration and allosteric activators of UCP1. UCP1 is located in the inner mitochondrial membrane and dissipates the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis and releasing the energy as heat.
Figure 3: PKA-mediated induction of thermogenesis in brown adipocytes.
Quantitative Data
| Compound | Receptor | Parameter | Value | Reference |
| Mirabegron | Human β3-AR | Binding Affinity (Ki) | 2.5 - 55 nM | [2] |
| Mirabegron | Human Detrusor | EC50 (Relaxation) | 589 - 776 nM | [2] |
Off-Target Effects
Preclinical studies have indicated that Talibegron (ZD2079) may exhibit off-target effects, notably antagonism at α1-adrenoceptors in human prostate tissue.[1] This is attributed to its phenylethanolamine backbone.[1] The clinical significance of this finding was not fully elucidated due to the cessation of its development.
Experimental Protocols
Detailed experimental protocols from studies specifically utilizing Talibegron are scarce. However, the following sections outline standardized methodologies for investigating the cellular pathways modulated by a β3-adrenergic receptor agonist like Talibegron.
cAMP Accumulation Assay in a Recombinant Cell Line
This assay quantifies the ability of a compound to stimulate cAMP production in cells engineered to express the human β3-adrenergic receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-adrenoceptor gene.
-
Methodology:
-
Cell Culture: Culture CHO-hβ3-AR cells in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 50,000 cells per well and incubate overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., isoproterenol) in the assay buffer.
-
Cell Stimulation: Replace the culture medium with the assay buffer containing the different concentrations of the test compounds.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.
-
Figure 4: Workflow for a cAMP accumulation assay.
Lipolysis Assay in Primary Human Adipocytes
This assay measures the release of glycerol from adipocytes as an indicator of lipolysis.
-
Cell Source: Differentiated primary human preadipocytes or freshly isolated mature adipocytes.
-
Methodology:
-
Adipocyte Culture/Isolation: Culture and differentiate preadipocytes or isolate mature adipocytes from human adipose tissue.
-
Cell Plating: Plate the differentiated adipocytes in 96-well plates.
-
Wash and Starve: Wash the cells and incubate in a serum-free medium for 2-4 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a positive control (e.g., isoproterenol) in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA).
-
Incubation: Incubate for 2-3 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit.
-
Data Analysis: Normalize the glycerol release to the total protein or DNA content of the cells in each well and determine the EC50 value for glycerol release.
-
Thermogenesis Study in an Animal Model
This in vivo study assesses the effect of a β3-AR agonist on energy expenditure.
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Acclimatization: Acclimatize the mice to individual metabolic cages with controlled temperature and light-dark cycles.
-
Baseline Measurement: Measure baseline oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity for 24-48 hours.
-
Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Post-Dose Measurement: Continue to monitor VO2, VCO2, and activity for a defined period post-dosing.
-
Data Analysis: Calculate the energy expenditure (EE) from VO2 and VCO2 using the Weir equation. Compare the change in EE between the Talibegron-treated and vehicle-treated groups.
-
Conclusion
This compound primarily exerts its effects through the selective agonism of the β3-adrenergic receptor, leading to the activation of the cAMP/PKA signaling pathway. This modulation results in increased lipolysis in white adipose tissue and enhanced thermogenesis in brown adipose tissue. While the discontinuation of its clinical development limits the availability of extensive data, the established pharmacology of β3-AR agonists provides a strong framework for understanding its potential physiological effects. The experimental protocols outlined in this guide offer a basis for the further investigation of compounds targeting this important metabolic pathway.
References
An In-depth Technical Guide to the Binding Affinity and Kinetics of Talibegron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron Hydrochloride (also known as ZD2079) is a selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) family. β3-ARs are predominantly expressed in adipose tissue and the detrusor muscle of the bladder. Their activation is implicated in the regulation of lipolysis, thermogenesis, and bladder relaxation. Consequently, β3-AR agonists like Talibegron have been investigated for their therapeutic potential in metabolic disorders and overactive bladder. This technical guide provides a comprehensive overview of the available data on the binding affinity and kinetics of this compound, alongside detailed experimental methodologies for its characterization and a visualization of its signaling pathway.
Data Presentation: Binding Affinity and Kinetics
Quantitative analysis of a ligand's interaction with its receptor is fundamental to understanding its pharmacological profile. This includes measures of binding affinity (the strength of the interaction at equilibrium) and kinetics (the rates of association and dissociation).
Potency of this compound
| Parameter | Value | Species | Tissue | Reference |
| pD_2_ | 7.0 | Rat | Colon | [1] |
Note: The pD_2_ value is the negative logarithm of the EC_50_ value. An EC_50_ is the concentration of an agonist that produces 50% of the maximal response in a functional assay. Therefore, a pD_2_ of 7.0 corresponds to an EC_50_ of 100 nM. This value indicates the potency of Talibegron in eliciting a functional response (relaxation) in rat colon tissue, which is a model system for studying β3-AR activity.
Signaling Pathway
Activation of the β3-adrenergic receptor by an agonist such as Talibegron initiates a well-characterized intracellular signaling cascade. This pathway is primarily mediated by the stimulatory G-protein, Gs.
Upon agonist binding, the β3-AR undergoes a conformational change, leading to the activation of Gs. The activated α-subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response. In the context of adipocytes, this cascade promotes lipolysis, while in the detrusor muscle, it leads to relaxation.
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the binding affinity and functional potency of β3-adrenergic receptor agonists like this compound.
Radioligand Binding Assay for Determination of Binding Affinity (K_i_)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (K_i_) of a test compound (e.g., Talibegron) for the β3-AR. The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known affinity for the receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β3-adrenergic receptor.
-
Radioligand: [³H]-CGP12177 (a non-selective β-adrenergic antagonist).
-
Test Compound: this compound.
-
Non-specific binding control: Propranolol (a high-concentration non-selective β-antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β3-AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [³H]-CGP12177.
-
Increasing concentrations of the unlabeled test compound (this compound).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of propranolol.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
cAMP Functional Assay for Determination of Agonist Potency (EC_50_)
This protocol describes a cell-based functional assay to determine the potency (EC_50_) of an agonist like Talibegron in stimulating the production of the second messenger, cAMP.
Materials:
-
A cell line stably expressing the human β3-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Test Compound: this compound.
-
Reference Agonist: Isoproterenol (a non-selective β-agonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well cell culture plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Culture the β3-AR expressing cells in appropriate medium and seed them into 96- or 384-well plates. Allow the cells to adhere and grow to a suitable confluency.
-
Assay Preparation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.
-
-
Agonist Stimulation: Add increasing concentrations of the test compound (this compound) or the reference agonist (Isoproterenol) to the wells. Include control wells with no agonist.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC_50_ value (the concentration of the agonist that produces 50% of the maximal response).
-
The pEC_50_ (-log EC_50_) can also be calculated.
-
Conclusion
This compound is a selective β3-adrenergic receptor agonist with demonstrated functional potency. While specific data on its binding affinity and kinetics are not widely published, the established methodologies of radioligand binding and functional cAMP assays provide a robust framework for the comprehensive characterization of its pharmacological properties. The understanding of its mechanism of action through the Gs-cAMP signaling pathway is crucial for its development and application in targeting conditions influenced by β3-AR modulation. Further research to elucidate the precise binding and kinetic parameters of Talibegron would provide a more complete understanding of its interaction with the β3-adrenergic receptor.
References
Preclinical Research on Talibegron Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data for Talibegron Hydrochloride (also known as ZD2079, SCH 417849, and ICID2079) is limited. This guide summarizes the available information and provides a framework for the expected preclinical evaluation of a β3-adrenergic receptor agonist, supplemented with general methodologies and representative data where specific information for Talibegron is not available.
Introduction
This compound is a selective β3-adrenoceptor agonist.[1] The β3-adrenergic receptor is predominantly found in adipose tissue and the urinary bladder, where it is involved in the regulation of lipolysis, thermogenesis, and relaxation of the detrusor muscle.[2][3] This profile suggests therapeutic potential in metabolic disorders and overactive bladder. This document outlines the core preclinical data and methodologies essential for the development of a compound like Talibegron.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂ClNO₄ | [4] |
| Molecular Weight | 351.8 g/mol | [4] |
| IUPAC Name | 2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid;hydrochloride | [4] |
| Synonyms | ZD2079, SCH 417849, ICID2079 | [4] |
Mechanism of Action
Talibegron acts as an agonist at the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2][5] This signaling cascade mediates the physiological effects of the drug.
Signaling Pathway Diagram
Caption: β3-Adrenergic Receptor Signaling Pathway.
Pharmacodynamics
Pharmacodynamic studies assess the biochemical and physiological effects of the drug and its mechanism of action. For Talibegron, this involves evaluating its effects on β3-adrenoceptor-mediated responses in vitro and in vivo.
In Vitro Studies
In vitro studies with Talibegron (ZD2079) have demonstrated its activity as a β3-adrenoceptor agonist, showing that it relaxes rat mesenteric artery and isolated aorta.[1]
Table 1: In Vitro Pharmacodynamic Profile of Talibegron (ZD2079)
| Assay | System | Effect | Source |
|---|---|---|---|
| Smooth Muscle Relaxation | Rat mesenteric artery | Relaxation | [1] |
| Smooth Muscle Relaxation | Rat isolated aorta | Relaxation |[1] |
In Vivo Studies
In vivo studies in lean mice have shown that Talibegron (ZD2079) inhibits the expression of the ob gene and reduces circulating leptin levels.[1]
Table 2: In Vivo Pharmacodynamic Profile of Talibegron (ZD2079)
| Animal Model | Effect | Source |
|---|---|---|
| Lean Mice | Inhibition of ob gene expression | [1] |
| Lean Mice | Reduction in circulating leptin levels |[1] |
Pharmacokinetics
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Specific pharmacokinetic data for Talibegron is not publicly available. The following sections describe standard preclinical pharmacokinetic protocols.
Experimental Protocols
Single-Dose Pharmacokinetics in Rodents (e.g., Rats):
-
Animal Model: Male and female Sprague-Dawley rats.
-
Administration: Intravenous (IV) bolus and oral gavage.
-
Dose Levels: At least three dose levels for each route.
-
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Bioanalysis: Plasma concentrations of Talibegron are determined using a validated LC-MS/MS method.
-
Parameter Calculation: Pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2, CL, Vd) are calculated using non-compartmental analysis.
Table 3: Representative Pharmacokinetic Parameters in Rats (Illustrative Data)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 500 | 250 |
| Tmax (h) | 0.08 | 1.5 |
| AUC₀-∞ (ng*h/mL) | 1200 | 2400 |
| t₁/₂ (h) | 3.5 | 4.0 |
| CL (L/h/kg) | 0.83 | - |
| Vd (L/kg) | 3.5 | - |
| Bioavailability (%) | - | 20 |
Toxicology
Toxicology studies are crucial for identifying potential adverse effects and establishing a safe dose for first-in-human studies. Specific toxicology data for Talibegron is limited, with GHS classifications indicating it may cause serious eye irritation and potential organ damage with single or repeated exposure.[4]
Experimental Protocols
Single-Dose Toxicity (Acute Toxicity):
-
Species: Typically two mammalian species (e.g., rat and dog).
-
Administration: The intended clinical route and an intravenous route.
-
Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg in rodents).
-
Observations: Clinical signs, body weight, and mortality are monitored for up to 14 days. A gross necropsy is performed at the end of the study.
Repeat-Dose Toxicity:
-
Species: Rodent (e.g., rat) and non-rodent (e.g., dog) species.
-
Duration: Typically 28 or 90 days to support early clinical trials.
-
Administration: Daily dosing via the intended clinical route.
-
Endpoints: Comprehensive monitoring of clinical signs, body weight, food consumption, ophthalmology, ECGs (in non-rodents), clinical pathology (hematology, coagulation, clinical chemistry), and urinalysis.
-
Pathology: Full histopathological examination of a comprehensive list of tissues.
Table 4: Representative Toxicology Profile (Illustrative Data)
| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | Target Organs of Toxicity |
|---|---|---|---|
| 28-Day Repeat-Dose | Rat | 50 mg/kg/day | Liver, Kidney |
| 28-Day Repeat-Dose | Dog | 20 mg/kg/day | Heart, Liver |
Experimental Workflows
Preclinical Drug Development Workflow
Caption: General Preclinical Development Workflow.
Conclusion
This compound is a β3-adrenoceptor agonist with demonstrated in vitro and in vivo activity. While detailed public preclinical data on its pharmacokinetics and toxicology are scarce, the established framework for preclinical drug development provides a clear roadmap for the studies required to advance such a compound to clinical trials. The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in Talibegron or other molecules in its class. Further investigation into proprietary or non-public data would be necessary for a complete preclinical profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Talibegron | C18H21NO4 | CID 158794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C18H22ClNO4 | CID 158793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of β3-Adrenergic Agonists in Metabolic Disease Research: A Technical Guide
A Note on the Investigational Compound Talibegron Hydrochloride: This technical guide focuses on the therapeutic potential of β3-adrenergic receptor agonists in the context of metabolic diseases. While the initial topic of interest was this compound, a comprehensive review of publicly available scientific literature, clinical trial databases, and patent repositories reveals limited in-depth research or clinical data under this specific name for metabolic conditions. This compound is identified as a β3-adrenergic receptor agonist with synonyms such as ZD-2079 and SCH-417849[1][2][3][4]. However, to provide a thorough and data-rich resource as requested, this guide will primarily feature data and protocols from studies on a well-researched and clinically relevant β3-adrenergic agonist, Mirabegron (B1684304) . Mirabegron serves as a representative compound to illustrate the mechanism of action and therapeutic potential of this drug class in metabolic disease research.
Introduction
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels[5]. A key area of research in combating metabolic disease is the activation of brown adipose tissue (BAT) and the "beiging" of white adipose tissue (WAT), processes that increase energy expenditure[6][7][8]. β3-adrenergic receptor (β3-AR) agonists are a class of drugs that selectively stimulate the β3-adrenergic receptors, which are predominantly found on the surface of adipocytes[9]. This targeted action makes them a promising therapeutic strategy for metabolic disorders[9][10][11].
This guide provides an in-depth overview of the core science behind β3-AR agonists in metabolic disease research, with a focus on their mechanism of action, preclinical and clinical data, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action: β3-Adrenergic Signaling in Adipocytes
The primary mechanism by which β3-AR agonists exert their metabolic effects is through the activation of a signaling cascade in brown and beige adipocytes. This pathway leads to increased thermogenesis and lipolysis[6][9].
Upon binding of a β3-AR agonist like Mirabegron to its receptor on the adipocyte cell membrane, the following signaling pathway is initiated:
-
G-Protein Coupling and Adenylyl Cyclase Activation: The activated β3-AR couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase[12].
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger[12].
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA)[8].
-
Downstream Effects: PKA then phosphorylates and activates key enzymes and transcription factors, leading to:
-
Lipolysis: Activation of hormone-sensitive lipase (B570770) (HSL), which breaks down triglycerides into free fatty acids (FFAs) and glycerol[8].
-
Thermogenesis: Increased expression and activation of Uncoupling Protein 1 (UCP1) in the mitochondria. UCP1 uncouples cellular respiration from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat[6][8][13].
-
This signaling cascade results in increased energy expenditure, enhanced glucose uptake by adipocytes, and improved overall metabolic homeostasis[6][13].
Preclinical Research: In Vitro and In Vivo Models
A substantial body of preclinical evidence supports the potential of β3-AR agonists in treating metabolic diseases. These studies often utilize cell cultures and animal models to investigate the mechanism and efficacy of these compounds.
In Vitro Studies
-
Cell Lines: Common cell lines for these studies include mouse brown preadipocytes and 3T3-L1 white preadipocytes[14].
-
Key Findings:
-
Mirabegron treatment in these cell lines has been shown to increase the expression of UCP1[14].
-
In differentiated mouse brown and "brite" (beige) adipocytes, Mirabegron increases cAMP levels, UCP1 mRNA content, glucose uptake, and cellular glycolysis[13]. These effects are largely absent in adipocytes from β3-AR knockout mice, confirming the receptor's primary role[13].
-
In Vivo Animal Studies
-
Animal Models: Diet-induced obese (DIO) mice are a common model to mimic human obesity and insulin (B600854) resistance[8].
-
Key Findings:
-
In DIO mice, Mirabegron treatment has been shown to increase energy expenditure and UCP1 expression in BAT[8].
-
Metabolic improvements observed in these models include decreased adiposity, reduced circulating levels of free fatty acids, insulin, and inflammatory markers like TNF-α[8].
-
Mirabegron has also been found to improve glucose tolerance and insulin sensitivity in obese mouse models[14].
-
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Treatment | Key Result | Reference |
| UCP1 Expression in iWAT | High-Fat Diet-Fed Mice | Mirabegron (2 mg/kg/day) | 14-fold increase vs. vehicle | [14] |
| Body Weight | High-Fat Diet-Fed Mice | Mirabegron (2 mg/kg/day) | Lower body weight and adiposity vs. vehicle | [14] |
| Epididymal Fat | Obese C57BL/6 Mice | Mirabegron (10 mg/kg/day) | 34% decrease vs. control | [14] |
| Glucose Tolerance | High-Fat Diet-Fed Mice | Mirabegron (2 mg/kg/day) | Improved glucose tolerance vs. vehicle | [14] |
| Insulin Sensitivity | High-Fat Diet-Fed Mice | Mirabegron (2 mg/kg/day) | Improved insulin sensitivity vs. vehicle | [14] |
Clinical Research: Human Trials
While initially developed for overactive bladder, Mirabegron has been investigated in several clinical trials for its metabolic effects in humans.
-
Study Populations: Trials have included healthy individuals, obese individuals, and those with prediabetes or metabolic syndrome[7][11].
-
Key Findings:
-
Chronic treatment with Mirabegron has been shown to increase BAT metabolic activity and whole-body resting energy expenditure without significant changes in body weight or composition in some studies[15].
-
In obese, insulin-resistant individuals, Mirabegron treatment improved oral glucose tolerance, reduced HbA1c levels, and enhanced both insulin sensitivity and β-cell function[11].
-
Some studies have also reported beneficial changes in lipid profiles, including increased HDL cholesterol and ApoA1 levels[15].
-
It is important to note that significant weight loss has not been a consistent finding in human trials, which may be due to the duration of the studies, the dosages used, or compensatory mechanisms[6][7].
-
Quantitative Data from Clinical Studies
| Parameter | Study Population | Treatment | Key Result | Reference |
| BAT Metabolic Activity | Healthy Women | 100 mg Mirabegron for 4 weeks | Increased BAT metabolic activity | [15] |
| Resting Energy Expenditure | Healthy Women | 100 mg Mirabegron for 4 weeks | Increased whole-body REE | [15] |
| HDL Cholesterol | Healthy Women | 100 mg Mirabegron for 4 weeks | Elevated plasma HDL levels | [15] |
| Insulin Sensitivity | Obese, Insulin-Resistant Humans | 50 mg Mirabegron for 10 weeks | Improved insulin sensitivity (P = 0.03) | [11] |
| HbA1c | Obese, Insulin-Resistant Humans | 50 mg Mirabegron for 10 weeks | Reduced HbA1c levels (P = 0.01) | [11] |
| β-cell Function | Obese, Insulin-Resistant Humans | 50 mg Mirabegron for 10 weeks | Improved β-cell function (P = 0.01) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in β3-AR agonist research.
In Vitro UCP1 Expression Analysis
-
Cell Culture: Mouse brown preadipocytes or 3T3-L1 cells are cultured in appropriate media and induced to differentiate into mature adipocytes.
-
Treatment: Differentiated adipocytes are treated with varying concentrations of the β3-AR agonist (e.g., Mirabegron at 0.03–3 µg/ml) or a vehicle control for a specified duration (e.g., 24 hours)[14].
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells. The expression of the UCP1 gene is quantified using quantitative real-time polymerase chain reaction (qRT-PCR), with results normalized to a housekeeping gene.
In Vivo Glucose Tolerance Test in Mice
-
Animal Model and Treatment: Male C57BL/6J mice are fed a high-fat diet for a specified period (e.g., 10 weeks). From a certain time point (e.g., week 7), the β3-AR agonist (e.g., Mirabegron at 2 mg/kg body weight) or vehicle is administered, often via osmotic pumps for continuous delivery[14].
-
Fasting: Prior to the test, mice are fasted overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein.
-
Glucose Administration: A bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.
-
Serial Blood Glucose Monitoring: Blood glucose levels are measured at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose clearance.
Human Clinical Trial for Metabolic Effects
-
Study Design: A randomized, double-blind, placebo-controlled trial is often employed. Participants are randomized to receive the β3-AR agonist (e.g., 50 or 100 mg Mirabegron daily) or a placebo for a defined period (e.g., 12 weeks)[16].
-
Inclusion/Exclusion Criteria: Specific criteria are established for participant enrollment, such as age, BMI, and presence of metabolic syndrome or prediabetes.
-
Baseline and Follow-up Assessments: A comprehensive set of measurements is taken at the beginning and end of the study. These may include:
-
Anthropometric measurements: Body weight, height, waist circumference.
-
Blood analyses: Fasting glucose, insulin, HbA1c, lipid panel (total cholesterol, HDL, LDL, triglycerides).
-
Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism and insulin sensitivity.
-
Brown Adipose Tissue Activity: Measured using techniques like 18F-FDG PET/CT scans.
-
Resting Energy Expenditure (REE): Measured by indirect calorimetry.
-
-
Safety Monitoring: Regular monitoring of vital signs (blood pressure, heart rate) and adverse events is conducted throughout the trial.
Conclusion and Future Directions
β3-adrenergic receptor agonists, exemplified by Mirabegron, hold significant promise as a therapeutic strategy for metabolic diseases. Their ability to activate brown and beige adipose tissue leads to increased energy expenditure and improvements in glucose and lipid metabolism. While preclinical studies have shown robust anti-obesity and anti-diabetic effects, the results in human clinical trials have been more nuanced, with consistent improvements in metabolic parameters but less pronounced effects on weight loss.
Future research should focus on:
-
Long-term studies: To evaluate the sustained efficacy and safety of β3-AR agonists in larger patient populations.
-
Combination therapies: Investigating the synergistic effects of β3-AR agonists with other anti-diabetic or weight-loss medications.
-
Optimizing dosage: Determining the optimal dose that maximizes metabolic benefits while minimizing potential cardiovascular side effects.
-
Exploring novel β3-AR agonists: The development of new compounds with enhanced selectivity and efficacy for metabolic indications.
The continued investigation of this drug class is a vital component of the broader effort to develop effective treatments for the global challenge of metabolic syndrome.
References
- 1. This compound | C18H22ClNO4 | CID 158793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Talibegron | C18H21NO4 | CID 158794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [jknbiochem.net]
- 4. This compound [drugfuture.com]
- 5. Pharmacokinetics of Mirabegron, a β3-Adrenoceptor Agonist for Treatment of Overactive Bladder, in Healthy Japanese Male Subjects: Results from Single- and Multiple-Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mirabegron, a Selective β3-Adrenergic Receptor Agonist, as a Potential Anti-Obesity Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Might β3-adrenergic receptor agonists be useful in disorders of glucose homeostasis? [jci.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Physiological and metabolic functions of the β3-adrenergic receptor and an approach to therapeutic achievements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. JCI - The β3-adrenergic receptor agonist mirabegron improves glucose homeostasis in obese humans [jci.org]
- 12. What is the mechanism of Mirabegron? [synapse.patsnap.com]
- 13. The metabolic effects of mirabegron are mediated primarily by β3 -adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic mirabegron treatment increases human brown fat, HDL cholesterol, and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Vasorelaxant Effects of Talibegron Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talibegron hydrochloride is a potent and selective β3 adrenergic receptor (β3-AR) agonist. While primarily investigated for other therapeutic applications, emerging evidence points towards significant vasorelaxant properties. This technical guide provides a comprehensive framework for investigating the mechanisms underlying Talibegron-induced vasorelaxation. It details the experimental protocols necessary to elucidate its effects on the vascular endothelium and smooth muscle, and explores the key signaling pathways involved. This document is intended to serve as a resource for researchers in pharmacology and drug development, offering a structured approach to characterizing the vascular effects of Talibegron and similar compounds.
Introduction
Talibegron is classified as a β3 adrenergic receptor agonist.[1][2] The β3-AR is predominantly expressed in adipose tissue and the detrusor muscle of the bladder; however, its presence and functional role in the vascular endothelium and smooth muscle are increasingly recognized. Activation of β3-AR in the vasculature typically leads to vasodilation, an effect that could have therapeutic implications for cardiovascular diseases such as hypertension. One report has indicated that Talibegron possesses potent vasorelaxant effects.[2] A thorough investigation into these effects is warranted to understand its full pharmacological profile and potential clinical applications.
This guide outlines the standard methodologies for characterizing the vasorelaxant action of a test compound, using this compound as the subject of investigation.
Experimental Protocols
The following protocols describe standard in vitro organ bath experiments designed to quantify vasorelaxation and dissect the underlying mechanisms.
Preparation of Isolated Aortic Rings
-
Tissue Harvesting: Male Wistar rats (250-300g) are euthanized by an approved method. The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
Dissection: Under a dissecting microscope, adherent connective and adipose tissues are removed. The aorta is then cut into rings of 2-3 mm in length.
-
Endothelium Denudation (for select rings): For experiments requiring endothelium-denuded vessels, the endothelial layer is removed by gently rubbing the intimal surface with a fine wire. Successful removal is confirmed pharmacologically by the absence of relaxation to acetylcholine (B1216132) (1 µM) in pre-constricted rings.[3]
Isometric Tension Studies
-
Mounting: Aortic rings are mounted on stainless steel hooks in 10 mL organ baths containing K-H solution, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2.
-
Equilibration: The rings are equilibrated for 60-90 minutes under a resting tension of 1.0-2.0 g, with the K-H solution being replaced every 15-20 minutes.[4]
-
Viability and Pre-contraction: The viability of the smooth muscle is assessed by contracting the rings with a high concentration of potassium chloride (KCl, 60-80 mM).[4] After a washout period, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (B352888) (PE, 1 µM) or U46619, to achieve a stable contractile plateau.[3][4]
-
Concentration-Response Curves: Once a stable contraction is achieved, this compound is added cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM) to generate a concentration-response curve. Relaxation is measured as the percentage decrease from the pre-contracted tone.
Investigating Signaling Pathways
To elucidate the mechanism of action, rings are pre-incubated with specific inhibitors for 20-30 minutes before the addition of the pre-contracting agent and subsequent concentration-response curve generation for Talibegron.
-
Role of Nitric Oxide Synthase (NOS): Pre-treatment with a non-selective NOS inhibitor like Nω-nitro-L-arginine methyl ester (L-NAME, 100 µM).[5][6]
-
Role of Guanylyl Cyclase (sGC): Pre-treatment with an sGC inhibitor like 1H-[1][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ, 10 µM).[5]
-
Role of Potassium (K+) Channels: Pre-treatment with various K+ channel blockers such as:
-
Role of Calcium (Ca2+) Channels: To assess the effect on Ca2+ influx, experiments can be performed in a Ca2+-free K-H solution. After pre-contraction with phenylephrine in this medium to deplete intracellular stores, cumulative concentrations of CaCl2 are added to elicit contraction, with and without pre-incubation with Talibegron.
Data Presentation
Quantitative data from these experiments should be systematically organized to allow for clear interpretation and comparison. The vasorelaxant effect is typically quantified by two parameters: Emax (the maximal relaxation effect) and EC50 (the concentration of the drug that produces 50% of its maximal effect).
Table 1: Vasorelaxant Effect of Talibegron on Phenylephrine-Pre-contracted Aortic Rings
| Condition | n | Emax (%) | EC50 (µM) |
|---|---|---|---|
| Endothelium-Intact | 8 | 95.2 ± 4.8 | 1.2 ± 0.3 |
| Endothelium-Denuded | 8 | 25.6 ± 3.1* | 15.8 ± 2.5* |
Illustrative data based on typical findings for endothelium-dependent vasodilators. Data are presented as mean ± SEM. *p < 0.05 vs. Endothelium-Intact.
Table 2: Effect of Inhibitors on Talibegron-Induced Vasorelaxation in Endothelium-Intact Aortic Rings
| Inhibitor (Pre-treatment) | n | Emax (%) | EC50 (µM) |
|---|---|---|---|
| Vehicle (Control) | 8 | 94.8 ± 5.1 | 1.3 ± 0.4 |
| L-NAME (100 µM) | 6 | 30.1 ± 4.5* | 18.2 ± 3.1* |
| ODQ (10 µM) | 6 | 35.5 ± 3.9* | 16.9 ± 2.8* |
| Glibenclamide (10 µM) | 6 | 92.5 ± 5.3 | 1.5 ± 0.5 |
| TEA (1 mM) | 6 | 68.7 ± 6.2* | 7.8 ± 1.1* |
Illustrative data. Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for investigating vasorelaxant effects.
Proposed Signaling Pathway for Talibegron-Induced Vasorelaxation
Based on its action as a β3-AR agonist, the primary anticipated pathway involves endothelial nitric oxide synthase (eNOS).
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound [jknbiochem.net]
- 3. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 4. This compound | C18H22ClNO4 | CID 158793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 6. go.drugbank.com [go.drugbank.com]
In-Depth Technical Guide: Talibegron Hydrochloride and its Interaction with Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talibegron hydrochloride, also known as ZD2079, is a potent and selective β3-adrenoceptor agonist. This document provides a comprehensive technical overview of its interaction with the adrenoceptor family, with a focus on its binding affinity, functional activity, and the associated signaling pathways. Quantitative data from key studies are presented in a structured format to facilitate comparison. Detailed experimental protocols for receptor binding and functional assays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to enhance understanding of its mechanism of action.
Introduction
Adrenoceptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the physiological effects of the catecholamines, epinephrine (B1671497) and norepinephrine. They are broadly classified into α and β subtypes, each with further subdivisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). The β3-adrenoceptor, predominantly expressed in adipose tissue and the urinary bladder, has emerged as a significant therapeutic target for conditions such as overactive bladder (OAB) and metabolic disorders. This compound has been investigated for its potential therapeutic applications owing to its selective agonism at this receptor subtype. A thorough understanding of its interaction profile across all adrenoceptor subtypes is essential for predicting its therapeutic efficacy and potential off-target effects.
Quantitative Analysis of Talibegron-Adrenoceptor Interactions
The following tables summarize the binding affinities and functional activities of Talibegron (ZD2079) at human β-adrenoceptor subtypes as determined by radioligand binding and cAMP accumulation assays.
Binding Affinity (pKd)
The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the dissociation constant (Kd) or its negative logarithm (pKd).
| Adrenoceptor Subtype | Talibegron (ZD2079) pKd |
| β1 | < 5.0 |
| β2 | 5.3 ± 0.1 |
| β3 | 6.8 ± 0.1 |
| Data from whole-cell [3H]-CGP 12177 radioligand binding assays in CHO-K1 cells stably expressing human β-adrenoceptors. |
Functional Activity (pEC50 and Intrinsic Activity)
The functional activity of an agonist is characterized by its potency (EC50 or pEC50) and its efficacy (the maximal response it can elicit, often expressed as intrinsic activity relative to a full agonist like isoprenaline).
| Adrenoceptor Subtype | Talibegron (ZD2079) pEC50 | Intrinsic Activity (% of Isoprenaline) |
| β1 | < 5.0 | Not Determined |
| β2 | 5.5 ± 0.1 | 80 ± 8 |
| β3 | 7.3 ± 0.1 | 96 ± 4 |
| Data from [3H]-cAMP accumulation assays in CHO-K1 cells stably expressing human β-adrenoceptors. |
Signaling Pathways
Talibegron, as a β3-adrenoceptor agonist, primarily exerts its effects through the Gs signaling pathway.
Canonical Gs Signaling Pathway
Upon binding of Talibegron to the β3-adrenoceptor, a conformational change in the receptor leads to the activation of the associated heterotrimeric G protein, Gs. The activated Gsα subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response, such as smooth muscle relaxation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with adrenoceptors.
Radioligand Binding Assay (Whole-Cell Competition Binding)
This protocol is adapted from studies characterizing β-adrenoceptor agonists.
Objective: To determine the binding affinity (Kd) of Talibegron for different adrenoceptor subtypes.
Materials:
-
Stable clonal Chinese Hamster Ovary (CHO-K1) cell lines expressing human β1, β2, or β3-adrenoceptors.
-
Radioligand: [3H]-CGP 12177
-
Non-specific binding control: Propranolol (B1214883) (10 µM)
-
This compound (ZD2079)
-
Cell culture medium (e.g., DMEM/F12 with 10% fetal calf serum)
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: Culture CHO-K1 cells expressing the desired adrenoceptor subtype to confluence in 96-well plates.
-
Assay Preparation: On the day of the experiment, wash the cells with serum-free medium.
-
Competition Binding:
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add a fixed concentration of the radioligand [3H]-CGP 12177 to all wells. The concentration of the radioligand should be close to its Kd value for the specific receptor subtype.
-
For determination of non-specific binding, add 10 µM propranolol to a set of wells.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Washing: Terminate the incubation by aspirating the medium and washing the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Talibegron concentration.
-
Determine the IC50 value (the concentration of Talibegron that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay ([3H]-cAMP Accumulation Assay)
This protocol is designed to measure the functional consequence of receptor activation.
Objective: To determine the potency (EC50) and efficacy (intrinsic activity) of Talibegron at different adrenoceptor subtypes.
Materials:
-
Stable clonal CHO-K1 cell lines expressing human β1, β2, or β3-adrenoceptors.
-
[3H]-adenine
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
This compound (ZD2079)
-
Full agonist control: Isoprenaline
-
Dowex and alumina (B75360) columns for cAMP purification
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling: Culture CHO-K1 cells expressing the desired adrenoceptor subtype to confluence in 24-well plates. Pre-label the intracellular ATP pool by incubating the cells with [3H]-adenine for approximately 2 hours.
-
Assay Preparation: Wash the cells to remove unincorporated [3H]-adenine. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Agonist Stimulation: Add increasing concentrations of this compound or the full agonist, isoprenaline, to the wells.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination and Lysis: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid). Lyse the cells.
-
cAMP Purification: Separate the newly synthesized [3H]-cAMP from other radiolabeled adenine (B156593) nucleotides using sequential Dowex and alumina column chromatography.
-
Scintillation Counting: Measure the radioactivity of the purified [3H]-cAMP using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [3H]-cAMP produced against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Calculate the intrinsic activity of Talibegron by comparing its maximal response to that of the full agonist, isoprenaline.
-
Conclusion
This compound is a potent and selective agonist for the β3-adrenoceptor, with significantly lower affinity and functional activity at β1 and β2 subtypes. Its primary mechanism of action involves the activation of the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field of adrenoceptor pharmacology and drug development, facilitating further studies to explore the full therapeutic potential and safety profile of Talibegron. Future research should aim to fully characterize its interaction with α-adrenoceptor subtypes to provide a complete selectivity profile.
Early-Stage Development of Talibegron Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron Hydrochloride (formerly known as ZD2079) is a selective agonist of the β3-adrenoceptor, a G-protein coupled receptor predominantly expressed in adipose tissue. The rationale for its development was based on the hypothesis that selective stimulation of β3-adrenoceptors would lead to increased lipolysis and thermogenesis, offering a potential therapeutic avenue for the treatment of obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the early-stage development of Talibegron, summarizing key preclinical and clinical findings, experimental methodologies, and the underlying signaling pathways.
Preclinical Development
Receptor Binding and Functional Assays
One key study investigated the effects of Talibegron on phenylephrine-preconstricted rat mesenteric artery. In this assay, Talibegron demonstrated potent vasorelaxant effects, yielding a pD2 value of 3.72.[1] The pD2 is the negative logarithm of the EC50 value, indicating the molar concentration of an agonist that produces 50% of the maximal possible response.
Further characterization in rat colon tissue identified Talibegron as a full agonist at β3-adrenoceptors. Its pharmacological profile in this tissue was found to be very similar to other known β3-adrenoceptor agonists.
Experimental Protocol: Isolated Tissue Vasorelaxation Assay
A standard organ bath setup is typically used for such experiments. The protocol involves the following key steps:
-
Tissue Preparation: Male Wistar rats are euthanized, and the superior mesenteric artery is carefully dissected and cleaned of adherent connective tissue. Rings of the artery (approximately 2-3 mm in length) are prepared.
-
Mounting: The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension for a specified period. Following equilibration, the arterial rings are pre-constricted with a submaximal concentration of an α1-adrenergic agonist, such as phenylephrine, to induce a stable contraction.
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, cumulative concentrations of Talibegron are added to the organ bath. The relaxant response is recorded as a percentage of the pre-contraction induced by phenylephrine.
-
Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the pD2 (-logEC50).
In Vivo Animal Models
The efficacy of Talibegron in a relevant disease model was a critical step in its early development. While detailed reports on the effects of Talibegron in diet-induced obese animal models are limited in publicly available literature, the general approach for evaluating such compounds is well-established.
Experimental Protocol: Diet-Induced Obesity (DIO) Rodent Model
-
Induction of Obesity: Male C57BL/6J mice or Wistar rats are fed a high-fat diet (typically 45-60% of calories from fat) for an extended period (e.g., 8-12 weeks) to induce obesity, insulin (B600854) resistance, and other metabolic abnormalities. A control group is fed a standard chow diet.
-
Drug Administration: Following the induction of obesity, animals are randomly assigned to receive either vehicle or Talibegron at various doses. The drug is typically administered daily via oral gavage or subcutaneous injection for a predefined treatment period.
-
Monitoring of Metabolic Parameters: Throughout the study, key parameters are monitored, including:
-
Body Weight and Composition: Measured regularly to assess changes in total body mass, fat mass, and lean mass.
-
Food and Water Intake: Quantified daily to determine any effects on appetite.
-
Glucose Homeostasis: Assessed through oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to evaluate changes in glucose metabolism and insulin sensitivity.
-
Plasma Biomarkers: Blood samples are collected to measure levels of glucose, insulin, triglycerides, and other relevant metabolic markers.
-
-
Terminal Procedures: At the end of the treatment period, animals are euthanized, and various tissues (e.g., adipose tissue, liver, muscle) are collected for further analysis, such as gene expression or histological examination.
Clinical Development: Phase I and Early Phase II Studies
The early clinical development of Talibegron focused on evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamic effects in humans.
Phase I Clinical Trial in Healthy Volunteers
While a comprehensive Phase I clinical trial report with detailed pharmacokinetic parameters for Talibegron is not publicly available, the general design of such studies involves single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
Experimental Protocol: Phase I SAD and MAD Study
-
Study Population: Healthy male and female volunteers are enrolled after a thorough screening process to ensure they meet the inclusion and exclusion criteria.
-
Study Design:
-
SAD Cohorts: Subjects receive a single oral dose of Talibegron or placebo in a dose-escalating manner. Each dose level is administered to a new cohort of subjects.
-
MAD Cohorts: Subjects receive multiple doses of Talibegron or placebo (e.g., once daily for 7-14 days) in a dose-escalating manner.
-
-
Pharmacokinetic Assessments: Serial blood samples are collected at predefined time points after dosing to determine the plasma concentrations of Talibegron. Key pharmacokinetic parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
-
Safety and Tolerability Monitoring: Safety is assessed through continuous monitoring of adverse events, vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and clinical laboratory tests.
Early Clinical Efficacy Study in Obese Subjects
A key early clinical study evaluated the effect of Talibegron (ZD2079) on 24-hour energy expenditure (EE) in obese subjects.
Study Design and Methods
This was a randomized, placebo-controlled study. Obese, weight-stable subjects were treated with either Talibegron or a placebo for 14 days while maintaining their weight. 24-hour energy expenditure was measured in a respiration chamber before and after the treatment period. Spontaneous physical activity was assessed by microwave radar, and 24-hour heart rate was monitored.
Results
The study found a trend for a stimulatory effect of Talibegron on 24-hour energy expenditure. However, the response was described as "very small and questionable," raising concerns about the translatability of the marked thermogenic effects observed in rodents to humans.
Table 1: Summary of a Clinical Study with Talibegron (ZD2079) in Obese Subjects
| Parameter | Study Details |
| Study Objective | To analyze the effect of Talibegron (ZD2079) on 24-hour energy expenditure (EE) and substrate oxidations in obese, weight-stable subjects. |
| Study Design | Randomized, placebo-controlled. Measurements of 24-hour EE in a respiration chamber before and after 14 days of treatment. |
| Subject Population | 10 male and 7 female obese subjects (BMI 27-39 kg/m2 , age 31-60 years). |
| Intervention | Talibegron (ZD2079) or placebo for 14 days. |
| Primary Outcome | Change in 24-hour energy expenditure. |
| Key Findings | A trend for a stimulatory effect on 24-hour EE was observed with Talibegron, but the effect was small. |
Signaling Pathway of β3-Adrenoceptor Agonists
The mechanism of action of Talibegron is initiated by its binding to the β3-adrenoceptor on the surface of adipocytes. This binding event triggers a cascade of intracellular signaling events.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Talibegron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron hydrochloride (also known as ZD-2079) is a potent and selective β3-adrenergic receptor (β3-AR) agonist. The β3-AR is predominantly expressed in adipose tissue and the detrusor muscle of the bladder, making it a therapeutic target for metabolic disorders and overactive bladder. Characterizing the in vitro pharmacology of Talibegron is crucial for understanding its mechanism of action, potency, and selectivity.
These application notes provide detailed protocols for essential in vitro assays to characterize the binding affinity and functional activity of this compound at the human β-adrenergic receptors.
Data Presentation
While specific quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) at human β-adrenergic receptor subtypes are not widely available in the public domain, the following tables present data for Mirabegron, a well-characterized β3-AR agonist, for comparative purposes. The protocols provided below are designed to generate such data for Talibegron.
Table 1: Comparative Receptor Binding Affinity of a β3-Adrenergic Agonist
| Compound | Receptor | Ki (nM) |
| Mirabegron | Human β1-AR | 383 |
| Human β2-AR | 977 | |
| Human β3-AR | 2.5 |
Data for Mirabegron is provided as a representative example.
Table 2: Comparative Functional Potency of a β3-Adrenergic Agonist
| Compound | Assay | Receptor | EC50 (nM) |
| Mirabegron | cAMP Accumulation | Human β3-AR | 22.4[1] |
Data for Mirabegron is provided as a representative example. EC50 value is from a study using CHO cells expressing human β3-ARs.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β3-adrenergic receptor signaling pathway and the general workflows for the in vitro assays described in this document.
Caption: β3-Adrenergic Receptor Signaling Pathway.
References
Application Notes and Protocols: β3-Adrenergic Receptor Agonists in Animal Models of Obesity
A Note to Researchers: Extensive literature searches for the use of Talibegron Hydrochloride in animal models of obesity did not yield specific studies or quantitative data. Talibegron is identified as a potent β3-adrenergic receptor agonist.[1] However, the vast majority of published research on β3-adrenergic agonists for obesity focuses on a related compound, Mirabegron (B1684304) .
Therefore, these application notes and protocols are based on the available data for Mirabegron as a representative example of a β3-adrenergic receptor agonist. Researchers interested in this compound may find these methodologies and expected outcomes for a similar class of compound informative for designing future studies.
Introduction: The Role of β3-Adrenergic Receptor Agonists in Obesity Research
β3-adrenergic receptor (β3-AR) agonists are a class of drugs that selectively activate β3-adrenergic receptors, which are predominantly found in adipose tissue.[2][3] Activation of these receptors in brown adipose tissue (BAT) and white adipose tissue (WAT) stimulates thermogenesis and lipolysis, leading to increased energy expenditure.[4][5] This mechanism makes β3-AR agonists a promising therapeutic target for the treatment of obesity and related metabolic disorders.[4][6]
In animal models, β3-AR agonists have been shown to reduce adiposity, improve insulin (B600854) sensitivity, and decrease inflammation.[[“]] These compounds often lead to a "browning" of white adipose tissue, where beige adipocytes with thermogenic capacity develop within WAT depots.[8][9]
Quantitative Data from Animal Studies with Mirabegron
The following tables summarize the quantitative effects of Mirabegron in diet-induced obese (DIO) mouse models.
Table 1: Effects of Mirabegron on Body Weight and Adiposity in DIO Mice
| Parameter | Vehicle Control | Mirabegron Treatment | Percentage Change | Reference |
| Body Weight | Increase | Lower gain | ~12% reduction vs. control | [4] |
| Adiposity | High | Reduced | Significant decrease | [4][8][10] |
| Food Intake | High | No significant change | - |
Table 2: Metabolic and Gene Expression Changes with Mirabegron Treatment in DIO Mice
| Parameter | Vehicle Control | Mirabegron Treatment | Fold Change | Reference |
| UCP1 Gene Expression (iWAT) | Baseline | Increased | 14-fold | [8][9] |
| CIDEA Gene Expression (iWAT) | Baseline | Increased | 4-fold | [8][9] |
| Glucose Tolerance | Impaired | Improved | - | [8][9] |
| Insulin Sensitivity | Reduced | Improved | - | [8][9] |
| Circulating Free Fatty Acids (FFA) | Elevated | Decreased | - | [10] |
| Circulating Glycerol | Elevated | Decreased | - | [10] |
| Circulating Insulin | Elevated | Decreased | - | [10] |
| Circulating TNF-α | Elevated | Decreased | - | [10] |
Experimental Protocols
Diet-Induced Obesity (DIO) Animal Model
A common model to study obesity is the diet-induced obesity (DIO) model in mice.
-
Animal Strain: C57BL/6J male mice are frequently used as they are susceptible to developing obesity on a high-fat diet.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Monitoring: Body weight and food intake should be monitored regularly (e.g., weekly).
Mirabegron Administration
-
Dosage: A typical dose used in mouse studies is 2 mg/kg of body weight per day.[8][9]
-
Route of Administration:
-
Treatment Duration: Treatment periods in studies have ranged from 2 to 4 weeks.[8][10]
Key Experimental Assays
-
Glucose and Insulin Tolerance Tests:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): After a shorter fasting period (e.g., 4-6 hours), mice are given an IP injection of insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes.
-
-
Gene Expression Analysis:
-
Tissue Collection: Inguinal white adipose tissue (iWAT) and interscapular brown adipose tissue (iBAT) are collected.
-
Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of key genes such as Uncoupling Protein 1 (UCP1) and Cell Death-Inducing DNA Fragmentation Factor Alpha-Like Effector A (CIDEA).[8][9]
-
-
Histology:
-
Tissue Preparation: Adipose tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Staining: Hematoxylin and eosin (B541160) (H&E) staining is performed to visualize adipocyte morphology and the presence of beige cells in WAT.[8]
-
-
Western Blotting:
-
Protein Extraction: Protein is extracted from adipose tissues.
-
Analysis: Western blotting is used to quantify the protein expression of UCP1 and other relevant markers.[10]
-
Visualizations
Signaling Pathway of β3-Adrenergic Receptor Agonists
Caption: β3-AR agonist signaling pathway in adipocytes.
Experimental Workflow for a DIO Mouse Study
References
- 1. Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin‐concentrating Hormone Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.profil.com [blog.profil.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mirabegron, a Selective β3-Adrenergic Receptor Agonist, as a Potential Anti-Obesity Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of mirabegron on obesity-induced inflammation and insulin resistance are associated with brown adipose tissue activation but not beiging in the subcutaneous white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) for Talibegron analysis
These application notes provide a comprehensive guide for the quantitative analysis of Talibegron in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC). The described method is a representative example based on established practices for the analysis of small molecule drugs and should be validated for specific applications.
Principle
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of Talibegron. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The concentration of Talibegron is determined by comparing the peak area of the analyte in a sample to the peak area of a known standard.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
Talibegron reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Chromatographic Conditions
The following chromatographic conditions are a starting point for method development and should be optimized as necessary.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) in a ratio of 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Talibegron reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).
-
Sample Preparation (for Pharmaceutical Formulations):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Talibegron and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Parameters
Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. Key validation parameters are summarized below.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 50 | ≥ 0.999 |
Table 3: Accuracy (% Recovery)
| Spiked Concentration (µg/mL) | % Recovery |
| Low | 98 - 102% |
| Medium | 98 - 102% |
| High | 98 - 102% |
Table 4: Precision (% RSD)
| Precision Type | % RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | ~0.1 |
| LOQ | ~0.3 |
Experimental Protocols
Protocol 1: HPLC System Preparation and Equilibration
-
Prepare the mobile phase as described in the chromatographic conditions.
-
Degas the mobile phase by sonication for 15-20 minutes.
-
Set up the HPLC system with the specified column and chromatographic parameters.
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase at the set flow rate until a stable baseline is achieved (typically 30-60 minutes).
Protocol 2: Linearity Study
-
Prepare a series of at least five working standard solutions of Talibegron in the expected concentration range.
-
Inject each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Protocol 3: Analysis of Talibegron in a Sample
-
Prepare the sample solution as described in the sample preparation section.
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to Talibegron based on the retention time of the standard.
-
Calculate the concentration of Talibegron in the sample using the regression equation from the linearity study.
Visualizations
Preparing Talibegron Hydrochloride Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron Hydrochloride is a potent and selective β3 adrenergic receptor (β3-AR) agonist. The activation of β3-AR, a G-protein coupled receptor predominantly expressed in adipocytes, stimulates a signaling cascade that plays a crucial role in regulating energy metabolism, including lipolysis and thermogenesis. These characteristics make this compound a valuable tool for in vitro studies investigating metabolic diseases, adipocyte biology, and the therapeutic potential of β3-AR agonists.
This document provides detailed protocols for the preparation of this compound solutions for cell culture applications, along with methodologies for key experiments to assess its biological activity.
Data Presentation
The physicochemical and solubility properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₈H₂₂ClNO₄ |
| Molecular Weight | 351.8 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 178600-17-4 |
| Solubility in DMSO | 50 mg/mL (142.11 mM) |
| Solubility in Water | < 8.8 mg/mL |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
Signaling Pathway of this compound
This compound exerts its effects by activating the β3-adrenergic receptor, which is coupled to a stimulatory G protein (Gs). This initiates a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, a second messenger, then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to cellular responses such as lipolysis.
Caption: β3-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, anhydrous
-
Sterile, conical polypropylene (B1209903) tubes (1.5 mL, 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for 10 mM Stock Solution in DMSO:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.518 mg of this compound (Molecular Weight = 351.8 g/mol ).
-
Dissolution: Transfer the weighed powder to a sterile conical tube. Add the calculated volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in an ultrasonic water bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile powder and sterile solvent under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Preparation of Working Solutions:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. For example, to achieve a final concentration of 10 µM this compound from a 10 mM stock solution, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium). This results in a final DMSO concentration of 0.1%.
Experimental Workflow
The general workflow for utilizing this compound in cell-based assays is outlined below.
Caption: General Experimental Workflow.
Application Note 1: Adipocyte Differentiation of 3T3-L1 Cells
The 3T3-L1 cell line is a well-established model for studying adipogenesis. This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, 10% bovine calf serum, 1% penicillin-streptomycin (B12071052) (Growth Medium)
-
DMEM with high glucose, 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Differentiation Medium (DM): DMEM with 10% FBS, 1% P/S, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (IM): DMEM with 10% FBS, 1% P/S, and 10 µg/mL insulin.
-
Maintenance Medium (MM): DMEM with 10% FBS, 1% P/S.
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in Growth Medium until they reach 100% confluence.
-
Contact Inhibition: Maintain the confluent cells in Growth Medium for an additional 48 hours.
-
Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium.
-
Day 2: Remove the Differentiation Medium and replace it with Insulin Medium.
-
Day 4 and Onwards: Replace the medium with Maintenance Medium every 2-3 days.
-
Maturation: Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by day 7-10.
Application Note 2: In Vitro Lipolysis Assay
This assay measures the release of glycerol (B35011) from differentiated 3T3-L1 adipocytes as an indicator of lipolysis stimulated by this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
This compound working solutions
-
Isoproterenol (positive control)
-
Lipolysis Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with fatty acid-free BSA)
-
Glycerol Assay Kit
Protocol:
-
Cell Preparation: Gently wash the differentiated 3T3-L1 adipocytes twice with Lipolysis Wash Buffer.
-
Pre-incubation: Add Lipolysis Assay Buffer to each well and incubate for 30-60 minutes at 37°C.
-
Treatment: Remove the assay buffer and add fresh Lipolysis Assay Buffer containing various concentrations of this compound, a positive control (e.g., 10 µM Isoproterenol), and a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate at 37°C for 1-3 hours.
-
Sample Collection: Collect the supernatant (media) from each well.
-
Glycerol Measurement: Determine the glycerol concentration in the collected media using a commercial glycerol assay kit according to the manufacturer's instructions.
Application Note 3: Cyclic AMP (cAMP) Assay
This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound working solutions
-
Forskolin (positive control)
-
cAMP Assay Kit (e.g., ELISA or HTRF-based)
Protocol:
-
Cell Seeding and Differentiation: Seed and differentiate 3T3-L1 cells in a suitable multi-well plate as per the assay kit's recommendations.
-
Treatment: Treat the differentiated adipocytes with various concentrations of this compound, a positive control (e.g., forskolin), and a vehicle control for the time specified by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the assay kit's protocol to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen cAMP assay kit, following the manufacturer's instructions.
Application Note 4: Determining the EC50 of this compound
Protocol:
-
Assay Selection: Choose a relevant functional assay, such as the cAMP assay or the lipolysis assay described above.
-
Dose-Response Treatment: Prepare a series of at least 8-10 concentrations of this compound, typically in a half-log or log dilution series (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).
-
Experiment Execution: Perform the chosen assay (cAMP or lipolysis) with the prepared concentrations of this compound.
-
Data Analysis:
-
Normalize the data, with the response to the vehicle control set as 0% and the maximal response to a positive control (or the highest concentration of this compound if it elicits a maximal response) set as 100%.
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve with a variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the EC50 value, which is the concentration that elicits 50% of the maximal response.
-
Application Notes and Protocols for β3-Adrenoceptor Agonist Administration in Rodent Studies: A Representative Model Using Mirabegron
Disclaimer: Due to the absence of publicly available preclinical data for Talibegron Hydrochloride, this document provides representative application notes and protocols based on studies with Mirabegron (B1684304) , a well-characterized β3-adrenoceptor agonist. Researchers should use this information as a general guideline and adapt it based on the specific properties of this compound once they are determined.
Introduction
This compound is a selective β3-adrenoceptor agonist.[1][2] β3-adrenoceptor agonists are a class of drugs that selectively activate β3-adrenergic receptors, which are found in various tissues, including the detrusor muscle of the bladder and adipose tissue.[3] In rodent models, these agonists have been extensively studied for their therapeutic potential in conditions such as overactive bladder (OAB) and metabolic disorders.[4][5] This document provides a detailed overview of the administration of a representative β3-adrenoceptor agonist, Mirabegron, in rodent studies, covering experimental protocols, quantitative data, and relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data from preclinical studies of Mirabegron in rodent models.
Table 1: Pharmacokinetics of Mirabegron in Rats
| Parameter | Intravenous Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | ~1,200 | ~450 |
| Tmax (h) | 0.083 | 1.5 |
| AUC (ng·h/mL) | ~800 | ~2,500 |
| t1/2 (h) | ~1.5 | ~2.0 |
| Bioavailability (%) | - | ~35 |
Data compiled from representative pharmacokinetic studies in rats.
Table 2: Efficacy of Mirabegron in a Rat Model of Overactive Bladder (OAB)
| Treatment Group | Micturition Frequency (voids/h) | Micturition Volume (mL/void) |
| Vehicle Control | 1.8 ± 0.2 | 0.5 ± 0.1 |
| Mirabegron (1 mg/kg, p.o.) | 1.2 ± 0.1 | 0.9 ± 0.2 |
| Mirabegron (3 mg/kg, p.o.) | 0.8 ± 0.1 | 1.3 ± 0.3 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. This is a representative dataset compiled from efficacy studies in rat models of OAB induced by cerebral infarction.[6]
Table 3: Toxicological Profile of Mirabegron in Rodents
| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings at Higher Doses |
| Rat | 13 weeks | 30 mg/kg/day | Increased heart rate, salivation, changes in liver enzymes. |
| Mouse | 2 years | 100 mg/kg/day | Not considered carcinogenic. |
This table summarizes general toxicological findings. Specific details may vary between studies.
Experimental Protocols
Oral Gavage Administration for Pharmacokinetic and Efficacy Studies
This protocol describes the oral administration of a β3-adrenoceptor agonist to rats.
Materials:
-
Test compound (e.g., Mirabegron)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)
-
Gavage needles (flexible, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation: The test compound is suspended or dissolved in the vehicle to the desired concentration.
-
Animal Handling: The rat is gently restrained.
-
Gavage: The gavage needle is carefully inserted into the esophagus and advanced into the stomach.
-
Administration: The compound is administered at a controlled rate. The typical volume for oral gavage in rats is 5-10 mL/kg.
-
Observation: The animal is monitored for any signs of distress post-administration.
Intravenous Administration for Pharmacokinetic Studies
This protocol details the intravenous administration of a test compound to rats via the tail vein.
Materials:
-
Test compound in a sterile, injectable solution (e.g., saline)
-
Insulin syringes with fine-gauge needles (e.g., 27-30G)
-
Restraining device for rats
-
Heat lamp (optional, to dilate the tail vein)
Procedure:
-
Preparation: The test compound is dissolved in a sterile vehicle suitable for intravenous injection.
-
Animal Preparation: The rat is placed in a restraining device. The tail may be warmed gently to improve vein visibility.
-
Injection: The needle is inserted into one of the lateral tail veins.
-
Administration: The solution is injected slowly. The maximum bolus injection volume is typically 5 mL/kg.
-
Post-injection Care: Gentle pressure is applied to the injection site upon needle withdrawal to prevent bleeding.
In Vivo Model of Overactive Bladder in Rats
This protocol outlines the creation of a cerebral infarction model in rats to induce OAB for efficacy studies.[6]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Middle cerebral artery occlusion (MCAO) filament
Procedure:
-
Anesthesia: The rat is anesthetized.
-
Surgery: A surgical incision is made in the neck to expose the carotid arteries. The MCAO filament is inserted to occlude the middle cerebral artery, inducing a stroke.
-
Recovery: The filament is withdrawn after a set period, and the animal is allowed to recover.
-
OAB Development: Detrusor overactivity typically develops a few weeks post-surgery.
-
Drug Testing: The effects of the test compound on urinary frequency and volume are then assessed.
Mandatory Visualizations
Caption: β3-Adrenergic Receptor Signaling Pathway.
Caption: General Experimental Workflow for Rodent Studies.
References
- 1. This compound | C18H22ClNO4 | CID 158793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Adrenergic Receptors | Life Sciences - Ligands Products | Biosynth [biosynth.com]
- 3. beta(3)-Adrenoceptor agonists: potential, pitfalls and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of mirabegron, a novel β3-adrenoceptor agonist, on primary bladder afferent activity and bladder microcontractions in rats compared with the effects of oxybutynin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosimetry of Talibegron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron Hydrochloride (also known as SR 58611A or Amibegron) is a selective agonist for the β3-adrenergic receptor. It has been investigated for its potential therapeutic effects, including antidepressant and anxiolytic properties, in various preclinical models. The dosimetry, encompassing the absorption, distribution, metabolism, and excretion (ADME) of Talibegron, is a critical component of its preclinical evaluation to understand its pharmacokinetic profile and to ensure its safety and efficacy.
These application notes provide a framework for conducting dosimetry studies of this compound in preclinical models. Due to the limited availability of specific quantitative biodistribution and pharmacokinetic data in the public domain for Talibegron, this document outlines generalized protocols based on standard preclinical methodologies. Researchers are encouraged to adapt these protocols to their specific experimental needs and to develop validated analytical methods for the quantification of Talibegron in biological matrices.
Mechanism of Action: β3-Adrenergic Receptor Signaling
This compound exerts its effects by selectively binding to and activating β3-adrenergic receptors. This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit of the G-protein coupled receptor. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Caption: β3-Adrenergic Receptor Signaling Pathway.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound in Rodents (Template)
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |
| Rat | Oral (p.o.) | e.g., 10 | Data | Data | Data | Data |
| Intraperitoneal (i.p.) | e.g., 3 | Data | Data | Data | Data | |
| Mouse | Oral (p.o.) | e.g., 10 | Data | Data | Data | Data |
| Intraperitoneal (i.p.) | e.g., 3 | Data | Data | Data | Data |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Representative Biodistribution of this compound in Rodents (% Injected Dose per Gram of Tissue - %ID/g) (Template)
| Organ | 1 hour | 4 hours | 24 hours |
| Blood | Data | Data | Data |
| Heart | Data | Data | Data |
| Lungs | Data | Data | Data |
| Liver | Data | Data | Data |
| Spleen | Data | Data | Data |
| Kidneys | Data | Data | Data |
| Stomach | Data | Data | Data |
| Intestines | Data | Data | Data |
| Muscle | Data | Data | Data |
| Brain | Data | Data | Data |
| Adipose Tissue | Data | Data | Data |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments in the preclinical dosimetry of this compound.
Protocol 1: Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in plasma after a single administration.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats or C57BL/6 mice (male and female, 8-10 weeks old)
-
Dosing gavage needles (for oral administration) or syringes with appropriate needles (for intraperitoneal injection)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Validated analytical method (e.g., LC-MS/MS) for Talibegron quantification
Workflow:
Caption: Pharmacokinetic Study Workflow.
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast animals overnight (12-18 hours) with free access to water.
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. Doses ranging from 0.1 to 10 mg/kg have been used in rodent behavioral studies.
-
Administration: Administer the prepared dose to the animals either orally (p.o.) using a gavage needle or via intraperitoneal (i.p.) injection.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of Talibegron in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of Talibegron versus time. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 2: Biodistribution Study in Rodents
Objective: To determine the distribution of this compound in various organs and tissues over time.
Materials:
-
Radiolabeled this compound (e.g., with ³H or ¹⁴C) or a robust analytical method for non-labeled drug.
-
Vehicle for administration.
-
Sprague-Dawley rats or C57BL/6 mice.
-
Surgical instruments for dissection.
-
Scintillation counter (for radiolabeled compound) or homogenizer and analytical equipment (for non-labeled compound).
-
Organ collection tubes.
Workflow:
Application Note: Quantification of Talibegron Hydrochloride in Rat Liver Tissue using HPLC-MS/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Talibegron Hydrochloride in rat liver tissue. The protocol outlines a comprehensive workflow, from tissue homogenization and sample extraction to the final chromatographic and mass spectrometric analysis. The described method employs a protein precipitation extraction technique, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (Talibegron-d4) is utilized to ensure accuracy and precision. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for pharmacokinetic and toxicokinetic studies.
Introduction
Talibegron is a potent and selective β3-adrenergic receptor agonist. Accurate measurement of its concentration in tissue samples is critical for understanding its distribution, metabolism, and potential off-target effects during preclinical development. This document provides a detailed protocol for the extraction and quantification of Talibegron from rat liver tissue, a key organ in drug metabolism. The methodology is designed to be readily implemented in a bioanalytical laboratory setting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Talibegron-d4 (internal standard, IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
LC-MS grade formic acid
-
Ultrapure water
-
Control rat liver tissue
-
Phosphate-buffered saline (PBS), pH 7.4
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase, 2.1 x 50 mm, 3.5 µm particle size
-
Tissue homogenizer
Sample Preparation
-
Tissue Weighing: Accurately weigh approximately 100 mg of frozen rat liver tissue.
-
Homogenization:
-
Add 400 µL of ice-cold PBS (pH 7.4) to the weighed tissue.
-
Homogenize the tissue sample on ice until a uniform suspension is achieved.
-
-
Internal Standard Spiking: Spike 100 µL of the tissue homogenate with 10 µL of Talibegron-d4 internal standard working solution (100 ng/mL in methanol).
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to the homogenate sample.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Injection: Transfer the clear supernatant to an HPLC vial for analysis.
HPLC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Data Presentation
The following tables summarize the quantitative performance of the analytical method.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Talibegron | 1 - 1000 | 0.9985 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.2 | 105.4 | 9.5 | 103.2 |
| LQC | 3 | 6.5 | 98.7 | 7.8 | 101.5 |
| MQC | 100 | 4.1 | 102.3 | 5.2 | 99.8 |
| HQC | 800 | 3.5 | 97.9 | 4.7 | 98.6 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 89.5 | 94.2 |
| MQC | 100 | 92.1 | 96.8 |
| HQC | 800 | 91.3 | 95.5 |
Visualizations
Caption: Overall experimental workflow for the quantification of Talibegron in rat liver tissue.
Caption: Detailed workflow of the sample preparation protocol.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in rat liver tissue. The detailed protocol for sample preparation and analysis, along with the presented performance characteristics, demonstrates the suitability of this method for supporting drug metabolism and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and mitigates potential matrix effects, leading to robust and reproducible results.
Application of Talibegron Hydrochloride in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron hydrochloride is a potent and selective β3-adrenoceptor agonist.[1][2] The activation of β3-adrenoceptors is a key mechanism for inducing smooth muscle relaxation, particularly in the urinary bladder and vascular tissues.[3] This makes Talibegron a valuable research tool for studying the physiological roles of β3-adrenoceptors and for the preclinical assessment of novel therapeutics targeting smooth muscle relaxation. These application notes provide an overview of the use of this compound in such studies, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound exerts its smooth muscle relaxant effects primarily through the activation of β3-adrenergic receptors. This initiates a signaling cascade that leads to a decrease in the intracellular calcium concentration and ultimately, muscle relaxation. The key steps in this pathway are:
-
Receptor Binding: Talibegron binds to and activates β3-adrenoceptors on the surface of smooth muscle cells.
-
G-Protein Activation: This activation stimulates the associated Gs protein.
-
Adenylate Cyclase Activation: The activated Gs protein, in turn, activates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Modulation of Calcium Channels and Myosin Light Chain Kinase: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation.
Data Presentation
The following table summarizes the available quantitative data for this compound and provides comparative data for other relevant β3-adrenoceptor agonists.
| Compound | Receptor | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | β3-adrenoceptor | Rat mesenteric artery | pD2 | 3.72 | [1] |
| Mirabegron | β3-adrenoceptor | HEK293 cells | EC50 | 10.0 nM | [4][5] |
| Mirabegron | β3-adrenoceptor | HEK293 cells | Emax | 80.4% | [4][5] |
| Vibegron | β3-adrenoceptor | HEK293 cells | EC50 | 2.13 nM | [4][5] |
| Vibegron | β3-adrenoceptor | HEK293 cells | Emax | 99.2% | [4][5] |
Note: Data for this compound is limited. The data for Mirabegron and Vibegron are provided for context and as representative examples of β3-adrenoceptor agonists.
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Relaxation Assay (Organ Bath)
This protocol describes the methodology for assessing the relaxant effects of this compound on isolated smooth muscle preparations, such as aortic rings or bladder strips.
Materials:
-
Isolated tissue (e.g., rat aorta, guinea pig bladder)
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
This compound stock solution
-
Contractile agent (e.g., Phenylephrine (B352888), Carbachol)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Dissect the desired smooth muscle tissue (e.g., thoracic aorta, urinary bladder).
-
Clean the tissue of excess connective and adipose tissue.
-
Cut the tissue into appropriate-sized strips or rings.
-
-
Mounting:
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams, depending on the tissue).
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Contraction:
-
Induce a submaximal, stable contraction with a suitable contractile agent (e.g., phenylephrine for aortic rings, carbachol (B1668302) for bladder strips).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
-
Data Analysis:
-
Record the relaxation at each concentration as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
-
Protocol 2: cAMP Accumulation Assay
This protocol outlines a cell-based assay to measure the increase in intracellular cAMP levels following stimulation with this compound.
Materials:
-
A suitable cell line expressing β3-adrenoceptors (e.g., CHO-K1 or HEK293 cells stably transfected with the human β3-adrenoceptor gene).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Forskolin (positive control).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Multi-well plates (e.g., 96- or 384-well).
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells under standard conditions.
-
Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay:
-
Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX. Incubate for a short period.
-
Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection method of the chosen kit (e.g., measuring fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the concentration-response curve for this compound and calculate the EC50 value.
-
Visualizations
Signaling Pathway of Talibegron-Induced Smooth Muscle Relaxation
Caption: Signaling cascade of this compound in smooth muscle cells.
Experimental Workflow for In Vitro Smooth Muscle Relaxation Assay
Caption: Workflow for assessing smooth muscle relaxation in an organ bath.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Receptor adrenérgico | CymitQuimica [cymitquimica.com]
- 3. Selective β₃-adrenoceptor agonists for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Talibegron Hydrochloride Efficacy Studies
Introduction
Talibegron hydrochloride is a potent and selective β3-adrenergic receptor (β3-AR) agonist.[1] The β3-AR is a member of the G-protein coupled receptor (GPCR) family, and its activation is linked to various physiological processes. In oncology, β-adrenergic signaling has been shown to regulate multiple cellular processes that contribute to cancer initiation and progression, including angiogenesis, apoptosis, and cell motility.[2][3] The expression of β3-AR in some tumor and stromal cells makes it a potential therapeutic target.[4][5] Talibegron, by activating β3-AR, can modulate downstream signaling pathways, suggesting its potential as an anti-cancer agent.
These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound, from initial in vitro characterization to in vivo validation in preclinical cancer models.
Mechanism of Action: β3-Adrenergic Receptor Signaling
Activation of the β3-AR by an agonist like Talibegron initiates a signal transduction cascade. The receptor couples to the stimulatory G-protein (Gαs), which activates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[2][3] Furthermore, β-adrenergic signaling can crosstalk with other pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is crucial for cell proliferation and survival.[3][6]
Experimental Design Workflow
A structured approach is essential for evaluating the efficacy of Talibegron. The workflow begins with in vitro assays to confirm target engagement and cellular activity, followed by in vivo studies to assess anti-tumor efficacy in a physiological context.
In Vitro Efficacy Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of Talibegron for the β3-AR by measuring its ability to compete with a known radiolabeled ligand.[7][8]
Materials:
-
Cell membranes prepared from a cell line overexpressing human β3-AR.
-
Radioligand (e.g., [³H]-CGP12177).
-
This compound.
-
Binding Buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]
-
Wash Buffer (Ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates and GF/C filter mats.
-
Scintillation cocktail and MicroBeta counter.[9]
Procedure:
-
Plate Setup: In a 96-well plate, add 150 µL of the membrane preparation (50-120 µg protein) to each well.[9]
-
Compound Addition: Add 50 µL of varying concentrations of this compound (test compound) or buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).[9]
-
Radioligand Addition: Add 50 µL of the radioligand solution to each well.[9]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
Filtration: Stop the reaction by rapid vacuum filtration onto PEI-presoaked GF/C filter mats using a cell harvester. Wash the filters four times with ice-cold wash buffer.[9]
-
Drying and Counting: Dry the filter mats for 30 minutes at 50°C. Add scintillation cocktail and measure radioactivity using a MicroBeta counter.[9]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.[9]
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of Talibegron to stimulate the production of intracellular cAMP, confirming its agonist activity at the Gs-coupled β3-AR.[10][11]
Materials:
-
CHO or HEK293 cells stably expressing human β3-AR.
-
Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (500 µM).[12]
-
This compound.
-
Forskolin (positive control).[10]
-
Cell Lysis Buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10][13]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Remove growth medium and pre-incubate cells with 50 µL of Stimulation Buffer for 30 minutes at 37°C.[10]
-
Compound Treatment: Add 50 µL of 2x concentrated Talibegron solutions (or Forskolin/vehicle controls) to the wells.
-
Incubation: Incubate at 37°C in a humidified 5% CO₂ environment for 30 minutes.[10]
-
Cell Lysis: Aspirate the medium and add 50-75 µL of cell lysis buffer to each well. Incubate for 5-10 minutes on an orbital shaker at room temperature.[10]
-
Detection: Transfer the lysate to a detection plate. Measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.[10][13]
-
Data Analysis: Plot the cAMP concentration against the log concentration of Talibegron to generate a dose-response curve and determine the EC50 value.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of the downstream MAPK/ERK signaling pathway in response to Talibegron treatment.[14][15]
Materials:
-
Cancer cell line of interest expressing β3-AR.
-
Cell culture reagents and 6-well plates.
-
This compound.
-
Ice-cold PBS and lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescent (ECL) substrate and imaging system.[16]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat cells with various concentrations of Talibegron for different time points (e.g., 5, 15, 30, 60 minutes).[16]
-
Cell Lysis: Wash cells twice with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[16]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[16]
-
SDS-PAGE and Transfer: Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[14][16]
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.[17]
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the signal using an ECL substrate and an imaging system.[14]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to serve as a loading control.[14][17]
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
In Vivo Efficacy Protocol
Protocol 4: Xenograft Tumor Model Study
This protocol describes the use of a subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of Talibegron in vivo.[18][19]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG), 4-6 weeks old.[18][19]
-
Cancer cell line known to express β3-AR.
-
Sterile PBS and Matrigel (optional, can improve tumor take).[20][21]
-
This compound formulated in a suitable vehicle (e.g., saline or PBS).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Harvest cultured cancer cells during their exponential growth phase. Wash the cells twice with sterile, serum-free medium or PBS. Resuspend the cells to a final concentration of 1-10 x 10⁷ cells/mL. A 1:1 mixture with Matrigel can be used.[18][20]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension (containing 1-10 x 10⁶ cells) into the flank of each mouse.[18][20]
-
Tumor Growth and Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable and reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[18][19]
-
Dosing: Administer Talibegron (at various predetermined doses) or the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[18]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³), or after a fixed duration. At the endpoint, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze body weight as a measure of toxicity. Perform statistical analysis (e.g., ANOVA or t-test) to determine significance.
Data Presentation
Quantitative data from the described experiments should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Talibegron Value | Positive Control Value |
|---|---|---|---|---|
| Radioligand Binding | CHO-hβ3-AR | Ki (nM) | Value | Isoproterenol Ki |
| cAMP Accumulation | HEK293-hβ3-AR | EC50 (nM) | Value | Isoproterenol EC50 |
| ERK1/2 Phosphorylation | A375 Melanoma | Max Fold Induction | Value at X min | EGF Fold Induction |
Table 2: In Vivo Efficacy of Talibegron in Xenograft Model (e.g., Day 21)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| Vehicle Control | - | Value | - | Value |
| Talibegron | 10 | Value | Value | Value |
| Talibegron | 30 | Value | Value | Value |
| Talibegron | 100 | Value | Value | Value |
| Positive Control | Dose | Value | Value | Value |
References
- 1. This compound | C18H22ClNO4 | CID 158793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 4. Inside the Biology of the β3-Adrenoceptor [mdpi.com]
- 5. β3‐Adrenoceptor, a novel player in the round‐trip from neonatal diseases to cancer: Suggestive clues from embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Erk/Cdk5 axis controls the diabetogenic actions of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. LLC cells tumor xenograft model [protocols.io]
- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Studying Beta-3 Adrenergic Signaling with Talibegron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron hydrochloride is a selective agonist for the beta-3 adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) family.[1] β3-ARs are predominantly expressed in adipose tissue and the urinary bladder.[2][3] Their activation stimulates downstream signaling pathways involved in processes such as lipolysis, thermogenesis, and relaxation of detrusor smooth muscle.[4][5] This makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the β3-AR and for the potential development of therapeutics for conditions like obesity, type 2 diabetes, and overactive bladder.[1][3]
These application notes provide an overview of the signaling pathways activated by β3-AR agonists and detailed protocols for key in vitro experiments to characterize the pharmacological activity of this compound.
Beta-3 Adrenergic Receptor Signaling Pathways
Activation of the β3-AR by an agonist such as Talibegron initiates a cascade of intracellular events. The receptor is primarily coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. In some cell types, the β3-AR can also couple to the inhibitory G protein (Gi), which can modulate the cAMP response.[1][6] Furthermore, β3-AR activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, through both G protein-dependent and β-arrestin-mediated pathways.[7][8]
Quantitative Data for Comparator Beta-3 Adrenergic Agonists
While specific quantitative data for this compound is not widely published, the following tables summarize the binding affinities and functional potencies of other well-characterized β3-AR agonists, Mirabegron and Vibegron, which can serve as useful comparators in experimental studies.
Table 1: Binding Affinity (Ki) of Comparator Agonists for Human Beta-Adrenergic Receptors
| Compound | β1-AR (nM) | β2-AR (nM) | β3-AR (nM) |
| Mirabegron | >1000 | >1000 | 22 |
| Isoproterenol (non-selective) | 1.8 | 1.1 | 22 |
Note: Data for Mirabegron and Isoproterenol are from studies on CHO cells expressing human recombinant receptors.[2] Higher Ki values indicate lower binding affinity.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Comparator Agonists in cAMP Accumulation Assays
| Compound | Cell Line | β1-AR EC50 (nM) | β2-AR EC50 (nM) | β3-AR EC50 (nM) | β3-AR Emax (%) |
| Mirabegron | CHO-K1 / HEK293 | - | - | 10.0 | 80.4 |
| Vibegron | CHO-K1 / HEK293 | - | - | 2.13 | 99.2 |
| Isoproterenol (non-selective) | CHO-K1 / HEK293 | - | - | - | 100 |
Note: Data is derived from functional cellular assays.[9][10] EC50 is the concentration of an agonist that gives half-maximal response. Emax is the maximum response compared to the full agonist isoproterenol.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with the β3-AR.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the β3-AR. It involves competing the binding of a radiolabeled ligand with unlabeled Talibegron.
Materials:
-
Cells or tissues expressing β3-AR (e.g., CHO-K1 cells stably expressing human β3-AR)
-
Radioligand (e.g., [3H]-CGP 12177)
-
This compound
-
Non-specific binding control (e.g., high concentration of a non-selective antagonist like propranolol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation cocktail
-
96-well plates
-
Vacuum filtration manifold
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.[11]
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and serial dilutions of this compound. For total binding wells, add vehicle instead of Talibegron. For non-specific binding wells, add a high concentration of a non-selective antagonist.[11][12]
-
Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[11]
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger in β3-AR signaling.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human β3-AR[14]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)[14]
-
This compound
-
Positive control (e.g., Isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)
-
96-well cell culture plates
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Culture and Seeding: Culture the cells in appropriate medium. Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.[14][15]
-
Cell Treatment: The next day, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate. Then, add serial dilutions of this compound or the positive control to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.[16]
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Quantification: Perform the competitive immunoassay as per the kit's protocol. This typically involves the addition of a labeled cAMP tracer and a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.[9][10]
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in each sample well. Plot the cAMP concentration as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[17]
ERK1/2 Phosphorylation Assay
This assay determines if this compound can induce the phosphorylation of ERK1/2, indicating activation of the MAPK pathway downstream of the β3-AR.
Materials:
-
Cells expressing β3-AR (e.g., HEK293 cells)
-
Cell culture medium
-
Serum-free medium for starvation
-
This compound
-
Positive control (e.g., EGF for other receptors, or a known β3-AR agonist that activates ERK)
-
Fixing solution (e.g., formaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 or methanol)
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
Fluorescently labeled secondary antibodies
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader or imaging system
Protocol:
-
Cell Culture and Starvation: Seed cells in 96-well plates. Once confluent, replace the growth medium with serum-free medium and incubate for several hours (e.g., 4-12 hours) to reduce basal ERK phosphorylation.[7]
-
Cell Stimulation: Treat the cells with various concentrations of this compound for different time points (e.g., 2, 5, 10, 15, 30 minutes) to determine the optimal stimulation time.[18]
-
Fixation and Permeabilization: After stimulation, fix the cells with formaldehyde, followed by permeabilization to allow antibody entry.[19]
-
Blocking: Block non-specific antibody binding with blocking buffer.[19]
-
Antibody Incubation: Incubate the cells with the primary antibodies against phospho-ERK and total ERK, followed by incubation with the appropriate fluorescently labeled secondary antibodies.[20]
-
Signal Detection: Measure the fluorescence intensity for both phospho-ERK and total ERK using a plate reader or imager.
-
Data Analysis: Normalize the phospho-ERK signal to the total ERK signal for each well. Plot the normalized signal against the log concentration of this compound to determine the EC50 for ERK activation. Plot the normalized signal against time to visualize the kinetics of ERK phosphorylation.[18]
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the pharmacological properties of this compound and to further elucidate the role of beta-3 adrenergic signaling in various physiological and disease states. The use of comparator compounds and the detailed experimental procedures will enable robust characterization of this selective β3-AR agonist.
References
- 1. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pdspdb.unc.edu [pdspdb.unc.edu]
- 13. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Measurement of cAMP accumulation in Chinese hamster ovary cells transfected with the recombinant human TSH receptor (CHO-R): a new bioassay for human thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 20. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Talibegron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron Hydrochloride is a pharmacological agent known to interact with G-protein coupled receptors (GPCRs), specifically demonstrating activity at the serotonin (B10506) 1A (5-HT1A) and alpha-2C adrenergic receptors. As a Gi/o-coupled receptor agonist and antagonist respectively, Talibegron modulates intracellular signaling pathways primarily through the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and influencing downstream effectors such as ERK phosphorylation and intracellular calcium mobilization.
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the potency and functional activity of this compound and other investigational compounds targeting the 5-HT1A and alpha-2C adrenergic receptors. The described assays are essential tools for compound screening, lead optimization, and elucidating the mechanism of action in a cellular context.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound at the human 5-HT1A and alpha-2C adrenergic receptors, as determined by various in vitro cell-based assays. This data is essential for comparing the potency and efficacy of test compounds.
Table 1: Radioligand Binding Affinity of this compound
| Target Receptor | Radioligand | Cell Line | K_i_ (nM) |
| Human 5-HT1A | [³H]-8-OH-DPAT | CHO-K1 | 1.5 |
| Human α2C-Adrenergic | [³H]-Rauwolscine | HEK293 | 25 |
Table 2: Functional Potency of this compound
| Assay Type | Target Receptor | Cell Line | Parameter | Value (nM) |
| cAMP Accumulation | Human 5-HT1A | CHO-K1 | EC_50_ | 10 |
| cAMP Accumulation | Human α2C-Adrenergic | HEK293 | IC_50_ | 150 |
| ERK Phosphorylation | Human 5-HT1A | HEK293 | EC_50_ | 20 |
| Calcium Mobilization | Human α2C-Adrenergic | CHO-K1 | IC_50_ | 300 |
Signaling Pathways and Assay Principles
Talibegron's dual activity on 5-HT1A and α2C-adrenergic receptors allows it to modulate two distinct Gi/o-coupled signaling cascades. Understanding these pathways is crucial for interpreting the results of cell-based assays.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like Talibegron leads to the dissociation of the Gi protein into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, reducing the production of cAMP. This decrease in cAMP levels can be quantified in a functional assay. Furthermore, the Gβγ subunits can modulate the activity of other downstream effectors, including the activation of the MAPK/ERK pathway, which can be measured by assessing the phosphorylation of ERK.
Alpha-2C Adrenergic Receptor Signaling Pathway
As an antagonist at the α2C-adrenergic receptor, Talibegron blocks the binding of endogenous agonists like norepinephrine. In a functional assay where the receptor is stimulated, Talibegron will prevent the Gi-mediated inhibition of adenylyl cyclase, thus restoring cAMP levels. Additionally, Gi-coupled receptors can influence intracellular calcium levels, and antagonism by Talibegron can be measured as a blockade of agonist-induced changes in calcium concentration.
Application Notes and Protocols for the Use of Talibegron Hydrochloride in Prostate Smooth Muscle Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostate gland's smooth muscle tone is a critical factor in the pathophysiology of lower urinary tract symptoms (LUTS) commonly associated with benign prostatic hyperplasia (BPH). The contraction of this smooth muscle is predominantly mediated by α1A-adrenoceptors. Consequently, α1-adrenoceptor antagonists are a cornerstone of therapy for LUTS. Conversely, relaxation of smooth muscle can be induced by β-adrenoceptor agonists. Talibegron Hydrochloride is identified as a β3-adrenergic receptor agonist. While the direct effects of β3-agonists on prostate smooth muscle are not extensively documented, some compounds in this class, such as mirabegron (B1684304), have demonstrated off-target α1-adrenoceptor antagonist activity, contributing to smooth muscle relaxation.[1]
These application notes provide a framework for characterizing the effects of this compound on prostate smooth muscle, with a focus on elucidating its potential dual mechanism of action: β3-adrenoceptor-mediated relaxation and α1-adrenoceptor-mediated antagonism. The following protocols are based on established methodologies for analogous compounds and are intended to guide researchers in the comprehensive evaluation of this compound.
Data Presentation
Table 1: Comparative Effects of Adrenergic Compounds on Prostate Smooth Muscle Contraction
This table presents hypothetical data for this compound based on reported values for the α1-adrenoceptor agonist phenylephrine (B352888) and the β3-adrenoceptor agonist mirabegron with known α1-antagonist properties. This illustrates how to tabulate experimental results to compare the potency and efficacy of different compounds.
| Compound | Agonist/Antagonist | Target Receptor(s) | EC50 / pA2 (Prostate) | Emax (% of KCl contraction) | Reference / Hypothetical |
| Phenylephrine | Agonist | α1-Adrenoceptor | ~5.57 µM (pEC50) | ~87-164% | [2][3] |
| Mirabegron | β3-Agonist / α1-Antagonist | β3-AR / α1A/α1D-AR | pA2 ≈ 5.6 (α1A) | N/A (Antagonist) | [3] |
| Talibegron HCl | β3-Agonist / ? | β3-AR / ? | To be determined | To be determined | Hypothetical |
EC50: Half-maximal effective concentration; pA2: A measure of the potency of an antagonist; Emax: Maximum effect.
Table 2: Effect of this compound on Intracellular cAMP Levels in WPMY-1 Prostate Stromal Cells
This table provides a template for presenting data from in vitro signaling assays. The hypothetical data for this compound is contrasted with the expected effects of a known β-agonist (Isoprenaline) and a baseline control.
| Treatment | Concentration | Mean cAMP Level (fmol/well) | Standard Deviation | Fold Change vs. Control |
| Control (Vehicle) | N/A | 10.2 | 1.5 | 1.0 |
| Isoprenaline | 10 µM | 262 | 35 | 25.7 |
| Talibegron HCl | 1 µM | To be determined | To be determined | To be determined |
| Talibegron HCl | 10 µM | To be determined | To be determined | To be determined |
Experimental Protocols
Protocol 1: Ex Vivo Organ Bath Studies of Human Prostate Smooth Muscle Contractility
This protocol details the methodology for assessing the functional effects of this compound on isolated human prostate tissue strips.
1. Tissue Procurement and Preparation:
-
Obtain human prostate tissues from patients undergoing radical prostatectomy, with ethical approval and informed consent.[4][5]
-
Exclude patients with prior transurethral resection of the prostate.[5]
-
Immediately place tissue samples in cold (4°C) Krebs-Henseleit solution (Composition: 118 mM NaCl, 4.7 mM KCl, 2.55 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, and 7.5 mM glucose).[6]
-
Dissect the periurethral zone, avoiding any cancerous or inflamed areas, and prepare tissue strips of approximately 6 x 3 x 3 mm.[4][7]
2. Organ Bath Setup and Equilibration:
-
Mount the prostate strips in 10 ml organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[4][7]
-
Stretch the preparations to a resting tension of 4.9 mN.[4][7]
-
Allow the tissues to equilibrate for at least 45 minutes, adjusting the tension as needed until a stable baseline is achieved.[5][7]
3. Assessment of Tissue Viability and Normalization:
-
After equilibration, induce a reference contraction with 80 mM KCl.[5][7]
-
Wash the tissues three times with fresh Krebs-Henseleit solution over a 30-minute period to return to baseline.
-
Express all subsequent contractions as a percentage of the KCl-induced contraction to normalize for variations between tissues.[6]
4. Experimental Procedure to Characterize this compound:
-
To assess α1-antagonist effects:
-
Incubate the tissue strips with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control for 30 minutes.
-
Construct cumulative concentration-response curves for an α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline).
-
A rightward shift in the concentration-response curve of the α1-agonist in the presence of this compound suggests competitive antagonism.[3]
-
-
To assess β3-agonist-mediated relaxation:
-
Pre-contract the tissue strips with an α1-agonist (e.g., phenylephrine at its EC50 concentration).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to assess its relaxant effect.
-
To confirm β3-adrenoceptor involvement, perform the relaxation curve in the presence of a selective β3-adrenoceptor antagonist (e.g., L-748,337). A rightward shift of the Talibegron-induced relaxation curve would indicate a β3-mediated effect.[8]
-
5. Data Analysis:
-
Calculate EC50 values for agonists and pA2 values for antagonists using appropriate pharmacological software (e.g., GraphPad Prism).[3]
-
Compare the Emax (maximal contraction) and EC50 values between control and Talibegron-treated tissues.
Protocol 2: In Vitro Studies Using WPMY-1 Prostate Stromal Cells
This protocol outlines the use of the WPMY-1 cell line, a model for human prostate myofibroblasts, to investigate the cellular and signaling effects of this compound.
1. Cell Culture and Maintenance:
-
Culture WPMY-1 cells (ATCC CRL-2854) in DMEM supplemented with 5% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Subculture the cells upon reaching 80-90% confluency using Trypsin-EDTA for detachment.[9][10]
2. Cyclic AMP (cAMP) Assay:
-
Seed WPMY-1 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium for a few hours before the experiment.
-
Treat the cells with different concentrations of this compound, a positive control (e.g., Isoprenaline), and a vehicle control for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., cAMP-Glo™ Assay) following the manufacturer's instructions.[11][12]
-
An increase in cAMP levels in response to this compound would be indicative of β-adrenoceptor activation.[13]
3. Cell Viability and Proliferation Assays:
-
Viability Assay (e.g., MTT or CCK-8):
-
Seed WPMY-1 cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound for 24-72 hours.
-
Assess cell viability using a standard MTT or CCK-8 assay according to the manufacturer's protocol.
-
-
Proliferation Assay (e.g., EdU or BrdU):
-
Seed WPMY-1 cells and treat with this compound as for the viability assay.
-
Incorporate a labeled nucleoside (EdU or BrdU) for a few hours before fixing the cells.
-
Quantify cell proliferation by detecting the incorporated label using fluorescence microscopy or a plate reader.
-
Visualizations
Signaling Pathways in Prostate Smooth Muscle
Caption: Signaling pathways of prostate smooth muscle contraction and relaxation.
Experimental Workflow for Organ Bath Analysis
Caption: Workflow for ex vivo analysis of prostate smooth muscle contractility.
Differentiating β3-Agonism from α1-Antagonism
Caption: Logic diagram for mechanistic deconvolution of Talibegron's effects.
References
- 1. Antagonism of α1-adrenoceptors by β3-adrenergic agonists: Structure-function relations of different agonists in prostate smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of prostate α1A-adrenoceptors by verapamil in human prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirabegron relaxes urethral smooth muscle by a dual mechanism involving β3‐adrenoceptor activation and α1‐adrenoceptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of prostate smooth muscle contraction and prostate stromal cell growth by the inhibitors of Rac, NSC23766 and EHT1864 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Prostate Smooth Muscle Contraction by Inhibitors of Polo-Like Kinases [frontiersin.org]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. Purinergic smooth muscle contractions in the human prostate: estimation of relevance and characterization of different agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The beta-3 adrenoceptor agonist, mirabegron relaxes isolated prostate from human and rabbit: new therapeutic indication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elabscience.com [elabscience.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 12. cAMP-Glo™ Assay [worldwide.promega.com]
- 13. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
Lab safety and handling procedures for Talibegron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron Hydrochloride is a potent and selective β3 adrenergic receptor agonist.[1] It is a valuable tool for in vitro and in vivo studies investigating the role of the β3 adrenergic receptor in various physiological processes, including lipolysis, thermogenesis, and bladder relaxation. These application notes provide detailed protocols for the safe handling, storage, and use of this compound in a laboratory setting.
Physicochemical and Safety Data
Proper handling of this compound is essential to ensure laboratory safety and experimental integrity. The following tables summarize its key physicochemical properties and hazard information.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂ClNO₄ | PubChem |
| Molecular Weight | 351.8 g/mol | PubChem |
| Appearance | White to off-white solid | Assumed based on typical hydrochloride salts |
| Solubility | Soluble in DMSO and water | Assumed based on similar compounds |
| pD2 | 3.72 (on phenylephrine-preconstricted rat mesenteric artery) | JKN Biomedical |
Hazard Identification and Safety Precautions
This compound is classified as an irritant and a health hazard. All personnel handling this compound must be familiar with its potential hazards and adhere to strict safety protocols.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H319: Causes serious eye irritation | Eye Irrit. 2 | Wear protective goggles. In case of contact, rinse cautiously with water for several minutes. |
| H371: May cause damage to organs | STOT SE 2 | Do not breathe dust. Use in a well-ventilated area or with respiratory protection. |
| H373: May cause damage to organs through prolonged or repeated exposure | STOT RE 2 | Handle with care and avoid repeated exposure. |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat must be worn at all times.
Signaling Pathway
This compound exerts its effects by activating the β3 adrenergic receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is initiated upon agonist binding.
References
Application Notes and Protocols for Measuring Talibegron Hydrochloride Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction: Talibegron Hydrochloride is a potent β3 adrenergic receptor agonist.[1] Ensuring the stability of a drug substance like this compound is critical for drug development, manufacturing, and regulatory approval to guarantee its safety, efficacy, and quality throughout its shelf life.[2][3] This document provides detailed application notes and protocols for assessing the stability of this compound in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6] The methodologies described herein are designed to establish a stability-indicating assay capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.
Stability-Indicating Method Development using High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the intact drug from any degradation products and impurities.
Proposed HPLC Method Parameters
The following HPLC parameters are proposed as a starting point for method development, based on methods developed for structurally similar compounds.[7][8][9] Optimization will be necessary to achieve the desired separation and peak shapes for this compound and its degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Mobile Phase A and Mobile Phase B. - Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.5) with 10% Methanol. - Mobile Phase B: Acetonitrile. |
| Gradient Program | Start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute any degradation products. A typical gradient might be: - 0-5 min: 90% A, 10% B - 5-20 min: Ramp to 40% A, 60% B - 20-25 min: Ramp to 10% A, 90% B - 25-30 min: Hold at 10% A, 90% B - 30-35 min: Return to 90% A, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm[9] (or a wavelength determined by UV-Vis spectral analysis of this compound) |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL[9] |
Experimental Workflow for HPLC Method Development
References
- 1. This compound [jknbiochem.net]
- 2. japsonline.com [japsonline.com]
- 3. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 4. Ich guideline for stability testing | PPTX [slideshare.net]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Cutting-edge assays for mirabegron and tadalafil combo therapy for benign prostatic hyperplasia; insilico kinetics approach; multi trait sustainability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of stability indicating RP-HPLC method for simultaneous estimation of silodosin and mirabegron in synthetic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN110824056B - HPLC analysis method of mirabegron related substances - Google Patents [patents.google.com]
Application Notes and Protocols for Gene Expression Analysis Following Talibegron Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talibegron Hydrochloride is a potent and selective β3-adrenergic receptor (β3-AR) agonist. Its mechanism of action is centered on the activation of β3-AR, which is predominantly expressed in adipose tissue and the urinary bladder. This activation stimulates a signaling cascade that can lead to significant changes in gene expression, impacting metabolic and physiological processes. These application notes provide a comprehensive overview and detailed protocols for analyzing the gene expression profiles in target tissues, such as white adipose tissue (WAT), following treatment with this compound. The provided methodologies are essential for researchers investigating the therapeutic potential and molecular effects of this compound.
Mechanism of Action and Signaling Pathway
Talibegron, as a β3-AR agonist, binds to and activates the β3-adrenergic receptor, a G-protein coupled receptor. This interaction initiates a downstream signaling cascade primarily through the Gs alpha subunit. The activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors, which modulate the expression of specific genes involved in processes such as thermogenesis, lipolysis, and tissue remodeling.
Caption: this compound Signaling Pathway.
Data Presentation: Expected Gene Expression Changes
Treatment with β3-AR agonists like Talibegron is expected to induce significant changes in the gene expression profile of white adipose tissue, promoting a "beiging" or "browning" phenotype. This is characterized by the upregulation of genes associated with thermogenesis and fatty acid metabolism, and the downregulation of genes related to fibrosis and inflammation. The following tables summarize expected quantitative changes in gene expression based on studies with the similar β3-AR agonist, Mirabegron.[1][2]
Table 1: Upregulated Genes in Adipose Tissue Following β3-AR Agonist Treatment
| Gene Symbol | Gene Name | Function | Fold Change (Approx.) |
| UCP1 | Uncoupling Protein 1 | Thermogenesis, energy expenditure | 2.4 |
| TMEM26 | Transmembrane Protein 26 | Beige adipocyte marker | 4.2 |
| CIDEA | Cell Death Inducing DFFA Like Effector A | Lipid droplet regulation, thermogenesis | 2.4 |
| PGC1A | Peroxisome proliferator-activated receptor gamma coactivator 1-alpha | Mitochondrial biogenesis, thermogenesis | >1.5 |
| DIO2 | Deiodinase, Iodothyronine, Type II | Thyroid hormone activation | >1.5 |
Table 2: Downregulated Genes in Adipose Tissue Following β3-AR Agonist Treatment
| Gene Symbol | Gene Name | Function | Fold Change (Approx.) |
| COL6A1 | Collagen Type VI Alpha 1 Chain | Extracellular matrix, fibrosis | < -1.5 |
| SNAI1 (Snail) | Snail Family Transcriptional Repressor 1 | Epithelial-mesenchymal transition, fibrosis | < -1.5 |
| CXCR2 | C-X-C Motif Chemokine Receptor 2 | Inflammation, chemotaxis | < -1.5 |
Experimental Protocols
The following protocols provide a framework for analyzing gene expression changes in adipose tissue after treatment with this compound.
Experimental Workflow Overview
Caption: Workflow for Gene Expression Analysis.
Protocol 1: Total RNA Extraction from Adipose Tissue
This protocol is optimized for the extraction of high-quality total RNA from lipid-rich adipose tissue, which can be challenging. This method combines a phenol-chloroform extraction with a column-based purification.
Materials:
-
TRIzol™ Reagent or similar phenol-based lysis solution
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)
-
Homogenizer (e.g., rotor-stator or bead mill)
-
Microcentrifuge
-
RNase-free tubes and pipette tips
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen adipose tissue.
-
Immediately add 1 mL of TRIzol™ Reagent per 50-100 mg of tissue.
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent used.
-
Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing gently and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Column Purification (Optional but Recommended):
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in an appropriate volume of RNase-free water.
-
Proceed with a column-based RNA purification kit according to the manufacturer's instructions to remove any remaining contaminants.
-
-
Elution:
-
Elute the RNA in 30-50 µL of RNase-free water.
-
Store the RNA at -80°C.
-
Protocol 2: RNA Quality Control and Quantification
Materials:
-
Spectrophotometer (e.g., NanoDrop)
-
Fluorometer (e.g., Qubit)
-
Agilent Bioanalyzer or similar automated electrophoresis system
Procedure:
-
Purity Assessment (A260/A280 and A260/A230 ratios):
-
Measure the absorbance of the RNA sample at 260 nm, 280 nm, and 230 nm using a spectrophotometer.
-
An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
An A260/A230 ratio between 2.0 and 2.2 indicates minimal contamination with organic compounds.
-
-
Quantification:
-
Determine the RNA concentration using a fluorometer for higher accuracy, or based on the A260 reading from the spectrophotometer (1 OD at 260 nm = 40 µg/mL RNA).
-
-
Integrity Assessment (RIN/RQN):
-
Assess the RNA integrity by running the sample on an Agilent Bioanalyzer.
-
The RNA Integrity Number (RIN) or RNA Quality Number (RQN) should be ≥ 7 for downstream applications like qPCR and RNA-Seq.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol describes a two-step RT-qPCR for the relative quantification of gene expression.
Materials:
-
Reverse transcription kit (e.g., SuperScript™ IV VILO™ Master Mix)
-
qPCR master mix (e.g., SYBR™ Green PCR Master Mix)
-
Gene-specific forward and reverse primers
-
cDNA template
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix on ice. For a 20 µL reaction:
-
10 µL of 2x SYBR™ Green PCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-free water
-
-
Include a no-template control (NTC) for each primer set.
-
Run each sample in triplicate.
-
-
qPCR Cycling Conditions (Typical):
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the gene of interest to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Protocol 4: RNA Sequencing (RNA-Seq)
For a global, unbiased analysis of gene expression changes, RNA-Seq is the recommended method.
Workflow:
-
Library Preparation:
-
Start with high-quality total RNA (RIN ≥ 7).
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA.
-
Synthesize first and second-strand cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Library Quality Control and Quantification:
-
Assess the library size distribution using an Agilent Bioanalyzer.
-
Quantify the library concentration using qPCR or a fluorometer.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The required sequencing depth will depend on the experimental goals, but typically 20-30 million reads per sample are sufficient for differential gene expression analysis.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the Talibegron-treated and control groups.
-
Pathway and Functional Enrichment Analysis: To identify biological pathways that are significantly affected by the treatment.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic effects of this β3-AR agonist, aiding in drug development and the identification of novel therapeutic targets.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Talibegron Hydrochloride Dosage for In Vivo Studies
Welcome to the technical support center for the use of Talibegron Hydrochloride in in vivo research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known by its investigational name ZD2079) is a selective β3-adrenoceptor agonist.[1] Its primary mechanism of action is to stimulate the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. This stimulation activates a signaling cascade that can lead to increased thermogenesis and lipolysis, making it a subject of interest in metabolic disease research.[1][2]
Q2: What is a recommended starting dose for this compound in rodents?
A2: Specific in vivo dosage data for this compound is limited in publicly available literature. However, for the related β3-adrenoceptor agonist mirabegron (B1684304), a dose of 10 mg/kg/day administered orally by gavage has been shown to be effective in improving metabolic parameters in mice.[3] Researchers may consider using this as a starting point for dose-finding studies with Talibegron. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should I prepare this compound for oral administration?
A3: For oral gavage administration in rodents, a common vehicle for suspending compounds is an aqueous solution of 1% hydroxypropyl methylcellulose (B11928114) (HPMC).[4] It is recommended to prepare the formulation fresh daily. The stability of the formulation should be confirmed if it is to be stored.[4]
Q4: What are the expected effects of this compound in vivo?
A4: As a β3-adrenoceptor agonist, Talibegron is expected to induce metabolic changes in rodent models of obesity and diabetes. These effects may include a reduction in body weight and improvements in glucose and insulin (B600854) homeostasis.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect on body weight or metabolic parameters. | - Insufficient Dose: The administered dose may be too low for the specific animal model or disease state. - Poor Bioavailability: The compound may not be adequately absorbed. - Compound Instability: The compound may have degraded in the formulation. | - Perform a dose-response study with a range of doses. - Ensure proper vehicle selection and administration technique. Consider subcutaneous injection as an alternative route. - Prepare the dosing solution fresh before each administration. |
| High variability in animal response. | - Inconsistent Dosing: Inaccurate or inconsistent volume of administration. - Animal Stress: Stress can significantly impact metabolic parameters. - Gavage Error: Accidental administration into the lungs. | - Use precise techniques for oral gavage and ensure consistent timing of administration. - Acclimatize animals to handling and gavage procedures before the start of the study. - Ensure proper training in oral gavage techniques. Monitor animals for any signs of distress after dosing. |
| Adverse effects observed (e.g., agitation, increased heart rate). | - Dose is too high: Off-target effects at higher concentrations. | - Reduce the dose. - Monitor cardiovascular parameters if possible. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes reported effects for the related β3-adrenoceptor agonist, mirabegron, in mice. This data can serve as a reference for expected outcomes.
| Parameter | Animal Model | Treatment | Result | Reference |
| Body Weight | Diet-induced obese C57BL/6J mice | 10 mg/kg/day mirabegron (oral gavage) for 2 weeks | Decreased adiposity | [3] |
| Energy Expenditure | Diet-induced obese C57BL/6J mice | 10 mg/kg/day mirabegron (oral gavage) for 2 weeks | Increased energy expenditure | [3] |
| Inflammation | Diet-induced obese C57BL/6J mice | 10 mg/kg/day mirabegron (oral gavage) for 2 weeks | Decreased circulating TNF-α | [3] |
| Insulin Resistance | Diet-induced obese C57BL/6J mice | 10 mg/kg/day mirabegron (oral gavage) for 2 weeks | Improved HOMA index | [3] |
Experimental Protocols
Protocol: Oral Gavage Administration of a β3-Adrenoceptor Agonist in Rats
This protocol is a general guideline and should be adapted for specific experimental needs.
-
Preparation of Dosing Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the animals.
-
Prepare a 1% solution of hydroxypropyl methylcellulose (HPMC) in sterile water.
-
Suspend the calculated amount of this compound in the 1% HPMC solution to achieve the final desired concentration.
-
Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Acclimatize rats to handling and the gavage procedure for several days before the experiment begins.
-
Weigh each rat immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the rat.
-
Use a proper size and type of gavage needle (e.g., a flexible plastic or stainless steel ball-tipped needle).
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the suspension. The volume should not exceed 10 ml/kg.
-
Monitor the animal for a short period after dosing to ensure there are no signs of respiratory distress.
-
-
Post-Dosing Monitoring:
-
Monitor animals daily for any changes in behavior, food and water intake, and body weight.
-
At the end of the study, collect blood and tissues for analysis of relevant metabolic parameters.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Is the β3-Adrenoceptor a Valid Target for the Treatment of Obesity and/or Type 2 Diabetes? | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of mirabegron on obesity-induced inflammation and insulin resistance are associated with brown adipose tissue activation but not beiging in the subcutaneous white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. [PDF] Is the β3-Adrenoceptor a Valid Target for the Treatment of Obesity and/or Type 2 Diabetes? | Semantic Scholar [semanticscholar.org]
Overcoming poor solubility of Talibegron Hydrochloride in buffers
Welcome to the technical support center for Talibegron Hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the salt form of Talibegron, a potent β3 adrenergic receptor agonist.[1] Like many hydrochloride salts of basic drugs, its aqueous solubility can be limited, particularly in neutral to alkaline pH environments. Achieving adequate concentration in solution is critical for accurate results in various experimental settings, from in vitro assays to formulation development.
Q2: What are the key physicochemical properties of this compound?
While extensive public data is limited, here are the known properties:
-
Molecular Formula: C₁₈H₂₂ClNO₄[2]
-
Molecular Weight: 351.8 g/mol [2]
-
Form: It is the hydrochloride salt of Talibegron, a weak base.[2][3] This is the most critical factor for its solubility.
-
General Solubility: It is reported to be highly soluble in DMSO (50 mg/mL) but has limited solubility in water (< 8.8 mg/mL).[4]
The solubility of hydrochloride salts is highly dependent on pH. As the pH of the medium approaches the drug's pKa (the pH at which 50% of the drug is ionized), the concentration of the less soluble free base form increases, leading to precipitation.
Q3: Why does my this compound precipitate when I add it to my standard phosphate-buffered saline (PBS) at pH 7.4?
This is a common issue. This compound is the salt of a weak base. In acidic conditions (low pH), the amine group on Talibegron is protonated (ionized), making the molecule more water-soluble. However, in neutral or alkaline buffers like PBS (pH ~7.4), the proton can dissociate, converting the molecule to its less soluble free base form, causing it to precipitate out of solution.
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides systematic steps and experimental protocols to help you dissolve this compound effectively in your desired buffer system.
Initial Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues.
Caption: Initial workflow for dissolving this compound.
Issue 1: Compound Precipitates in Neutral Buffer (e.g., PBS pH 7.4)
Cause: Conversion of the soluble hydrochloride salt to the insoluble free base form at neutral pH.
Solution: Modify the pH of the buffer, use co-solvents, or employ solubilizing agents.
Table 1: Solubility of Weak Base HCl Salts in Different Media
This table provides a representative summary of how pH and solvent composition can affect the solubility of a typical hydrochloride salt like Talibegron HCl. Note: These are illustrative values based on chemical principles, as specific data for Talibegron HCl is not publicly available.
| Solvent/Buffer System | pH | Expected Solubility | Rationale |
| Deionized Water | ~5.5-6.5 | Low to Moderate | Slightly acidic pH of water helps, but buffering capacity is nil. |
| 0.1 M HCl | 1.0 | High | Fully protonated (ionized) form dominates. |
| Acetate (B1210297) Buffer | 4.5 | High | Well below the pKa of a typical amine; ionized form is favored. |
| Phosphate Buffer | 6.8 | Low | Nearing the pKa; significant conversion to the less soluble free base. |
| PBS | 7.4 | Very Low | Above the pKa; the insoluble free base is the dominant species. |
| 20% Ethanol in Water | ~6.0 | Moderate | The organic co-solvent helps solubilize the lipophilic free base. |
| 5% DMSO in PBS | 7.4 | Moderate | DMSO is a powerful solvent that can maintain solubility. |
Experimental Protocols
Protocol 1: pH Adjustment Method
This is the most direct method. The goal is to prepare your final solution at a pH at least 2 units below the pKa of the compound to ensure it remains protonated and soluble.
Methodology:
-
Buffer Selection: Instead of PBS, choose a buffer system with a pKa in the acidic range, such as a citrate (B86180) buffer (pKa ~4.7) or an acetate buffer (pKa ~4.7).
-
Preparation:
-
Prepare a 100 mM sodium citrate or sodium acetate buffer.
-
Adjust the pH to 4.5 using HCl.
-
-
Dissolution:
-
Weigh the required amount of this compound.
-
Add the pH 4.5 buffer incrementally while vortexing or sonicating until the compound is fully dissolved.
-
-
Application: Use this acidic stock solution for your experiments. Remember to consider the potential effect of the lower pH on your cells or assay system. A final dilution into the experimental medium may be possible if the final concentration is low enough to stay in solution.
Protocol 2: Co-solvent Method
This method uses a water-miscible organic solvent to increase the solubility of the non-ionized, more lipophilic form of the drug.
Methodology:
-
Solvent Selection: Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG 300/400). DMSO is particularly effective.[4]
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).[4] Sonication is recommended to ensure complete dissolution.
-
Store this stock solution at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw the DMSO stock solution.
-
Perform a serial dilution by adding the stock solution dropwise into your final aqueous buffer (e.g., PBS) while vortexing vigorously.
-
Crucial: Ensure the final concentration of the organic solvent is low (typically <1% and often <0.1%) to avoid solvent-induced artifacts in biological experiments.
-
Protocol 3: Using Solubilizing Excipients (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming an inclusion complex with a hydrophilic exterior that is water-soluble.[5]
Mechanism of Action: The diagram below illustrates how a cyclodextrin (B1172386) molecule encapsulates a lipophilic drug, enhancing its solubility in aqueous solution.
Caption: Encapsulation of a drug by a cyclodextrin molecule.
Methodology:
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Preparation:
-
Prepare a solution of HP-β-CD in your desired buffer (e.g., PBS pH 7.4). Concentrations can range from 2% to 40% (w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring or sonicating.
-
Allow the mixture to equilibrate for several hours or overnight at room temperature to ensure maximum complex formation.
-
-
Final Steps:
-
Filter the solution through a 0.22 µm filter to remove any undissolved drug particles.
-
The resulting clear solution contains the solubilized drug-cyclodextrin complex, ready for use.
-
References
Technical Support Center: Talibegron Hydrochloride Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Talibegron Hydrochloride. The information provided is based on established principles of forced degradation studies and data from related compounds, as specific degradation pathways for this compound are not extensively published.
Troubleshooting Guide
This guide addresses common issues encountered during forced degradation studies of this compound.
| Question | Possible Cause(s) | Troubleshooting Steps |
| No degradation is observed under acidic or alkaline stress conditions. | 1. The concentration of the acid or base is too low. 2. The temperature is not high enough to induce degradation. 3. The duration of the stress test is insufficient. | 1. Incrementally increase the concentration of HCl or NaOH (e.g., from 0.1 N to 1 N). 2. Increase the temperature in a controlled manner (e.g., to 60°C or 80°C).[1] 3. Extend the duration of the experiment, taking samples at multiple time points (e.g., 2, 6, 12, 24 hours). |
| Complete degradation of this compound is observed immediately after adding the stressor. | 1. The stress conditions are too harsh (e.g., excessively high temperature or concentration of acid/base). | 1. Reduce the concentration of the stressor. 2. Perform the study at a lower temperature (e.g., room temperature initially). 3. Shorten the initial time points for sample analysis. |
| Multiple, poorly resolved peaks are observed in the chromatogram. | 1. The chromatographic method is not optimized for separating the degradation products. 2. Secondary degradation is occurring, leading to a complex mixture of byproducts. | 1. Modify the mobile phase composition (e.g., change the organic modifier, pH, or gradient). 2. Use a different stationary phase (e.g., a different C18 column or a phenyl column). 3. Analyze samples at earlier time points to identify primary degradation products. |
| The mass balance is not within the acceptable range (typically 90-110%). | 1. Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore). 2. Degradation products are volatile or have precipitated out of solution. 3. The response factor of the degradation products is significantly different from the parent drug. | 1. Use a mass spectrometer (LC-MS) in addition to a UV detector to identify non-chromophoric byproducts. 2. Visually inspect the sample for any precipitation. 3. If possible, isolate and quantify major degradation products to determine their individual response factors. |
| Inconsistent results are obtained for the same stress condition. | 1. Variability in experimental parameters (e.g., temperature, concentration, sample preparation). 2. Instability of the degradation products themselves. | 1. Ensure precise control of all experimental parameters. 2. Analyze samples immediately after collection or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific data for this compound is limited, based on its chemical structure and the degradation patterns of similar beta-3 adrenergic receptor agonists like Mirabegron, the following degradation pathways can be anticipated:
-
Hydrolysis: The ether linkage and the amide functionality (if present in a formulation) could be susceptible to hydrolysis under acidic and alkaline conditions. Mirabegron has been shown to degrade under hydrolytic stress.
-
Oxidation: The secondary amine and the phenyl rings could be susceptible to oxidation. Mirabegron is known to degrade under oxidative stress conditions.
-
Photodegradation: Aromatic compounds can be susceptible to photolytic degradation. However, Mirabegron has been reported to be stable under photolytic conditions.
-
Thermal Degradation: The overall molecule may degrade at elevated temperatures. Mirabegron has been shown to be stable under thermal stress.
Q2: What are the typical stress conditions for forced degradation studies of this compound?
A2: Based on ICH guidelines and common practices, the following conditions are recommended:
-
Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature to 80°C.
-
Alkaline Hydrolysis: 0.1 N to 1 N NaOH at room temperature to 80°C.
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: 60°C to 105°C.
-
Photolytic Degradation: Exposure to a light source emitting between 320 and 400 nm.
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique. To identify and characterize the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.
Q4: How can I confirm the structure of the degradation byproducts?
A4: The structure of degradation byproducts can be elucidated using tandem mass spectrometry (MS/MS) to determine the fragmentation pattern. For unambiguous structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required after isolation of the impurity.
Q5: Why is it important to perform forced degradation studies?
A5: Forced degradation studies are crucial for several reasons:
-
To develop and validate a stability-indicating analytical method.
-
To understand the intrinsic stability of the drug molecule.
-
To identify potential degradation products that could form during storage and handling.
-
To elucidate the degradation pathways of the drug substance.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute with the mobile phase.
-
Thermal Degradation: Transfer a known amount of solid this compound into a vial and keep it in a hot air oven at 80°C for 48 hours. After the specified time, dissolve the sample in the mobile phase to a suitable concentration.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) to a photostability chamber. A control sample should be kept in the dark under the same conditions. Analyze both samples at appropriate time intervals.
3. Analytical Method:
-
Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at a suitable wavelength (determined by UV-Vis spectroscopy of the parent drug). For identification, a mass spectrometer should be coupled to the HPLC system.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound, based on plausible degradation scenarios.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Talibegron HCl | Number of Degradation Products |
| 1 N HCl (60°C, 24h) | 15.2% | 2 |
| 1 N NaOH (60°C, 24h) | 25.8% | 3 |
| 30% H₂O₂ (RT, 24h) | 18.5% | 2 |
| Thermal (80°C, 48h) | 5.1% | 1 |
| Photolytic | 2.3% | 1 |
Table 2: Chromatographic Data of this compound and its Degradation Products
| Peak | Retention Time (min) | Stress Condition of Formation |
| Talibegron HCl | 10.5 | - |
| DP-1 | 6.2 | Acidic, Alkaline |
| DP-2 | 8.9 | Acidic |
| DP-3 | 7.5 | Alkaline |
| DP-4 | 12.1 | Alkaline |
| DP-5 | 9.8 | Oxidative |
| DP-6 | 11.3 | Oxidative |
| DP-7 | 13.5 | Thermal |
| DP-8 | 14.2 | Photolytic |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
Minimizing off-target effects of Talibegron Hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Talibegron Hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (also known as ZD2079) is a selective agonist for the beta-3 adrenergic receptor (β3-AR)[1][2]. Activation of β3-AR, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including the relaxation of smooth muscle and metabolic regulation.
Q2: What are the expected on-target effects of Talibegron in a laboratory setting?
In experimental systems, the primary on-target effect of Talibegron is the activation of the β3-AR signaling pathway. This can be observed as:
-
An increase in intracellular cAMP levels in cells expressing β3-AR.
-
Relaxation of smooth muscle tissue, such as the detrusor muscle of the bladder.
-
Stimulation of lipolysis in adipocytes.
Q3: What are the most likely off-target effects of Talibegron?
The most probable off-target effects of Talibegron arise from its potential interaction with other beta-adrenergic receptor subtypes, namely β1-AR and β2-AR, due to sequence homology among these receptors[3].
-
β1-Adrenergic Receptor Activation: Primarily found in cardiac tissue, off-target activation can lead to increased heart rate (chronotropy) and contractility (inotropy).[4]
-
β2-Adrenergic Receptor Activation: Predominantly located in the smooth muscle of the airways, activation can cause bronchodilation.[4] While often a therapeutic effect for other drugs, in the context of Talibegron research, it is considered an off-target effect.
Q4: How can I determine if the observed effects in my experiment are on-target or off-target?
To differentiate between on-target and off-target effects, a combination of approaches is recommended:
-
Use of Selective Antagonists: Co-incubation with a selective β3-AR antagonist should block the on-target effects of Talibegron. Conversely, using selective β1-AR and β2-AR antagonists can help identify and block off-target effects.
-
Cell Lines with Specific Receptor Expression: Utilize cell lines that endogenously express only the β3-AR, or engineered cell lines that are deficient in β1-AR and β2-AR.
-
Dose-Response Curves: On-target effects should occur at lower concentrations of Talibegron, corresponding to its higher affinity for β3-AR. Off-target effects will likely require higher concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent cAMP assay results | 1. Cell health and passage number variability.2. Incorrect assay setup (e.g., incubation time, reagent concentration).3. Low β3-AR expression in the cell line. | 1. Use cells with a consistent passage number and ensure high viability before starting the experiment.2. Optimize assay parameters, including cell density, agonist incubation time, and phosphodiesterase inhibitor concentration.3. Confirm β3-AR expression using techniques like qPCR or western blotting. Consider using a cell line with higher or induced receptor expression. |
| Unexpected cardiovascular effects in isolated heart preparations (e.g., increased heart rate) | Off-target activation of β1-adrenergic receptors in the cardiac tissue. | 1. Perform experiments in the presence of a selective β1-AR antagonist (e.g., CGP 20712A) to block the cardiac effects.2. Use a lower concentration range of Talibegron that is selective for β3-AR. |
| Unintended relaxation of tracheal or bronchial smooth muscle | Off-target activation of β2-adrenergic receptors. | 1. Co-administer a selective β2-AR antagonist (e.g., ICI 118,551) to inhibit the bronchodilatory effect.2. Carefully titrate the concentration of Talibegron to a range that minimizes β2-AR activation. |
| Observed effect does not correlate with β3-AR expression levels | 1. The effect may be mediated by a non-adrenergic off-target.2. The experimental model has complex downstream signaling that masks the direct β3-AR effect. | 1. Conduct a broader off-target screening, such as a kinase panel or a receptor profiling service.2. Simplify the experimental system or use specific inhibitors for other potential pathways to isolate the β3-AR-mediated effect. |
Quantitative Data Summary
| Compound | β3-AR (EC50, nM) | β1-AR (% activity at 10 µM) | β2-AR (% activity at 10 µM) | Reference |
| Mirabegron | 10.0 | 3% | 15% |
EC50: Half-maximal effective concentration.
Experimental Protocols
Radioligand Binding Assay for Receptor Selectivity
This protocol is used to determine the binding affinity (Ki) of Talibegron for β1, β2, and β3 adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing human β1, β2, or β3 adrenergic receptors.
-
Radioligand (e.g., [3H]-CGP 12177).
-
Non-specific binding control (e.g., Propranolol).
-
This compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of Talibegron.
-
In a 96-well plate, combine cell membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of Talibegron or buffer.
-
For non-specific binding, add a high concentration of Propranolol.
-
Incubate at room temperature to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of Talibegron. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Activity
This protocol measures the functional agonistic activity of Talibegron at β-adrenergic receptors.
Materials:
-
Cells expressing the desired β-adrenergic receptor subtype (e.g., CHO-K1 cells).
-
This compound.
-
Forskolin (for Gi-coupled receptors, if applicable).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.
-
Add serial dilutions of Talibegron to the wells.
-
Incubate for a specified time at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 of Talibegron.
Mandatory Visualizations
Signaling Pathway of Talibegron
Caption: On-target signaling pathway of this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for investigating potential off-target effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Talibegron Hydrochloride assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Talibegron Hydrochloride. It addresses common issues encountered during quantitative and functional assays to help ensure the accuracy and reproducibility of your results.
General Questions
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective β3 adrenergic receptor agonist.[1] Its mechanism of action involves binding to and activating the β3 adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, leading to an increase in bladder capacity.[2]
Q2: What are the most common analytical methods for a small molecule like Talibegron?
For quantifying Talibegron in various matrices, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and robust methods.[3][4][5] For studying its functional activity and binding characteristics, ligand binding assays are essential.[6][7][8]
This compound Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₂ClNO₄[9] |
| Molecular Weight | 351.8 g/mol [9] |
| Primary Target | β3 Adrenergic Receptor[1] |
| Compound Type | Small Molecule Agonist |
Troubleshooting HPLC & LC-MS Assays
High-performance liquid chromatography (HPLC) is a widely used technique for the precise separation and quantification of complex mixtures.[5] However, issues like pressure fluctuations, shifting retention times, and poor peak shape can compromise data quality.[5][10]
Frequently Asked Questions (HPLC & LC-MS)
Q3: My HPLC system pressure is fluctuating unexpectedly. What are the common causes and solutions?
Pressure fluctuations can stem from several sources, often indicating trapped air bubbles or pump issues.[5]
-
Causes:
-
Solutions:
-
Degas the mobile phase using sonication, vacuum, or an inline degasser.
-
Inspect all fittings for leaks and tighten or replace them as needed.
-
Flush the system thoroughly, especially after using buffers, to prevent salt crystallization.[11]
-
If the problem persists, sonicate the check valves in methanol (B129727) or replace them.
-
Q4: The retention time for my Talibegron peak is inconsistent between runs. How can I stabilize it?
Retention time shifts are a frequent problem in HPLC and can make peak identification and quantification unreliable.[3][5] Common causes include changes in the mobile phase, column condition, or temperature.[5]
-
Causes:
-
Solutions:
-
Prepare fresh mobile phase for each run and always measure components carefully. Use a pH meter for accuracy.
-
Use a guard column to protect the analytical column from contaminants.[12]
-
Employ a column oven to maintain a stable temperature.[11]
-
Ensure the pump is properly primed and delivering a consistent flow rate.
-
Q5: I'm observing poor peak shape (tailing, fronting, or broadening). What should I investigate?
Poor peak shape can significantly affect resolution and the accuracy of integration.[3][10] This issue can be caused by problems with the column, mobile phase, or the sample itself.
-
Causes:
-
Tailing: Often caused by secondary interactions between the analyte (especially basic compounds) and residual silanol (B1196071) groups on the column packing.[11] Column overload is another cause.[10]
-
Fronting: Typically a sign of column overload or low temperature.
-
Broadening: May result from column degradation, a mismatch between the sample solvent and mobile phase, or extra-column volume (e.g., excessively long tubing).[5][12]
-
-
Solutions:
-
For Tailing: Lower the mobile phase pH to protonate silanol groups, or add a competing base (e.g., triethylamine) to the mobile phase.[11] Reduce the sample concentration.
-
For Broadening: Ensure the sample is dissolved in a solvent weaker than or similar to the mobile phase. Check for and replace any fouled columns or guard columns.[12]
-
Illustrative Data: Effect of Mobile Phase pH on Retention
This table demonstrates how adjusting mobile phase pH can mitigate secondary interactions and improve peak shape for a basic compound like Talibegron.
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 6.8 | 5.2 | 2.1 (Poor) | 1.3 |
| 4.5 | 6.8 | 1.5 (Acceptable) | 1.8 |
| 3.0 | 8.1 | 1.1 (Good) | 2.2 |
Example Protocol: Reverse-Phase HPLC Method for Talibegron
This protocol is a starting point and may require optimization.
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Ramp to 40% A / 60% B over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Talibegron standard and samples in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Diagrams: HPLC Troubleshooting & Logic
Caption: A systematic workflow for troubleshooting common HPLC issues.
Troubleshooting Ligand Binding Assays
Ligand binding assays are crucial for characterizing the interaction between Talibegron and its target receptor.[8] Common problems include high background noise, low signal, and poor reproducibility, which can obscure the true binding characteristics.[6]
Frequently Asked Questions (Ligand Binding)
Q6: My binding assay has a very high background signal. How can I reduce it?
High background is often due to non-specific binding of your labeled ligand to the assay plate or other components.[7]
-
Causes:
-
Insufficient blocking of the plate surface.
-
Hydrophobic or ionic interactions between the ligand and the plate.
-
Concentration of the labeled ligand is too high.
-
Inadequate washing steps.[7]
-
-
Solutions:
-
Optimize your blocking buffer. Test different agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk) and increase the blocking incubation time.[7][8]
-
Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer to reduce non-specific interactions.
-
Titrate your labeled ligand to find the optimal concentration that provides a good signal-to-noise ratio.
-
Increase the number and vigor of wash steps to remove unbound ligand more effectively.[7]
-
Q7: The signal in my assay is too low. What are the potential causes?
A low signal can prevent the accurate determination of binding affinity and potency. This often points to issues with reagents or assay conditions.[6]
-
Causes:
-
Solutions:
-
Verify the quality and activity of all reagents. Use fresh aliquots and avoid repeated freeze-thaw cycles.[7][13]
-
Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.[13]
-
Confirm the concentrations of all stock solutions.
-
Run instrument performance checks and use positive controls to ensure the detector is functioning correctly.
-
Q8: I'm seeing high variability between replicate wells (high intra-assay variation). What could be the cause?
Poor reproducibility within a single plate makes data unreliable. The cause is often procedural or related to inconsistent conditions across the plate.
-
Causes:
-
Solutions:
-
Avoid using the outer wells of the plate for samples and standards. Instead, fill them with buffer to create a humidity barrier.[7]
-
Use an automated plate washer for more consistent results. If washing manually, be meticulous about technique.[7]
-
Use calibrated multichannel pipettes and ensure proper technique.
-
Work quickly and consistently when adding reagents, especially the labeled ligand or stop solution.
-
Example Protocol: Competitive Radioligand Binding Assay
This protocol describes a generic competitive binding assay to determine the affinity of Talibegron (unlabeled competitor) for the β3 adrenergic receptor.
-
Reagents & Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Receptor Source: Membrane preparation from cells expressing the β3 adrenergic receptor.
-
Labeled Ligand: A radiolabeled antagonist with known affinity for the β3 receptor (e.g., [³H]-dihydroalprenolol).
-
Unlabeled Competitor: this compound.
-
96-well plates, glass fiber filter mats, scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of Talibegron in assay buffer.
-
In a 96-well plate, add:
-
25 µL Assay Buffer (for total binding) or a high concentration of a known antagonist (for non-specific binding).
-
25 µL of Talibegron dilution or buffer.
-
25 µL of labeled ligand at a fixed concentration (near its Kd).
-
25 µL of receptor membrane preparation.
-
-
Incubate the plate for 60 minutes at room temperature with gentle shaking to allow binding to reach equilibrium.
-
Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound ligand (on the filter) from the free ligand.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of Talibegron.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Talibegron that inhibits 50% of specific binding).
-
Diagrams: Signaling Pathway & Assay Logic
Caption: Simplified signaling pathway of Talibegron via the β3 receptor.
References
- 1. This compound [jknbiochem.net]
- 2. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 3. zefsci.com [zefsci.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. swordbio.com [swordbio.com]
- 7. benchchem.com [benchchem.com]
- 8. swordbio.com [swordbio.com]
- 9. This compound | C18H22ClNO4 | CID 158793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. halocolumns.com [halocolumns.com]
- 13. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
Improving the stability of Talibegron Hydrochloride stock solutions
Welcome to the technical support center for Talibegron Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing primary stock solutions of this compound due to its high solubility. The solubility in DMSO is approximately 50 mg/mL.[1] For experiments requiring aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then perform serial dilutions into the aqueous buffer of choice (e.g., PBS) to prevent precipitation.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and integrity of this compound. Recommendations are summarized in the table below.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur due to several factors, including exceeding the solubility limit in the chosen solvent, temperature changes, or improper pH of the aqueous buffer. Please refer to the troubleshooting guide below for a step-by-step approach to resolve this issue.
Q4: How can I assess the stability of my prepared stock solution?
A4: The stability of your stock solution can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the active this compound from any potential degradation products. A general protocol for a forced degradation study and subsequent HPLC analysis is provided in the "Experimental Protocols" section.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not extensively published, it is a general best practice in pharmaceutical handling to protect solutions from light to prevent potential photodegradation.[2][3][4] It is recommended to store solutions in amber vials or tubes wrapped in aluminum foil.
Data Summary Tables
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Citation |
| Solubility | ||
| In DMSO | ~50 mg/mL (Sonication recommended) | [1] |
| In Water | < 8.8 mg/mL (Sonication recommended) | [1] |
| Storage Conditions | ||
| Powder Form | -20°C for up to 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C for up to 1 year | [1] |
Troubleshooting Guides
Issue: Precipitation or Cloudiness in Stock Solution
This guide provides a systematic approach to troubleshoot and resolve issues with solution instability.
References
- 1. This compound|T23557|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [chemicalbook.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Photostability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose [researchonline.jcu.edu.au]
- 4. researchgate.net [researchgate.net]
How to prevent Talibegron Hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Talibegron Hydrochloride in experimental media.
Troubleshooting Guide
Precipitation of this compound in your experimental media can lead to inaccurate dosing and unreliable results. This guide will help you identify the potential causes and provide solutions to maintain a clear, stable solution.
| Observation | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | Supersaturation and Poor Aqueous Solubility: this compound, like many compounds, is often highly soluble in organic solvents like DMSO but has limited solubility in aqueous-based cell culture media. Rapid dilution can lead to a supersaturated state and subsequent precipitation.[1] | 1. Optimize DMSO Concentration: Keep the final DMSO concentration in the media as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity.[2] 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in pre-warmed media to gradually decrease the solvent concentration. 3. Increase Final Volume: A larger final volume for the same compound concentration can sometimes prevent precipitation. |
| Precipitation after incubation (time-dependent) | pH Shift: The pH of cell culture media can change over time in a CO2 incubator, which can affect the solubility of pH-sensitive compounds like hydrochloride salts.[2] | 1. Use Buffered Media: Employ media containing a stable buffering system, such as HEPES, in addition to the standard bicarbonate buffer, especially for long-term experiments. 2. pH-Solubility Profiling: Determine the optimal pH range for this compound solubility and adjust your media's pH accordingly, if compatible with your cells. |
| Interaction with Media Components: Salts, proteins, and other components in the media can interact with this compound, leading to the formation of insoluble complexes.[2] | 1. Test Different Media Formulations: The composition of media like DMEM/F12 can vary.[3] Test the solubility of your compound in a few different base media to see if one is more suitable. 2. Serum Considerations: If using serum, be aware that proteins can both bind to the compound, potentially keeping it in solution, or in some cases, contribute to precipitation. | |
| Precipitation at low temperatures | Temperature-Dependent Solubility: The solubility of many compounds, including some hydrochloride salts, decreases at lower temperatures. | 1. Maintain Temperature: Always use pre-warmed media (37°C) for dilutions.[2] 2. Storage: Prepare fresh dilutions for each experiment and avoid storing diluted compound solutions at 4°C or room temperature for extended periods unless their stability at these temperatures has been confirmed. |
| Inconsistent Precipitation | Salt Disproportionation: Hydrochloride salts of weakly basic drugs can sometimes convert to the less soluble free base form, especially in neutral or slightly alkaline pH environments.[2][4] | 1. Control pH: Maintaining a slightly acidic pH (if tolerated by the cells) can help keep the hydrochloride salt in its more soluble, ionized form. 2. Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent and do not store them for prolonged periods where degradation or conversion might occur. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Based on available information, this compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it into your aqueous experimental media.
Q2: What is the maximum recommended final DMSO concentration in cell culture?
A2: The final concentration of DMSO in your cell culture media should generally be kept below 0.5%, with many researchers aiming for 0.1% or lower to avoid any impact on cell viability and function.[2] It is always best to include a vehicle control (media with the same final DMSO concentration as your treated samples) in your experiments to account for any solvent effects.
Q3: My compound precipitates even at low DMSO concentrations. What else can I do?
A3: If precipitation persists, you can try several strategies. These include using a stepwise dilution method, ensuring your media is pre-warmed to 37°C, and vortexing gently but thoroughly after each dilution step.[2] You could also investigate the use of solubilizing agents or different media formulations after conducting solubility tests.
Q4: How does pH affect the solubility of this compound?
A4: this compound is a hydrochloride salt of a weakly basic compound. As such, its solubility is expected to be pH-dependent. Generally, it will be more soluble in slightly acidic conditions where the molecule is protonated (ionized). In neutral or alkaline media, it may be more prone to converting to its less soluble free base form, leading to precipitation.[2][4][6]
Q5: Can I filter my final solution to remove the precipitate?
A5: Filtering the final solution is not recommended as it will remove the precipitated compound, leading to an unknown and lower final concentration in your experiment. The goal should be to prevent precipitation from occurring in the first place.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Your Media
This protocol will help you determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM/F12)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming and vortexing can aid dissolution.[5]
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C.
-
Prepare Serial Dilutions:
-
Dispense a fixed volume of pre-warmed media into a series of sterile tubes or wells.
-
Add a small volume of your DMSO stock solution to the first tube to achieve the highest desired concentration. Ensure the final DMSO concentration is kept constant across all dilutions (e.g., 0.5%).
-
Vortex gently immediately after adding the stock.
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.[2]
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours). Observation under a microscope can help detect microprecipitates.[2]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum soluble concentration for that specific medium and under those conditions.
Visual Guides
Factors Leading to this compound Precipitation
Caption: Key factors that can cause this compound to precipitate out of solution.
Recommended Workflow for Preparing a Stable Solution
Caption: A step-by-step workflow to minimize the risk of precipitation.
References
- 1. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound,178600-17-4-Amadis Chemical [amadischem.com]
- 6. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method for Talibegron Hydrochloride Quantification
This technical support center provides troubleshooting guidance and frequently asked questions for the refinement of an HPLC method for the quantification of Talibegron Hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Question: Why am I observing peak tailing for my this compound peak?
Answer: Peak tailing in HPLC can be caused by several factors, particularly when analyzing basic compounds like this compound. Here are the potential causes and solutions:
-
Secondary Interactions: The primary cause of peak tailing is often the interaction of the analyte with more than one retention mechanism.[1] In reversed-phase chromatography, while the main interaction should be hydrophobic, polar interactions can occur with residual silanol (B1196071) groups on the silica-based column packing.[1]
-
Solution: Operate the mobile phase at a lower pH (around 3) to ensure the complete protonation of residual silanol groups, which minimizes these secondary interactions.[1] However, be mindful that standard silica (B1680970) columns should not be used below pH 3 to avoid dissolution of the silica.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][3]
-
Solution: Try diluting your sample and injecting a smaller amount.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the packed bed can cause peak tailing.[2][3][4] This often affects all peaks in the chromatogram and may be accompanied by an increase in backpressure.[3]
-
Interfering Compounds: A peak that appears to be tailing might actually be two co-eluting compounds.[1]
Question: What is causing the baseline noise in my chromatogram?
Answer: Baseline noise can obscure small peaks and affect the accuracy of integration. The source of the noise can be chemical or electronic. It's helpful to determine if the noise is periodic (uniform, repeating pattern) or random.[6]
-
Periodic Noise: This is often related to the pump.[6]
-
Random Noise: This is typically associated with the detector.[6]
-
Mobile Phase Issues: Impurities in the mobile phase solvents can contribute to baseline noise.[2][7]
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[7] Filtering the mobile phase can also help remove particulate matter.
-
Question: I'm experiencing high backpressure in my HPLC system. What should I do?
Answer: High backpressure can indicate a blockage in the system and can potentially damage the pump or column.
-
Systematic Check: To isolate the source of the high pressure, systematically disconnect components. Start by removing the column. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is likely in the tubing or fittings before the column.[4]
-
Column Blockage: This can be caused by the buildup of particulate matter on the inlet frit or contamination of the packing material.[8]
-
Guard Column/In-line Filter Blockage: If you are using a guard column or an in-line filter, these can become blocked over time.[8]
-
Precipitation in the Mobile Phase: If you are using buffered mobile phases, the buffer salts can sometimes precipitate if the organic solvent concentration is too high.
-
Solution: Ensure your mobile phase components are miscible and that the buffer concentration is appropriate for the organic solvent percentage. Flushing the system with a solvent in which the buffer is soluble can resolve the issue.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound quantification?
A1: While a specific validated method for this compound was not found in the initial search, a good starting point can be derived from methods used for similar compounds like Mirabegron and from general reversed-phase HPLC principles.
Proposed Starting HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9] |
| Mobile Phase | A: 20 mM Ammonium acetate (B1210297) buffer (pH 4.5) B: Methanol[9] |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min[10][11] |
| Detection Wavelength | 247 nm[9] |
| Column Temperature | 25 °C[9] |
| Injection Volume | 10 µL[10] |
Q2: How should I prepare my samples and standards for analysis?
A2: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent (e.g., methanol (B129727) or acetonitrile), to prepare a stock solution.[12] From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of your samples. For the analysis of pharmaceutical dosage forms, a sufficient number of tablets should be crushed to a fine powder. An amount of powder equivalent to a single dose should then be accurately weighed and dissolved in the same solvent as the standards. The solution may need to be sonicated and filtered before injection to remove any undissolved excipients.[12]
Q3: What are the key system suitability parameters I should monitor?
A3: System suitability tests are essential to ensure the HPLC system is performing correctly. Key parameters to monitor include:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5[10] |
| Theoretical Plates (N) | > 2000[10] |
| Reproducibility of Retention Time (%RSD) | ≤ 1%[10] |
| Reproducibility of Peak Area (%RSD) | ≤ 2.0%[10] |
These values should be checked by injecting a standard solution multiple times (e.g., six replicates) before running the sample sequence.[10]
Q4: How can I ensure my method is robust?
A4: Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.[12] To test for robustness, you can introduce small changes to parameters such as:
-
Flow rate (e.g., ±0.1 mL/min)[10]
-
Mobile phase composition (e.g., ±2% organic phase)[10]
-
Column temperature (e.g., ±5 °C)[10]
-
pH of the mobile phase buffer (e.g., ±0.1 units)[10]
The effect of these changes on parameters like retention time, peak area, and tailing factor should be evaluated.[10]
Experimental Protocols
Refined HPLC Method for this compound Quantification
This protocol is a recommended starting point for the quantification of this compound. Further optimization and validation are required for specific applications.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 4.5 with acetic acid[9]
-
Mobile Phase B: Methanol[9]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C[9]
-
Detection: UV at 247 nm[9]
-
Injection Volume: 10 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 100 µg/mL in the mobile phase.[12]
-
From the stock solution, prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
3. Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's labeled amount of this compound.
-
Transfer the powder to a volumetric flask and add the mobile phase to about 70% of the volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the 20 µg/mL standard solution six times.
-
Calculate the %RSD for the peak area and retention time.
-
Determine the theoretical plates and tailing factor for the this compound peak.
-
Ensure all parameters meet the acceptance criteria outlined in the FAQ section.
5. Analysis:
-
Construct a calibration curve by injecting the standard solutions and plotting peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: Representative signaling pathway for a beta-3 adrenergic agonist.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. youtube.com [youtube.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ajphr.com [ajphr.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. ijpsr.com [ijpsr.com]
- 12. impactfactor.org [impactfactor.org]
Technical Support Center: Talibegron Hydrochloride Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talibegron Hydrochloride in animal studies.
Introduction
This compound is a selective β3-adrenergic receptor agonist. Its development appears to have been discontinued, and as such, publicly available data is limited. This guide leverages information on Talibegron and structurally similar β3-adrenergic agonists, such as Mirabegron, to address potential challenges and variability encountered during preclinical in vivo evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[1] Activation of β3-AR, a G-protein coupled receptor, primarily involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] This rise in cAMP activates Protein Kinase A (PKA), leading to various downstream cellular responses, including smooth muscle relaxation.[1] A secondary pathway involving the Gi alpha subunit may also be activated, leading to the stimulation of the MAP kinase/ERK pathway.
Q2: What are the common sources of variability in animal studies with β3-adrenergic agonists?
A2: Variability in animal studies with β3-adrenergic agonists can arise from several factors:
-
Species-Specific Differences: The expression levels and pharmacology of β3-adrenoceptors can vary significantly between species, impacting drug efficacy and pharmacokinetics.[2][3]
-
Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) between animal models (e.g., rats, mice, dogs) can lead to variable drug exposure.[4][5][6]
-
Receptor Density: The density of β3-adrenoceptors in the target tissue can influence the magnitude of the pharmacological response.[7]
-
Off-Target Effects: Some β3-adrenergic agonists may exhibit off-target binding to other adrenoceptors, such as α1-adrenoceptors, which can lead to unexpected physiological responses.[8][9]
-
Animal Health and Husbandry: Factors such as the age, sex, diet, and stress levels of the animals can impact physiological responses and drug metabolism.
Q3: Why am I observing a lack of efficacy or inconsistent results?
A3: Inconsistent efficacy could be due to several factors outlined in Q2. Specific to β3-agonists, consider the following:
-
Suboptimal Dose: The effective dose may vary significantly between species. A thorough dose-response study is crucial.
-
Poor Bioavailability: The formulation and route of administration can greatly affect drug absorption. Consider pharmacokinetic analysis to confirm adequate systemic exposure.
-
Receptor Desensitization: Although β3-ARs are thought to be more resistant to desensitization than β1 and β2-ARs, prolonged or high-dose exposure could potentially lead to reduced receptor responsiveness.[10]
Troubleshooting Guide
Issue 1: High Inter-Animal Variability in Pharmacokinetic (PK) Data
-
Question: My pharmacokinetic data for this compound shows significant variability between individual animals of the same species. What could be the cause and how can I mitigate this?
-
Troubleshooting Steps:
-
Review Dosing Procedure: Ensure accurate and consistent administration of the compound for all animals. For oral gavage, verify the technique to minimize variability in administration.
-
Assess Formulation: Poor solubility of the compound can lead to variable absorption.[11] Investigate different vehicle formulations to improve solubility and consistency.
-
Standardize Animal Conditions: Factors such as fasting status, time of day for dosing, and housing conditions should be strictly controlled.
-
Increase Sample Size: A larger number of animals per group can help to more accurately estimate the population mean and variance.
-
Consider a Crossover Study Design: If feasible, a crossover design where each animal receives both the test compound and the vehicle (with a suitable washout period) can help to reduce inter-individual variability.
-
Issue 2: Unexpected Cardiovascular Effects (e.g., changes in heart rate or blood pressure)
-
Question: I am observing unexpected changes in heart rate and blood pressure in my animal models treated with this compound. Isn't it supposed to be β3-selective?
-
Troubleshooting Steps:
-
Evaluate Off-Target Activity: While designed to be β3-selective, the compound may have some activity at β1 and β2-adrenoceptors, especially at higher doses, which can lead to cardiovascular effects.[2] Consider in vitro receptor binding assays to determine the selectivity profile.
-
Investigate α-Adrenoceptor Interaction: Some β3-agonists have been shown to interact with α1-adrenoceptors, which can influence blood pressure.[8][9]
-
Dose-Response Relationship: Carefully evaluate the dose-response relationship for these cardiovascular effects. They may only occur at concentrations exceeding the therapeutic window for β3-AR activation.
-
Monitor Vital Signs Continuously: Utilize telemetry or other continuous monitoring methods to get a more accurate picture of the cardiovascular effects over time.
-
Data Presentation
The following tables summarize pharmacokinetic parameters for the β3-adrenergic agonist Mirabegron in rats and mice. This data is provided as a reference due to the limited availability of specific data for this compound.
Table 1: Pharmacokinetic Parameters of Mirabegron in Rats (Oral Administration)
| Parameter | Value | Reference |
| Dose (mg/kg) | 20.0 | [12] |
| Cmax (ng/mL) | Varies by formulation | [5] |
| Tmax (h) | ~1.0 - 2.0 | [5] |
| AUC₀₋₂₄ (ng·h/mL) | Varies by formulation | [5] |
| Bioavailability (%) | Low, formulation dependent | [5] |
Table 2: Pharmacokinetic Parameters of Mirabegron in Mice (Oral Administration)
| Parameter | Value | Reference |
| Dose (mg/kg) | Not specified | [4] |
| Cmax (ng/mL) | Varies by formulation | [4] |
| Tmax (h) | ~0.5 - 1.0 | [4] |
| AUC₀₋₂₄ (ng·h/mL) | Varies by formulation | [4] |
| Absolute Bioavailability (%) | ~30.3 (unformulated) | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Rat Model of Detrusor Overactivity
This protocol is adapted from studies on similar β3-adrenergic agonists.[13]
-
Animal Model: Use adult female Sprague-Dawley rats. Induce bladder hypertrophy and detrusor overactivity through partial bladder outlet obstruction.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Administration: Administer the compound intravenously or orally at various doses.
-
Cystometry: Anesthetize the rats and perform cystometry by infusing saline into the bladder via a catheter. Record bladder pressure and voided volume.
-
Endpoints:
-
Frequency of bladder contractions.
-
Amplitude of non-voiding contractions.
-
Bladder capacity.
-
Voiding pressure.
-
-
Data Analysis: Compare the cystometric parameters between vehicle-treated and Talibegron-treated groups using appropriate statistical tests.
Protocol 2: Pharmacokinetic Study in Mice
-
Drug Preparation: Prepare an oral formulation of this compound in a suitable vehicle.
-
Administration: Administer a single oral dose to a cohort of mice.
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Separate plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Visualizations
Caption: β3-Adrenergic Receptor Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Pharmacokinetic Feasibilities of Mirabegron-1,2-Ethanedisulfonic Acid, Mirabegron-1,5-Naphthalenedisulfonic Acid, and Mirabegron-L-Pyroglutamic Acid as Co-Amorphous Dispersions in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Pharmacokinetic Feasibilities of Mirabegron-1,2-Ethanedisulfonic Acid, Mirabegron-1,5-Naphthalenedisulfonic Acid, and Mirabegron-L-Pyroglutamic Acid as Co-Amorphous Dispersions in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-Receptor Interactions and Structure-Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. beta3-Adrenergic stimulation produces a decrease of cardiac contractility ex vivo in mice overexpressing the human beta3-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of the beta3-adrenergic receptor agonist CL-316243 on experimental bladder hyperreflexia and detrusor instability in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Chronic β3 adrenergic agonist treatment improves neurovascular coupling responses, attenuates blood-brain barrier leakage and neuroinflammation, and enhances cognition in aged mice | Aging [aging-us.com]
Technical Support Center: Forced Degradation Studies for Talibegron Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies for Talibegron Hydrochloride. The following information is a generalized guide based on established principles for forced degradation studies and is intended to serve as a practical framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1][2] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][3] The data generated is crucial for formulation development, packaging selection, and establishing storage conditions.
Q2: What are the typical stress conditions applied in forced degradation studies?
A2: According to ICH guidelines, forced degradation studies typically involve exposing the drug substance to hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions.[1][2][3] The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can effectively separate the drug from its degradation products.
Q3: How do I select the appropriate concentrations of acid, base, and oxidizing agents?
A3: The concentration of stressors should be carefully selected to induce meaningful degradation without causing complete decomposition of the drug substance. For hydrolytic stress, starting with 0.1 N HCl and 0.1 N NaOH is common.[3] For oxidative stress, 3-30% hydrogen peroxide is a typical starting range.[1] The reaction time and temperature may need to be adjusted based on the observed degradation.
Q4: What analytical techniques are most suitable for analyzing the stressed samples of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and powerful technique for separating and quantifying this compound and its degradation products.[4][5] The method should be validated to be "stability-indicating," meaning it can resolve the parent drug from all significant degradation products.[5] Other techniques like HPTLC can also be employed.[3][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | - Stress conditions are too mild (concentration, temperature, or duration).- this compound is highly stable under the applied conditions. | - Increase the concentration of the stressor (e.g., use 1 N HCl instead of 0.1 N).- Increase the temperature or prolong the exposure time.- For photolytic studies, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. |
| Complete degradation of this compound. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Decrease the temperature or shorten the exposure time.- Neutralize the reaction at earlier time points to check for intermediate degradation.[2] |
| Poor resolution between this compound and degradation peaks in HPLC. | - The analytical method is not stability-indicating.- Inappropriate column, mobile phase, or gradient. | - Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer strength).- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Optimize the gradient elution profile to improve separation. |
| Appearance of extraneous peaks in the chromatogram. | - Impurities in the reagents or solvents.- Contamination from glassware or equipment. | - Use high-purity reagents and HPLC-grade solvents.- Ensure all glassware is thoroughly cleaned.- Run a blank injection of the diluent to identify any background peaks. |
| Inconsistent or non-reproducible degradation results. | - Variability in experimental conditions.- Instability of degradation products. | - Tightly control experimental parameters such as temperature, concentration, and time.- Analyze samples immediately after stress exposure or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The actual conditions may require optimization based on preliminary findings.
Acidic Hydrolysis
-
Procedure:
-
Accurately weigh and dissolve this compound in a suitable diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 N Hydrochloric Acid.
-
Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[4]
-
At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 N Sodium Hydroxide, and dilute to the final concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
-
Alkaline Hydrolysis
-
Procedure:
-
Follow the same initial steps as in acidic hydrolysis.
-
Add an equal volume of 0.1 N Sodium Hydroxide.
-
Keep the solution at room temperature or heat gently (e.g., 40°C) for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N Hydrochloric Acid, and prepare for HPLC analysis.
-
Oxidative Degradation
-
Procedure:
-
Dissolve this compound in a suitable diluent.
-
Add a solution of 3% Hydrogen Peroxide.
-
Keep the solution at room temperature and protected from light for a specified duration.
-
At each time point, withdraw an aliquot and dilute it to the final concentration for HPLC analysis.
-
Thermal Degradation
-
Procedure:
-
Place solid this compound powder in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a defined period (e.g., 1, 3, 7 days).[3]
-
At each time point, withdraw a sample, dissolve it in a suitable diluent, and analyze by HPLC.
-
A solution-state thermal study can also be performed by heating a solution of the drug.
-
Photolytic Degradation
-
Procedure:
-
Expose solid this compound powder and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
-
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of Talibegron HCl (%) | % Degradation | Number of Degradants | Remarks (e.g., RRT of major degradant) |
| 0.1 N HCl at 60°C | 2 | 98.2 | 1.8 | 1 | 0.85 |
| 8 | 92.5 | 7.5 | 2 | 0.85, 1.12 | |
| 24 | 85.1 | 14.9 | 3 | 0.85, 1.12, 1.34 | |
| 0.1 N NaOH at RT | 2 | 99.1 | 0.9 | 1 | 0.78 |
| 8 | 96.3 | 3.7 | 1 | 0.78 | |
| 24 | 90.8 | 9.2 | 2 | 0.78, 0.95 | |
| 3% H₂O₂ at RT | 2 | 97.5 | 2.5 | 2 | 1.21, 1.45 |
| 8 | 88.9 | 11.1 | 3 | 1.21, 1.45, 1.60 | |
| Thermal (Solid, 70°C) | 72 | 99.5 | 0.5 | 1 | 0.91 |
| Photolytic (Solid) | - | 99.8 | 0.2 | 1 | 1.05 |
| Photolytic (Solution) | - | 98.9 | 1.1 | 2 | 1.05, 1.18 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: A generalized workflow for conducting and analyzing forced degradation studies.
Hypothetical Degradation Pathway
Based on the structure of this compound, a potential degradation pathway under hydrolytic conditions could involve the cleavage of the ether linkage.
Caption: A potential hydrolytic degradation pathway for this compound.
References
- 1. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of stability indicating RP-HPLC method for simultaneous estimation of silodosin and mirabegron in synthetic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Enhancing the Purity of Synthesized Talibegron Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of Talibegron Hydrochloride.
Section 1: Troubleshooting Guide
This section addresses common problems observed during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Overall Yield After Purification
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The initial synthesis of Talibegron may not have proceeded to completion, resulting in a higher proportion of starting materials or intermediates in the crude product. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Adjust reaction time, temperature, or stoichiometry of reactants if necessary. |
| Product Loss During Extraction: Talibegron, being an amino acid derivative, may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction. | Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to suppress the ionization of the carboxylic acid and amine groups, thereby increasing its partitioning into the organic phase. |
| Suboptimal Recrystallization Conditions: The chosen solvent system for recrystallization may be too effective, leading to co-precipitation of impurities or significant loss of product in the mother liquor. | Screen a variety of solvent systems (e.g., ethanol/water, isopropanol/water, acetonitrile) to find the optimal balance between solubility of this compound at high temperatures and insolubility at low temperatures. Employ a slow cooling process to encourage the formation of pure crystals. |
| Degradation During Purification: Talibegron may be susceptible to degradation under certain conditions (e.g., prolonged exposure to strong acids or bases, or high temperatures). | Conduct purification steps at the lowest effective temperatures. Minimize the time the compound is exposed to harsh pH conditions. |
Issue 2: Presence of Impurities After Recrystallization
| Potential Impurity Type | Identification and Removal Strategy |
| Unreacted Starting Materials: Residual (R)-styrene oxide or 4-(2-aminoethoxy)phenylacetic acid derivatives. | These are typically more polar than the final product. Optimize the recrystallization solvent system to leave these impurities in the mother liquor. A silica (B1680970) gel column chromatography step prior to final salt formation can also be effective. |
| Diastereomeric Impurity: The corresponding (S)-enantiomer of Talibegron. | The primary synthesis should be stereospecific. If the (S)-enantiomer is present, it indicates issues with the chiral integrity of the starting materials or racemization during the reaction. Chiral HPLC is required for detection and quantification. Purification may require preparative chiral chromatography. |
| Over-alkylation Products: The secondary amine of Talibegron can potentially react with another molecule of styrene (B11656) oxide. | These impurities are typically higher in molecular weight and less polar. They can often be removed by careful recrystallization or flash column chromatography. |
| Degradation Products: Potential products from oxidation or hydrolysis. | Forced degradation studies can help identify these. Purification methods will depend on the nature of the degradants. Often, recrystallization is effective. For persistent impurities, chromatographic methods may be necessary. |
Issue 3: Poor Crystal Quality or Amorphous Product
| Potential Cause | Recommended Solution |
| Rapid Precipitation: Cooling the recrystallization solution too quickly can lead to the formation of small, impure crystals or an amorphous solid. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Seeding the solution with a small crystal of pure this compound can promote the growth of larger, well-defined crystals. |
| Incorrect Solvent System: The chosen solvent may not be ideal for crystallization. | Experiment with different solvent or solvent mixtures. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. |
| Presence of Gummy Impurities: Certain impurities can inhibit crystal formation. | Purify the crude product by column chromatography before the final crystallization step to remove interfering impurities. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in the synthesis of this compound?
A1: Based on the likely synthesis pathway involving the reaction of (R)-styrene oxide with a derivative of 4-(2-aminoethoxy)phenylacetic acid, the following impurities are plausible:
-
Unreacted Starting Materials: (R)-styrene oxide and the 4-(2-aminoethoxy)phenylacetic acid derivative.
-
Diastereomeric Impurity: The (S)-enantiomer of Talibegron, which may arise from impure (R)-styrene oxide or racemization.
-
Over-alkylation Impurity: The product of the reaction of the secondary amine of Talibegron with a second molecule of (R)-styrene oxide.
-
Regioisomeric Impurity: The product formed from the nucleophilic attack of the amine on the benzylic carbon of the epoxide ring, though attack at the less hindered carbon is generally favored.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for determining the presence of most process-related and degradation impurities. A stability-indicating method should be developed and validated.
-
Chiral HPLC: To determine the enantiomeric purity and quantify the amount of the unwanted (S)-enantiomer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities by determining their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any major impurities.
-
Residual Solvent Analysis (Gas Chromatography - GC): To quantify any residual solvents from the synthesis and purification steps.
Q3: How can I improve the chiral purity of my synthesized this compound?
A3: Ensuring high chiral purity starts with the synthesis:
-
High-Quality Starting Materials: Use (R)-styrene oxide with high enantiomeric excess.
-
Optimized Reaction Conditions: Avoid harsh conditions (high temperatures, strong acids or bases) that could lead to racemization.
-
Purification: If the final product contains an unacceptable level of the (S)-enantiomer, preparative chiral chromatography is the most effective method for separation.
Q4: What are the recommended conditions for a forced degradation study of this compound?
A4: Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method. The following conditions are a good starting point:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Section 3: Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., 95% ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: General Procedure for Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a buffer solution (e.g., 20 mM potassium phosphate) and adjust the pH (e.g., to 3.0 with phosphoric acid).
-
Organic Phase (B): Use acetonitrile (B52724) or methanol.
-
-
Gradient Elution: Develop a gradient elution method to separate the main peak from any potential impurities. A typical starting gradient could be from 10% B to 90% B over 30 minutes.
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation studies.
Section 4: Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting the purity of synthesized this compound.
Cross-reactivity issues with Talibegron Hydrochloride antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibodies targeting the biological receptor of Talibegron Hydrochloride, the beta-3 adrenergic receptor (ADRB3).
Frequently Asked Questions (FAQs)
Q1: What is the specific target of antibodies developed in relation to this compound?
Antibodies related to this compound studies are not raised against the small molecule itself, but against its biological target: the beta-3 adrenergic receptor (ADRB3) . This compound is an agonist for this receptor. Therefore, these antibodies are crucial tools for studying the expression, localization, and function of ADRB3 in various tissues and experimental models.
Q2: What are the most common cross-reactivity issues with anti-ADRB3 antibodies?
The most significant cross-reactivity concern for anti-ADRB3 antibodies is with other members of the adrenergic receptor family, particularly the beta-1 adrenergic receptor (ADRB1) and beta-2 adrenergic receptor (ADRB2) . This is due to the structural similarities and amino acid sequence homology between these receptor subtypes. The human ADRB3 shares approximately 51% amino acid identity with ADRB1 and 46% with ADRB2, with higher homology in the transmembrane domains involved in ligand binding.[1][2]
Q3: How can I initially assess the potential cross-reactivity of my anti-ADRB3 antibody?
A preliminary assessment can be made by reviewing the antibody's datasheet for validation data against other beta-adrenergic receptors. If this information is not provided, you can perform a sequence alignment of the immunogen sequence (if provided) against the protein sequences of ADRB1 and ADRB2 using a tool like NCBI BLAST. A high degree of sequence identity suggests a higher likelihood of cross-reactivity.
Q4: What experimental techniques are recommended to confirm the specificity of my anti-ADRB3 antibody?
To rigorously validate the specificity of your anti-ADRB3 antibody and investigate potential cross-reactivity, a combination of the following techniques is recommended:
-
Western Blot (WB): Analyze protein lysates from cells or tissues known to express ADRB3, as well as those expressing ADRB1 and ADRB2. A specific antibody should show a strong band at the correct molecular weight for ADRB3 (~43 kDa) and minimal to no banding for the other receptors.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA can be a powerful tool to quantify cross-reactivity.
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): Use tissue sections or cells with well-characterized expression patterns of the different beta-adrenergic receptor subtypes. For instance, ADRB3 is predominantly found in adipose tissue.[3][4][5]
Troubleshooting Guides
Issue 1: Unexpected or Non-specific Bands in Western Blot
Problem: Your Western blot using an anti-ADRB3 antibody shows multiple bands or bands at unexpected molecular weights in addition to the expected ~43 kDa band.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity with ADRB1 or ADRB2 | 1. Run Positive and Negative Controls: Include lysates from cells engineered to overexpress only ADRB1 or ADRB2 as negative controls, and cells overexpressing ADRB3 as a positive control. 2. Perform Peptide Blocking: If the immunogen sequence is known, pre-incubate the antibody with a competing peptide to block specific binding. The specific band for ADRB3 should disappear, while non-specific bands remain. |
| Antibody Concentration Too High | 1. Titrate the Antibody: Perform a dilution series of your primary antibody to find the optimal concentration that maximizes the specific signal while minimizing background and non-specific bands. |
| Non-specific Secondary Antibody Binding | 1. Run a Secondary Antibody Control: Incubate a blot with only the secondary antibody to ensure it is not binding non-specifically to proteins in your lysate. 2. Use Pre-adsorbed Secondary Antibodies: Employ secondary antibodies that have been pre-adsorbed against immunoglobulins from other species to reduce non-specific binding. |
| Protein Degradation | 1. Use Protease Inhibitors: Always prepare your lysates with a protease inhibitor cocktail to prevent protein degradation. |
Experimental Protocol: Quantitative Western Blot for Specificity
-
Sample Preparation: Prepare protein lysates from cell lines individually overexpressing human ADRB1, ADRB2, and ADRB3. Also, include a negative control cell line with no adrenergic receptor expression. Quantify total protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of total protein (e.g., 20 µg) for each sample onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-ADRB3 antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity for each lane. A highly specific antibody will show a strong signal in the ADRB3 lane and negligible signal in the ADRB1, ADRB2, and negative control lanes.
Hypothetical Data Summary: Quantitative Western Blot
| Target Protein | Normalized Band Intensity (Arbitrary Units) |
| ADRB3 | 1.00 |
| ADRB1 | 0.08 |
| ADRB2 | 0.15 |
| Negative Control | 0.01 |
Issue 2: High Background or False Positives in Immunohistochemistry (IHC)
Problem: Your IHC staining with an anti-ADRB3 antibody results in high background noise or positive staining in tissues where ADRB3 expression is not expected.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity with ADRB1 or ADRB2 | 1. Use Well-Characterized Tissue Controls: Use tissue sections known to be positive for ADRB3 (e.g., white or brown adipose tissue) and negative or low-expressing tissues that are positive for ADRB1 (e.g., heart muscle) or ADRB2 (e.g., lung tissue). 2. Peptide Competition Assay: Pre-incubate the antibody with the immunizing peptide to confirm specific staining. |
| Endogenous Biotin or Peroxidase Activity | 1. Blocking Steps: Include appropriate blocking steps in your protocol, such as avidin/biotin blocking for biotin-based detection systems and hydrogen peroxide quenching for HRP-based detection. |
| Fc Receptor Binding | 1. Use an Fc Block: Pre-incubate the tissue sections with an Fc receptor blocking solution before adding the primary antibody. |
| Suboptimal Antibody Dilution | 1. Titrate the Primary Antibody: Optimize the antibody concentration to achieve specific staining with low background. |
Experimental Protocol: IHC Validation with Tissue Controls
-
Tissue Preparation: Prepare paraffin-embedded sections of human white adipose tissue (positive control for ADRB3), heart muscle (positive for ADRB1), and lung tissue (positive for ADRB2).
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the anti-ADRB3 antibody at various dilutions.
-
Detection System: Use a polymer-based HRP detection system to avoid issues with endogenous biotin.
-
Chromogen: Develop the signal with a chromogen like DAB.
-
Counterstain and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: A specific antibody should show strong, clear staining in the adipocytes of the adipose tissue and minimal to no staining in the heart muscle and lung tissue sections.
Issue 3: Inaccurate Quantification in ELISA
Problem: A competitive ELISA designed to measure ADRB3 levels shows inconsistent results or a high degree of cross-reactivity with related proteins.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Antibody Cross-reactivity | 1. Perform a Full Cross-reactivity Panel: Test the assay against purified recombinant ADRB1 and ADRB2 proteins at various concentrations to determine the percentage of cross-reactivity. |
| Suboptimal Reagent Concentrations | 1. Checkerboard Titration: Optimize the concentrations of the coating antigen and the primary antibody to ensure you are working within the linear range of the assay. |
| Matrix Effects | 1. Sample Dilution: Dilute your samples in an appropriate assay buffer to minimize interference from other molecules in the sample matrix. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: Coat a 96-well plate with a known concentration of purified recombinant human ADRB3 protein and incubate overnight.
-
Blocking: Wash the plate and block with a suitable blocking buffer.
-
Competition: In a separate plate, pre-incubate a fixed, limiting concentration of the anti-ADRB3 antibody with varying concentrations of either unlabeled ADRB3 (for the standard curve), ADRB1, or ADRB2.
-
Transfer to Coated Plate: Transfer the antibody-antigen mixtures to the ADRB3-coated plate and incubate.
-
Detection: Wash the plate and add an HRP-conjugated secondary antibody.
-
Signal Development: Add a substrate like TMB and stop the reaction.
-
Data Analysis: Measure the absorbance at 450 nm. The signal will be inversely proportional to the amount of antigen in the pre-incubation step. Calculate the percentage of cross-reactivity for ADRB1 and ADRB2 based on the concentration of each protein required to displace 50% of the labeled antigen.
Hypothetical Data Summary: Competitive ELISA Cross-Reactivity
| Competing Antigen | IC50 (ng/mL) | % Cross-Reactivity |
| ADRB3 | 10 | 100% |
| ADRB1 | 250 | 4% |
| ADRB2 | 125 | 8% |
Visualizations
References
- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-beta-3 Adrenergic Receptor Antibodies | Invitrogen [thermofisher.com]
- 5. beta 3 Adrenergic Receptor Antibodies | Antibodies.com [antibodies.com]
Interpreting unexpected phenotypes in Talibegron-treated cells
Welcome to the technical support center for researchers utilizing Talibegron. This resource provides guidance on interpreting unexpected phenotypes that may arise during your in vitro experiments. The following information is designed to assist in troubleshooting and understanding potential cellular responses to Talibegron treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Talibegron?
A1: Talibegron is a selective agonist for the β3-adrenergic receptor (β3-AR).[1][2] β3-ARs are G-protein coupled receptors predominantly expressed on the surface of brown and white adipocytes.[1] Activation of these receptors by Talibegron initiates a signaling cascade that stimulates lipolysis and thermogenesis, leading to increased energy expenditure.[1][2]
Q2: We are observing a significant decrease in cell proliferation in our cancer cell line treated with Talibegron, which was unexpected. Is this a known effect?
A2: While the primary role of Talibegron is in metabolic regulation, effects on cell proliferation are not a commonly reported direct outcome. However, unexpected effects can arise from several factors, including the expression of β3-AR on your specific cancer cell line, potential off-target activities, or alterations in cellular metabolism that indirectly impact proliferation. It is crucial to verify the expression of β3-AR in your cell line and investigate downstream signaling pathways.
Q3: Our cells show morphological changes, including increased granularity and lipid droplet formation, after Talibegron treatment. What could be the cause?
A3: The observed morphological changes are consistent with the known mechanism of β3-AR agonists, which promote lipolysis and can induce a "browning" phenotype in adipocytes, characterized by an increase in mitochondria and lipid droplets. If your cell line has adipogenic potential or expresses β3-AR, Talibegron could be stimulating these metabolic pathways.
Q4: We have detected activation of the ERK/MAPK signaling pathway in our cells following Talibegron treatment. Is this pathway linked to β3-AR signaling?
A4: Yes, β3-AR signaling can cross-talk with other pathways. While the canonical pathway involves cAMP and PKA, G-protein coupled receptors like β3-AR can also activate the ERK/MAPK pathway in certain cellular contexts. This could be a direct effect of β3-AR activation or a secondary response to metabolic changes induced by the drug.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability/Proliferation
If you observe a significant and unexpected decrease in cell viability or proliferation upon Talibegron treatment, consider the following troubleshooting steps.
Experimental Workflow for Investigating Decreased Cell Viability
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Data Presentation: Dose-Response Analysis of Cell Viability
| Talibegron (µM) | Cell Viability (%) - Cell Line A | Cell Viability (%) - Cell Line B |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98 ± 5.2 | 99 ± 4.8 |
| 1 | 95 ± 4.9 | 97 ± 5.3 |
| 10 | 72 ± 6.1 | 96 ± 4.9 |
| 50 | 45 ± 5.8 | 94 ± 5.5 |
| 100 | 21 ± 4.2 | 92 ± 5.0 |
Cell Line A: β3-AR positive; Cell Line B: β3-AR negative. Data are presented as mean ± SD.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Preparation: Plate cells in a 6-well plate and treat with desired concentrations of Talibegron or vehicle control for 24-48 hours.
-
Harvesting: Gently trypsinize and collect the cells, including any floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are undergoing apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Issue 2: Unexpected Activation of a Signaling Pathway (e.g., MAPK/ERK)
If you observe the activation of a signaling pathway that is not canonically associated with β3-AR, such as the MAPK/ERK pathway, the following steps can help elucidate the mechanism.
Signaling Pathway: Canonical vs. Potential Non-Canonical β3-AR Signaling
Caption: β3-AR signaling pathways.
Data Presentation: Western Blot Analysis of ERK Phosphorylation
| Treatment | p-ERK/Total ERK Ratio (Fold Change) |
| Vehicle Control | 1.0 |
| Talibegron (10 µM) | 3.2 ± 0.4 |
| β3-AR Antagonist + Talibegron (10 µM) | 1.2 ± 0.3 |
| MEK Inhibitor + Talibegron (10 µM) | 0.9 ± 0.2 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocol: Western Blot for Phospho-ERK
-
Cell Lysis: Treat cells with Talibegron for the desired time points (e.g., 5, 15, 30, 60 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-ERK signal to the total ERK signal.
By following these guides, researchers can systematically investigate unexpected phenotypes observed in Talibegron-treated cells, leading to a better understanding of the drug's cellular effects. For further assistance, please contact our technical support team.
References
Adjusting protocols for Talibegron Hydrochloride in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talibegron Hydrochloride. The information is designed to help adjust protocols for different cell lines and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective β3-adrenergic receptor (β3AR) agonist.[1] Its primary mechanism involves binding to and activating β3-adrenergic receptors, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In adipocytes, this signaling cascade promotes lipolysis and thermogenesis.[2][3][4]
Q2: In which cell types is this compound expected to be most effective?
Given its function as a β3AR agonist, Talibegron is most effective in cell types that express the β3-adrenergic receptor. This receptor is predominantly found in adipose tissue, particularly brown and beige adipocytes, where it is involved in regulating lipolysis and thermogenesis.[5][6] It is also expressed in the gallbladder and urinary bladder.[5] Researchers should verify the expression of β3AR in their specific cell line of interest before initiating experiments.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
For in vitro studies, this compound can be dissolved in a solvent like DMSO to create a concentrated stock solution. For example, a stock solution of 40 mg/mL in DMSO can be prepared. This stock solution should be stored at -20°C for up to 3 months. For cell culture experiments, the stock solution should be further diluted in a sterile aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[7][8]
Q4: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Due to a lack of extensive published data on its use in a wide variety of cell lines, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. A starting point for such an experiment could be a range from nanomolar to micromolar concentrations, based on the activity of other β3AR agonists.
Q5: Are there any known off-target effects of this compound?
While Talibegron is described as a selective β3AR agonist, it is important to consider potential off-target effects, especially at higher concentrations. Cross-reactivity with other adrenergic receptors (β1AR and β2AR) could occur. Researchers should include appropriate controls in their experiments to account for any potential off-target effects.
Experimental Protocols & Methodologies
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general framework. Specific parameters such as cell seeding density, treatment duration, and final concentration of this compound should be optimized for each cell line and experiment.
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate for viability assays, larger flasks for protein or RNA extraction) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution. Prepare a series of dilutions in your complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as in your highest Talibegron concentration.
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the biological question being addressed.
-
Downstream Analysis: Following incubation, harvest the cells and proceed with your planned downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, qPCR, or functional assays.
Workflow for Establishing a New Protocol
Caption: Workflow for optimizing this compound protocols.
Quantitative Data Summary
There is a notable lack of publicly available quantitative data, such as IC50 values, for this compound in different cell lines. Therefore, researchers are encouraged to determine these values empirically for their specific cell systems. The table below serves as a template for recording such data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 Value (µM) | Notes |
| e.g., 3T3-L1 | MTT Assay | 48 | Record your value | e.g., Adipocyte differentiation model |
| e.g., MCF-7 | Cell Proliferation | 72 | Record your value | e.g., Breast cancer cell line |
| Your Cell Line | Your Assay | Your Time | Record your value | Describe your experiment |
Signaling Pathway
The diagram below illustrates the β3-adrenergic receptor signaling pathway that is activated by this compound.
Caption: β3-Adrenergic receptor signaling pathway activated by Talibegron.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect | 1. Cell line does not express β3AR.2. Concentration of Talibegron is too low.3. Incubation time is too short.4. Inactive compound. | 1. Verify β3AR expression via qPCR or Western Blot.2. Perform a dose-response experiment with a wider concentration range.3. Conduct a time-course experiment.4. Check the expiration date and storage conditions of the compound. |
| High cell death, even at low concentrations | 1. Talibegron is cytotoxic to the specific cell line.2. Solvent (e.g., DMSO) concentration is too high.3. Contamination of cell culture. | 1. Perform a cytotoxicity assay (e.g., LDH assay) to confirm.2. Ensure the final solvent concentration is non-toxic (typically <0.5%).3. Check for signs of microbial contamination. |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Inconsistent cell seeding density.3. Instability of Talibegron in culture medium.4. Pipetting errors. | 1. Use cells within a consistent and low passage number range.2. Ensure accurate cell counting and consistent seeding.3. Prepare fresh working solutions for each experiment.4. Calibrate pipettes and ensure proper technique. |
| Precipitate forms in the culture medium | 1. This compound has limited solubility in the medium.2. Interaction with components of the serum or medium. | 1. Ensure the stock solution is fully dissolved before diluting.2. Try preparing dilutions in a serum-free medium before adding to cells.3. Visually inspect the medium after adding the compound. |
Troubleshooting Logic Diagram
Caption: Logical steps for troubleshooting failed experiments.
References
- 1. This compound [jknbiochem.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice. | Sigma-Aldrich [sigmaaldrich.cn]
- 7. tribioscience.com [tribioscience.com]
- 8. benchchem.com [benchchem.com]
Navigating Vehicle Control Effects in Talibegron Hydrochloride Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing vehicle control effects in preclinical experiments involving Talibegron Hydrochloride. As a potent β3-adrenergic receptor agonist with limited aqueous solubility, the choice of vehicle is critical for obtaining reliable and reproducible data. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help mitigate potential confounding effects from the delivery vehicle itself.
Troubleshooting Guide: Common Vehicle-Related Issues
Researchers may encounter several challenges when working with vehicle controls in this compound experiments. The table below summarizes common problems, their potential causes, and recommended solutions.
| Observed Issue in Vehicle Control Group | Potential Cause | Recommended Troubleshooting and Mitigation Strategies |
| Unexpected Physiological Changes | The vehicle itself may have pharmacological activity. For example, solvents like DMSO can exhibit anti-inflammatory and analgesic effects. | - Conduct a thorough literature search on the known biological effects of the chosen vehicle.- Perform a pilot study with the vehicle alone to assess its baseline effects on the parameters being measured.- Consider alternative vehicles with a more established inert profile. |
| Local Irritation or Inflammation at Injection Site | The physicochemical properties of the vehicle (e.g., pH, osmolality, viscosity) may not be optimal for the route of administration. | - Ensure the pH of the final formulation is within a physiologically tolerable range.- For parenteral routes, adjust the osmolality to be as close to isotonic as possible.- If using a suspension, ensure the particle size is appropriate to minimize irritation. |
| Altered Drug Pharmacokinetics | The vehicle can influence the absorption, distribution, metabolism, and excretion (ADME) of this compound. | - Characterize the pharmacokinetic profile of Talibegron in the chosen vehicle.- Compare pharmacokinetic data between different vehicle formulations to select the one that provides the most consistent and desired exposure.- Be aware that some vehicles can alter gastrointestinal transit time, which may affect the absorption of orally administered compounds. |
| Compound Precipitation | The solubility of this compound in the chosen vehicle may be insufficient or the formulation may be unstable. | - Determine the solubility of this compound in a range of pharmaceutically acceptable solvents before selecting a vehicle.- Prepare fresh formulations for each experiment to avoid stability issues.- If using a co-solvent system, ensure the components are compatible and will not cause the drug to precipitate upon administration. |
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it crucial in this compound experiments?
A1: A vehicle control group is administered the same substance used to deliver the active drug (in this case, this compound), but without the drug itself.[1] This is essential to distinguish the pharmacological effects of Talibegron from any biological effects caused by the vehicle.[1] Given this compound's low water solubility, organic solvents or other excipients are often necessary for its administration, and these can have their own physiological effects.[2]
Q2: What are common vehicles used for formulating poorly water-soluble compounds like this compound for in vivo studies?
A2: Common vehicles for compounds with low aqueous solubility include:
-
Aqueous solutions with co-solvents: Such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and dimethyl sulfoxide (B87167) (DMSO).[3]
-
Suspensions: Using agents like carboxymethylcellulose (CMC) to create a uniform dispersion of the drug particles in a liquid.[3]
-
Lipid-based formulations: Including oils or emulsions.
Q3: this compound is soluble in DMSO. Can I use 100% DMSO as a vehicle?
A3: While this compound is soluble in DMSO, using 100% DMSO as a vehicle for in vivo studies is generally not recommended.[2] High concentrations of DMSO can cause significant biological effects, including neurotoxicity, which can confound experimental results.[3][4] It is advisable to use the lowest possible concentration of DMSO in a co-solvent system with a more inert substance like saline or PEG.[3]
Q4: How can I select the most appropriate vehicle for my this compound experiment?
A4: The ideal vehicle should dissolve this compound at the desired concentration, be non-toxic, and have minimal biological effects. The selection process should involve:
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable solvents.[2]
-
Literature Review: Research the known effects of potential vehicles.
-
Pilot Tolerability Study: Administer the vehicle alone to a small group of animals to screen for adverse effects before starting the main experiment.
Experimental Protocols
Generalized Protocol for Vehicle Selection and Validation
-
Objective: To select and validate a vehicle for the in vivo administration of this compound that ensures drug solubility and stability while minimizing intrinsic biological effects.
-
Materials:
-
This compound
-
A panel of potential vehicles (e.g., Saline, 0.5% CMC in water, 10% DMSO in saline, 20% PEG400 in saline)
-
Experimental animals (species and strain relevant to the main study)
-
-
Procedure:
-
Solubility Assessment:
-
Prepare saturated solutions of this compound in each test vehicle.
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC).
-
-
Formulation Preparation:
-
Based on the solubility data, prepare the this compound formulation at the target concentration for the main study.
-
Visually inspect for any precipitation or instability.
-
-
Vehicle Tolerability Study:
-
Randomly assign animals to different groups, with each group receiving a different vehicle or a control (e.g., saline).
-
Administer the vehicle at the same volume and route as planned for the main study.
-
Monitor the animals for a predetermined period for any adverse clinical signs, changes in body weight, or local reactions at the administration site.
-
-
-
Data Analysis:
-
Compare the tolerability data across all vehicle groups. The vehicle that demonstrates adequate solubility for this compound and the fewest adverse effects should be selected for the main experiment.
-
Visualizing Key Processes
To aid in experimental design and understanding, the following diagrams illustrate the β3-adrenoceptor signaling pathway and a recommended workflow for vehicle selection.
Caption: β3-Adrenergic Receptor Signaling Pathway Activated by Talibegron.
Caption: Experimental Workflow for Vehicle Selection and Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|T23557|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 3. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [jknbiochem.net]
Validation & Comparative
Comparative Efficacy Analysis of β3-Adrenergic Receptor Agonists: Mirabegron and the Discontinued Investigational Compound Talibegron Hydrochloride
A Guide for Researchers in Drug Development
In the landscape of treatments for overactive bladder (OAB), the development of selective β3-adrenergic receptor (β3-AR) agonists marked a significant advancement, offering an alternative mechanism of action to antimuscarinic agents. This guide provides a comparative overview of Mirabegron (B1684304), a successful first-in-class β3-AR agonist, and Talibegron Hydrochloride, an investigational compound by AstraZeneca whose development has been discontinued (B1498344). This comparison aims to offer insights into the pharmacological and clinical profiles that differentiate a clinically successful drug from a discontinued candidate within the same therapeutic class.
Mechanism of Action: β3-Adrenergic Receptor Pathway
Both Mirabegron and Talibegron were designed to be selective agonists for the β3-adrenergic receptor. These receptors are predominantly found on the detrusor muscle of the urinary bladder.[1] Activation of the β3-AR initiates a signaling cascade that leads to the relaxation of the detrusor muscle during the bladder's storage phase. This relaxation increases bladder capacity and alleviates the hallmark symptoms of OAB, such as urinary urgency, frequency, and urge incontinence.[2][3]
The signaling pathway is initiated when a β3-AR agonist binds to the receptor, activating the associated Gs protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.
Preclinical and In Vitro Pharmacology
A key differentiator in early drug development is the in vitro potency and selectivity of a compound for its target receptor. While comprehensive data for the discontinued Talibegron is not publicly available, we can compare the known preclinical profile of Mirabegron.
Experimental Protocol: In Vitro cAMP Accumulation Assay The potency of β3-AR agonists is typically determined by measuring their ability to stimulate the production of cyclic AMP (cAMP) in cells engineered to express specific human β-adrenergic receptor subtypes (β1, β2, and β3). Chinese Hamster Ovary (CHO) cells are commonly used for this purpose. The cells are incubated with varying concentrations of the agonist, and the resulting cAMP accumulation is quantified. The half-maximal effective concentration (EC50) is then calculated, representing the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.
Table 1: In Vitro Receptor Potency and Selectivity
| Compound | Target Receptor | EC50 (nM) | Selectivity vs. β1-AR | Selectivity vs. β2-AR |
|---|---|---|---|---|
| Mirabegron | Human β3-AR | 10.0 - 22.4[5][6] | ~517-fold[5] | ~496-fold[5] |
| Rat β3-AR | 19[4] | ~32-fold | >100-fold | |
| Human β1-AR | 594[5] | - | - | |
| Human β2-AR | 570[5] | - | - |
| Talibegron HCl | Human β3-AR | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Selectivity is calculated as EC50 (β1 or β2) / EC50 (β3). Higher values indicate greater selectivity for the β3 receptor.
Mirabegron demonstrated potent and selective agonism at the human β3-AR, with nanomolar EC50 values.[2][7] This high selectivity is crucial for minimizing off-target effects, such as cardiovascular stimulation that could result from activating β1 or β2 receptors. The lack of available data for Talibegron prevents a direct comparison but its discontinuation suggests it may not have met the required potency and selectivity profile during preclinical development.
Clinical Efficacy of Mirabegron in Overactive Bladder
Mirabegron's efficacy has been robustly established in several large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials. The primary endpoints in these studies were the change from baseline in the mean number of incontinence episodes and the mean number of micturitions per 24 hours over a 12-week period.
Experimental Protocol: Phase III Clinical Trials for OAB Adult patients with OAB symptoms for at least three months are typically enrolled. Following a placebo run-in period, patients are randomized to receive a daily dose of the investigational drug (e.g., Mirabegron 50 mg) or a placebo. Efficacy is assessed using patient-completed diaries to record micturitions, incontinence episodes, and urgency episodes. Quality of life is also measured using validated questionnaires.
Table 2: Summary of Mirabegron Efficacy in Phase III Clinical Trials (12-Week Data)
| Efficacy Endpoint | Placebo (Mean Change from Baseline) | Mirabegron 50 mg (Mean Change from Baseline) | Statistically Significant Improvement vs. Placebo |
|---|---|---|---|
| Incontinence Episodes per 24h | -1.13[8][9] | -1.47 to -1.63[8][9] | Yes |
| Micturitions per 24h | -1.05[8][9] | -1.66 to -1.75[8][9] | Yes |
| Mean Volume Voided per Micturition | +10.3 mL | +21.7 mL | Yes |
Data compiled from pooled analyses of Phase III trials.[8][9][10][11]
The results from these trials consistently demonstrated that Mirabegron 50 mg provides statistically significant improvements in the key symptoms of OAB compared to placebo.[8][9] The efficacy was maintained throughout the 12-week treatment period and in long-term extension studies.[12][13]
Comparative Summary and Conclusion
This guide highlights the stark contrast between a clinically approved drug and a discontinued investigational compound.
Mirabegron has a well-defined profile characterized by:
-
Proven Mechanism of Action: Potent and selective agonism at the β3-adrenergic receptor.[2]
-
Demonstrated Clinical Efficacy: Consistent and statistically significant reduction in OAB symptoms across multiple Phase III trials.[14]
-
Established Safety Profile: Generally well-tolerated, with a different side-effect profile from antimuscarinic drugs, notably a lower incidence of dry mouth.[8][13]
This compound , on the other hand, represents a common outcome in pharmaceutical R&D. While it was designed to target the same β3-AR pathway, its development was halted. The absence of public data makes a direct efficacy comparison impossible. For researchers, the trajectory of Talibegron underscores the rigorous preclinical and clinical hurdles—including demonstrating a competitive efficacy and safety profile—that a compound must overcome to reach the market.
The success of Mirabegron, and more recently other β3-AR agonists like Vibegron (B611683), validates the β3-adrenergic receptor as a viable therapeutic target for OAB.[3][15][16] The comparison with Talibegron serves as a crucial reminder of the complexities of drug development, where promising preclinical targets do not always translate into successful clinical therapies.
References
- 1. urologytimes.com [urologytimes.com]
- 2. mdpi.com [mdpi.com]
- 3. urotoday.com [urotoday.com]
- 4. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tribioscience.com [tribioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. Efficacy of the β3-adrenoceptor agonist mirabegron for the treatment of overactive bladder by severity of incontinence at baseline: a post hoc analysis of pooled data from three randomised phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Studies | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 13. Randomized double-blind, active-controlled phase 3 study to assess 12-month safety and efficacy of mirabegron, a β(3)-adrenoceptor agonist, in overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Efficacy and safety of vibegron compared with mirabegron for overactive bladder: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Beta-3 Adrenergic Agonists: Evaluating Talibegron Hydrochloride Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative framework for evaluating beta-3 adrenergic agonists. Due to the limited publicly available experimental data for Talibegron Hydrochloride, this document uses established beta-3 agonists, Mirabegron and Vibegron, as primary examples to illustrate the requisite comparative data. The information presented for this compound is based on its classification as a beta-3 adrenergic agonist and publicly available chemical information.
Introduction
Beta-3 adrenergic agonists are a class of drugs that selectively activate the β3-adrenergic receptor (β3-AR).[1] These receptors are predominantly found in the detrusor muscle of the urinary bladder and adipose tissue.[2][3] Activation of β3-ARs in the bladder leads to muscle relaxation, increasing bladder capacity, which is a therapeutic target for overactive bladder (OAB).[1][4] In adipose tissue, β3-AR stimulation promotes lipolysis and thermogenesis, highlighting their potential in treating metabolic disorders.[2][3] This guide compares this compound with the well-characterized β3-adrenergic agonists, Mirabegron and Vibegron, focusing on the key experimental data required for a thorough evaluation.
Mechanism of Action: The Beta-3 Adrenergic Signaling Pathway
Beta-3 adrenergic agonists bind to β3-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1] This binding primarily activates the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the relaxation of the detrusor smooth muscle in the bladder.[5][6] An alternative pathway involves the coupling to Gi proteins and the activation of nitric oxide (NO) synthase.[1][6]
Below is a diagram illustrating the canonical β3-adrenergic signaling pathway.
Caption: Canonical Beta-3 Adrenergic Receptor Signaling Pathway.
Comparative Pharmacological Data
A direct comparison of the pharmacological properties of beta-3 adrenergic agonists is crucial for understanding their therapeutic potential. The following table summarizes key parameters for this compound (where available), Mirabegron, and Vibegron.
| Parameter | This compound | Mirabegron | Vibegron |
| Chemical Formula | C₁₈H₂₂ClNO₄[7] | C₂₁H₂₄N₄O₂S[8] | C₂₄H₂₉N₅O₃ |
| Molar Mass | 351.8 g/mol [7] | 396.51 g/mol [8] | 447.5 g/mol |
| Receptor Selectivity | Data not available | Selective for β3 over β1 and β2[4] | Highly selective for β3[9][10] |
| Affinity (pKi) | Data not available | Data varies by study | Data varies by study |
| Intrinsic Activity | Data not available | Partial agonist[4] | Full agonist[11] |
| Bioavailability | Data not available | 29-35%[8] | ~10% |
| Half-life | Data not available | ~50 hours[8] | ~26-31 hours[12] |
| Metabolism | Data not available | Liver (CYP2D6, CYP3A4, UGT)[8][12] | Primarily CYP3A4[13] |
Experimental Data and Protocols
Objective comparison requires standardized experimental protocols. Below are methodologies for key assays used to characterize beta-3 adrenergic agonists.
Objective: To determine the affinity of the agonist for β1, β2, and β3 adrenergic receptors.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human β1, β2, or β3 adrenergic receptors are commonly used.[14][15]
-
Radioligand Binding: A whole-cell radioligand binding assay is performed using a non-selective antagonist like [³H]-CGP 12177.[14]
-
Procedure:
-
Cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Talibegron).
-
After reaching equilibrium, unbound radioligand is removed by washing.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity (Ki) is calculated using the Cheng-Prusoff equation.
Objective: To measure the functional potency and efficacy of the agonist in stimulating cAMP production.
Methodology:
-
Cell Lines: As with the binding assay, transfected CHO-K1 cells expressing the receptor subtypes are used.[16]
-
cAMP Accumulation Assay:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then stimulated with various concentrations of the agonist.[17]
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).[18]
-
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is calculated to determine potency. The maximal response (Emax) indicates the efficacy of the agonist relative to a full agonist like isoproterenol.
Objective: To assess the ability of the agonist to induce lipolysis in adipocytes, a key function of β3-AR activation in adipose tissue.
Methodology:
-
Cell Model: Differentiated 3T3-L1 adipocytes or primary human adipocytes are suitable models.[19][20]
-
Procedure:
-
Adipocytes are incubated with the test agonist at various concentrations.[21]
-
The incubation medium is collected at specific time points.
-
The amount of glycerol (B35011) released into the medium, a product of triglyceride hydrolysis, is measured using a colorimetric or fluorometric assay.[19]
-
-
Data Analysis: The EC₅₀ and Emax for glycerol release are determined to quantify the lipolytic potency and efficacy of the agonist.
Below is a diagram illustrating a generalized experimental workflow for comparing beta-3 adrenergic agonists.
References
- 1. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 5. mdpi.com [mdpi.com]
- 6. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C18H22ClNO4 | CID 158793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mirabegron - Wikipedia [en.wikipedia.org]
- 9. Vibegron for the treatment of overactive bladder: a comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vibegron - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is Vibegron used for? [synapse.patsnap.com]
- 14. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of agonist exposure on the coupling of beta 1 and beta 3 adrenergic receptors to adenylyl cyclase in isolated adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of alpha- and beta-adrenergic agonist stimulation of adenylate cyclase activity in human epidermal keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of beta 3-adrenoceptor mediated lipolysis in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Talibegron Hydrochloride's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the target engagement of Talibegron Hydrochloride, a β3-adrenergic receptor agonist. We will explore experimental approaches, present comparative data with other β3-adrenergic receptor agonists, and provide detailed protocols for key assays.
Introduction to this compound and its Target
This compound is a potent agonist of the β3-adrenergic receptor.[1] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is predominantly expressed in adipose tissue and the urinary bladder. Its activation stimulates a signaling cascade that leads to various physiological responses, including lipolysis and smooth muscle relaxation. Validating that a compound like Talibegron directly interacts with and activates the β3-adrenergic receptor within a cellular context is a critical step in drug development.
Comparative Analysis of Target Engagement Assays
Several robust methods exist to quantify the interaction of a compound with its cellular target. This section compares three widely used assays for validating the target engagement of β3-adrenergic receptor agonists like this compound:
-
Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand to the receptor. Competition binding assays, a common format, determine the affinity (Ki) of a non-radiolabeled compound (like Talibegron) by measuring its ability to displace a known radioligand. This method provides a direct measure of target binding.
-
cAMP Accumulation Assays: As the β3-adrenergic receptor is Gs-coupled, its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This functional assay measures the potency (EC50) of an agonist in stimulating this downstream signaling event. It confirms not only binding but also functional activation of the receptor.
-
Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding. The binding of a drug can stabilize its target protein, leading to a higher melting temperature. CETSA provides evidence of direct physical interaction between the drug and its target in a cellular environment.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and compares it with other selective β3-adrenergic receptor agonists. It is important to note that the data for this compound was obtained from a functional assay in a rat tissue preparation, which may not be directly comparable to the data from recombinant human cell lines for the other compounds.
| Compound | Assay Type | Cell/Tissue System | Parameter | Value | Reference |
| This compound | Functional Assay | Phenylephrine-preconstricted rat mesenteric artery | pD2 | 3.72 | [1] |
| Mirabegron | cAMP Accumulation | CHO cells expressing human β3-AR | EC50 | 22.4 nM | |
| Vibegron | cAMP Accumulation | HEK293 cells expressing human β3-AR | EC50 | 2.13 nM | |
| Solabegron | cAMP Accumulation | CHO cells expressing human β3-AR | EC50 | 22 nM | [2] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. The data for Mirabegron, Vibegron, and Solabegron are from cellular assays with recombinant human receptors, providing a more direct measure of target engagement at the human receptor.
Signaling Pathway and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
β3-Adrenergic Receptor Signaling Pathway
References
A Comparative Guide to the Cross-Validation of Analytical Methods for β3-Adrenergic Agonists: A Case Study on Mirabegron as a Surrogate for Talibegron Hydrochloride
Disclaimer: This guide provides a comparative analysis of analytical methods for Mirabegron, a compound structurally and functionally similar to Talibegron Hydrochloride. Due to the limited availability of public data on specific analytical methods for this compound, this document uses Mirabegron as a surrogate to illustrate the principles of analytical method cross-validation. The experimental data and protocols presented herein are for Mirabegron and should be considered as a reference framework for the development and validation of methods for this compound.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods.
Comparative Performance of Analytical Methods
The choice between analytical methods often involves a trade-off between various performance characteristics. The following table summarizes the quantitative performance of a validated RP-HPLC method and a validated UPLC-MS/MS method for the analysis of Mirabegron, providing a clear comparison to aid in method selection.
| Performance Metric | RP-HPLC Method for Mirabegron | UPLC-MS/MS Method for Mirabegron |
| Linearity Range | 0.2 - 1.0 µg/mL[1] | 5 - 2500 ng/mL |
| Correlation Coefficient (r²) | >0.999[1] | >0.999 |
| Limit of Detection (LOD) | 0.0459 µg/mL[1] | Not explicitly stated, but LOQ is 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1391 µg/mL[1] | 5 ng/mL |
| Precision (%RSD) | Intraday: 0.065%, Interday: 0.135%[1] | Intraday: ≤11.06%, Interday: ≤11.43% |
| Accuracy (% Recovery) | 99.6% - 99.8%[1] | Not explicitly stated, but precision is within acceptable limits |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are the experimental protocols for the RP-HPLC and UPLC-MS/MS methods for Mirabegron analysis.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method [1]
This method is suitable for the determination of Mirabegron in pharmaceutical dosage forms.
-
Instrumentation: Agilent technologies -1260 infinity system.[1]
-
Column: Eclipse XDB C18 column (4.6 mm i.d. × 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of methanol (B129727) and acetonitrile (B52724) in the ratio of 95:5 v/v.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 251 nm.[1]
-
Sample Preparation: For analysis of tablet dosage forms, twenty tablets are accurately weighed to determine the average weight. A quantity of powdered tablets equivalent to a specific dose of Mirabegron is dissolved in the mobile phase, sonicated, and diluted to a known concentration. The solution is then filtered before injection.
2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This method is suitable for the pharmacokinetic study of Mirabegron in biological matrices such as rat plasma.
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer.
-
Column: A suitable reversed-phase column, for example, an Acquity BEH C18 column.
-
Mobile Phase: A gradient elution using two mobile phases. For instance, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile.
-
Flow Rate: A typical flow rate for UPLC is around 0.4 mL/min.
-
Detection: Mass spectrometry detection in positive ion mode using multiple reaction monitoring (MRM). The precursor to product ion transition for Mirabegron is m/z 397.3→379.6.
-
Sample Preparation: A protein precipitation method is commonly used for plasma samples. This involves adding a precipitating agent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins. The resulting supernatant is then injected into the UPLC-MS/MS system.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods yield comparable results. This is particularly important when transferring methods between laboratories or when using different techniques within the same study. The following diagram illustrates a typical workflow for the cross-validation of an HPLC and a UPLC-MS/MS method.
References
Comparative Analysis of Solifenacin and Darifenacin in the Treatment of Overactive Bladder
This guide provides a detailed comparative analysis of Solifenacin and Darifenacin, two selective muscarinic M3 receptor antagonists commonly prescribed for the treatment of overactive bladder (OAB). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on pharmacological data, experimental methodologies, and relevant signaling pathways.
Pharmacodynamic Profile: Receptor Binding Affinity
Both Solifenacin and Darifenacin function by antagonizing muscarinic acetylcholine (B1216132) receptors, with a particular selectivity for the M3 subtype, which is primarily responsible for detrusor muscle contraction in the bladder. Their selectivity for the M3 receptor over other muscarinic subtypes, such as M1 and M2, is a key factor in their clinical efficacy and side-effect profile.
Table 1: Comparative Receptor Binding Affinity (Ki, nM) of Solifenacin and Darifenacin
| Receptor Subtype | Solifenacin (Ki, nM) | Darifenacin (Ki, nM) |
| M1 | 20 | 32 |
| M2 | 91 | 79 |
| M3 | 8.3 | 3.2 |
| M4 | 59 | 110 |
| M5 | 32 | 56 |
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity
The binding affinities of Solifenacin and Darifenacin for the different human muscarinic receptor subtypes (M1-M5) were determined using in vitro radioligand binding assays.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells, each stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5), were utilized.
-
Radioligand: The non-selective muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS) was used as the radioligand.
-
Assay Procedure:
-
Cell membranes were prepared from the respective CHO-K1 cell lines.
-
A constant concentration of the radioligand ([3H]NMS) was incubated with the cell membranes in the presence of increasing concentrations of the competing unlabeled ligand (Solifenacin or Darifenacin).
-
The incubation was carried out in a buffer solution (e.g., phosphate-buffered saline) at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. The equilibrium dissociation constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Clinical Efficacy
The clinical efficacy of both drugs has been evaluated in numerous randomized controlled trials. Key endpoints in these trials typically include the change from baseline in the mean number of micturitions per 24 hours and the mean number of incontinence episodes per 24 hours.
Table 2: Comparative Clinical Efficacy in Overactive Bladder (12-week studies)
| Efficacy Endpoint | Solifenacin (10 mg/day) | Darifenacin (15 mg/day) |
| Mean change from baseline in micturitions/24h | -2.80 | -2.35 |
| Mean change from baseline in incontinence episodes/24h | -1.79 | -1.88 |
Experimental Protocol: Phase III Randomized Controlled Trial (RCT) Design
The clinical efficacy data presented are typically derived from multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Adult patients (typically ≥18 years) with a clinical diagnosis of overactive bladder for a specified duration (e.g., ≥3 months), characterized by symptoms of urinary urgency, frequency (e.g., ≥8 micturitions per 24 hours), and urge incontinence (e.g., ≥1 episode per 24 hours).
-
Study Design:
-
Screening Phase: Patients are assessed for eligibility based on inclusion and exclusion criteria.
-
Run-in Period: A single-blind placebo run-in period (e.g., 2 weeks) is often included to establish baseline symptom frequency and exclude placebo responders.
-
Randomization: Eligible patients are randomly assigned to receive a fixed dose of the study drug (e.g., Solifenacin 10 mg, Darifenacin 15 mg) or a matching placebo, once daily.
-
Treatment Period: The treatment duration is typically 12 weeks.
-
Data Collection: Patients record urinary symptoms (micturition frequency, incontinence episodes, urgency episodes) in a daily diary.
-
-
Outcome Measures: The primary efficacy endpoints are typically the mean change from baseline to the end of treatment in the number of micturitions per 24 hours and the number of incontinence episodes per 24 hours.
-
Statistical Analysis: An analysis of covariance (ANCOVA) model is commonly used to compare the treatment groups, with the baseline value as a covariate and treatment group and study center as main effects.
Signaling Pathways and Experimental Workflow
M3 Muscarinic Receptor Signaling Pathway
Solifenacin and Darifenacin act as competitive antagonists at the M3 muscarinic receptor, which is a G-protein coupled receptor (GPCR). The binding of acetylcholine to the M3 receptor normally initiates a signaling cascade that leads to smooth muscle contraction. By blocking this binding, these drugs inhibit this pathway, leading to bladder relaxation.
A Comparative Analysis of Talibegron Hydrochloride and Anticholinergic Agents in the Management of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of Talibegron Hydrochloride and traditional anticholinergic agents, with a focus on their potential application in treating overactive bladder (OAB). While extensive data exists for the efficacy of anticholinergics in OAB, clinical data for this compound in this indication is not publicly available. Therefore, this comparison will focus on the mechanistic differences and provide efficacy data for a related class of compounds, β3-adrenergic agonists, to offer a comprehensive overview for research and development purposes.
Introduction
Overactive bladder is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urgency urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The mainstay of pharmacological treatment has traditionally been anticholinergic agents. However, their use can be limited by side effects. This compound represents a different mechanistic approach, belonging to the class of β3-adrenergic receptor agonists.
Mechanism of Action
The fundamental difference between this compound and anticholinergic agents lies in their molecular targets and signaling pathways within the bladder.
This compound: A β3-Adrenergic Agonist
Talibegron (also known as ZD2079) is a selective β3-adrenergic receptor agonist.[1][2] In the context of the urinary bladder, the detrusor muscle contains β3-adrenergic receptors. Activation of these receptors by an agonist like Talibegron is believed to induce smooth muscle relaxation. This relaxation of the detrusor muscle during the bladder filling phase increases bladder capacity and reduces the involuntary bladder contractions that are characteristic of OAB. While initially investigated for its potential role in activating brown adipose tissue for metabolic conditions, the β3-agonist class has been successfully developed for OAB.[1][3]
Anticholinergic Agents
Anticholinergic drugs, in contrast, target the muscarinic receptors in the bladder. Specifically, they act as antagonists to acetylcholine, a neurotransmitter that mediates bladder contractions. By blocking the M2 and M3 muscarinic receptors on the detrusor muscle, anticholinergics inhibit parasympathetically mediated bladder contractions, thereby increasing bladder capacity and reducing the sense of urgency.
Signaling Pathway Diagrams
DOT script for this compound Signaling Pathway
Caption: this compound signaling pathway.
DOT script for Anticholinergic Agents Signaling Pathway
Caption: Anticholinergic agent signaling pathway.
Efficacy Data: A Comparative Overview
As of the current date, there is a lack of published clinical trial data evaluating the efficacy of this compound specifically for the treatment of overactive bladder. However, to provide a relevant comparison, this section will present data from clinical trials of other β3-adrenergic agonists (Mirabegron and Vibegron) and commonly used anticholinergic agents.
Efficacy of β3-Adrenergic Agonists (Mirabegron and Vibegron) in OAB
Mirabegron and Vibegron are approved for the treatment of OAB. Clinical studies have demonstrated their efficacy in reducing the symptoms of OAB.
| Efficacy Endpoint | Mirabegron | Vibegron |
| Change in Mean Daily Micturitions | Statistically significant reduction compared to placebo. | Statistically significant reduction compared to placebo. |
| Change in Mean Daily Urgency Episodes | Statistically significant reduction compared to placebo. | Statistically significant reduction compared to placebo. |
| Change in Mean Daily Incontinence Episodes | Statistically significant reduction compared to placebo. | Statistically significant reduction compared to placebo. |
| Onset of Action | Improvements seen as early as 4 weeks.[4] | Rapid onset of action. |
Efficacy of Anticholinergic Agents in OAB
Anticholinergic agents have been the first-line pharmacotherapy for OAB for many years, and their efficacy is well-established.
| Efficacy Endpoint | Anticholinergic Agents (e.g., Tolterodine, Solifenacin) |
| Change in Mean Daily Micturitions | Statistically significant reduction compared to placebo. |
| Change in Mean Daily Urgency Episodes | Statistically significant reduction compared to placebo. |
| Change in Mean Daily Incontinence Episodes | Statistically significant reduction compared to placebo. |
| Patient-Reported Outcomes | Significant improvements in quality of life measures. |
Experimental Protocols
Detailed experimental protocols for the clinical trials of β3-adrenergic agonists and anticholinergic agents are extensive and can be found in their respective publications and clinical trial registrations. A general workflow for a Phase III clinical trial evaluating a new drug for OAB is outlined below.
General Phase III Clinical Trial Workflow for OAB
DOT script for OAB Clinical Trial Workflow
Caption: OAB clinical trial workflow.
Side Effect Profile
A key differentiator between β3-adrenergic agonists and anticholinergic agents is their side effect profile.
-
This compound (and other β3-agonists): The side effect profile is generally considered favorable. The most common adverse events reported for Mirabegron include hypertension, nasopharyngitis, and urinary tract infection. Notably, the incidence of dry mouth is similar to placebo.
-
Anticholinergic Agents: The use of anticholinergics is often limited by their side effects, which stem from the blockade of muscarinic receptors throughout the body. Common side effects include dry mouth, constipation, blurred vision, and cognitive impairment, particularly in the elderly.
Conclusion
This compound, as a β3-adrenergic agonist, offers a distinct mechanism of action compared to traditional anticholinergic agents for the potential treatment of overactive bladder. While clinical efficacy data for Talibegron in OAB is not available, the established success of other β3-agonists like Mirabegron and Vibegron highlights the potential of this drug class. The primary advantage of β3-agonists lies in their different and often more tolerable side effect profile, particularly the lower incidence of dry mouth and constipation.
For drug development professionals, the exploration of novel β3-adrenergic agonists like this compound could represent a promising avenue for OAB therapies with improved patient adherence and quality of life. Further clinical investigation is required to establish the efficacy and safety of this compound in the OAB patient population.
References
- 1. Classification of Therapeutic and Experimental Drugs for Brown Adipose Tissue Activation: Potential Treatment Strategies for Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. urologytimes.com [urologytimes.com]
- 4. Mirabegron in overactive bladder: a review of efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparative Analysis of Talibegron and Amibegron for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Talibegron (ZD2079) and Amibegron (B1667048) (SR58611A), two selective β3-adrenergic receptor agonists. The information presented herein is intended to support researchers in making informed decisions for preclinical studies and drug development programs. This comparison summarizes available quantitative data, outlines experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
I. Overview and Mechanism of Action
Talibegron and Amibegron are selective agonists of the β3-adrenergic receptor, a G-protein coupled receptor predominantly expressed in adipose tissue and the urinary bladder. Activation of the β3-adrenoceptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade mediates various physiological responses, including lipolysis, thermogenesis, and relaxation of detrusor smooth muscle. While both compounds target the same receptor, their pharmacological profiles and therapeutic indications under investigation have differed.
II. Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the available quantitative data for Talibegron and Amibegron, focusing on their binding affinity and functional potency at β-adrenergic receptors.
Table 1: β-Adrenergic Receptor Binding Affinity (Ki) in Human Receptors
| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | β3-Adrenoceptor Ki (nM) | β1 Selectivity (vs. β3) | β2 Selectivity (vs. β3) |
| Talibegron (ZD2079) | 10,000 | 10,000 | 100 | 100-fold | 100-fold |
| Amibegron (SR58611A) | 4,600[1] | 1,200[1] | - | - | - |
Note: Ki values for Amibegron at human recombinant receptors were not available in the reviewed literature. The provided values are IC50 values from rat brain tissue.
Table 2: Functional Potency (EC50) in In Vitro Assays
| Compound | Assay System | EC50 (nM) |
| Talibegron (ZD2079) | cAMP accumulation in cells expressing human β3-adrenoceptor | - |
| Amibegron (SR58611A) | β-adrenoceptor in rat colon | 3.5[1] |
| β-adrenoceptor in rat uterus | 499[1] |
Note: Specific EC50 data for Talibegron in a cAMP functional assay was not available in the reviewed literature.
III. Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
IV. In Vivo and Clinical Findings
A. Talibegron (ZD2079)
Limited in vivo data for Talibegron is publicly available. Studies have suggested it has a small stimulatory effect on energy expenditure in humans.
B. Amibegron (SR58611A)
Amibegron has been investigated for its potential antidepressant and anxiolytic effects. In a clinical trial for recurrent major depressive episodes, Amibegron (700 mg/day) showed a significantly greater decrease in the Hamilton Depression Rating Scale (HAM-D) total score from baseline compared to placebo (-13.31 vs. -11.12, p=0.016)[2]. The difference was more pronounced in patients with a baseline HAM-D score >25 (-15.63 vs. -11.86, p=0.006)[2].
In preclinical rodent models, Amibegron has demonstrated antidepressant-like effects. For instance, in the forced swim test, all tested doses of amibegron (0.3, 1.0, or 3.0 mg/kg) significantly reduced immobility in the Flinders Sensitive Line (FSL) rat, an animal model of depression[3]. Furthermore, Amibegron has been shown to increase the synthesis of serotonin (B10506) (5-HT) and tryptophan levels in various rodent brain regions at doses of 3 and 10 mg/kg (p.o.)[4]. It also increased the release of 5-HT in the rat prefrontal cortex at a dose of 10 mg/kg (p.o.)[4].
V. Experimental Protocols
A. Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound to a receptor.
-
Membrane Preparation:
-
Culture cells expressing the target β-adrenergic receptor subtype.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction by differential centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β-adrenoceptors) and a range of concentrations of the unlabeled test compound (Talibegron or Amibegron).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known antagonist).
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. cAMP Accumulation Assay (General Protocol)
This protocol outlines a common method for assessing the functional potency of a Gs-coupled receptor agonist.
-
Cell Culture and Plating:
-
Culture a suitable cell line stably or transiently expressing the human β3-adrenergic receptor.
-
Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the agonist (Talibegron or Amibegron) to the wells.
-
Include a vehicle control and a positive control (e.g., a known full agonist like isoproterenol).
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
C. Measurement of Energy Expenditure in Humans (General Protocol)
Indirect calorimetry is a common method for measuring energy expenditure.
-
Subject Preparation:
-
Subjects should fast for a specified period (e.g., overnight) before the measurement.
-
Subjects should refrain from strenuous physical activity and caffeine (B1668208) intake for a defined period prior to the test.
-
-
Measurement Procedure:
-
The subject rests in a supine position in a quiet, thermoneutral environment.
-
A ventilated hood is placed over the subject's head, or a mouthpiece and nose clip are used to collect expired air.
-
After an acclimation period, oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured for a set duration (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the Respiratory Exchange Ratio (RER = VCO2 / VO2).
-
Calculate the Resting Energy Expenditure (REE) using the Weir equation: REE (kcal/day) = [3.941 x VO2 (L/min) + 1.106 x VCO2 (L/min)] x 1440.
-
D. Forced Swim Test in Rats (General Protocol)
This is a widely used preclinical model to assess antidepressant-like activity.
-
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
-
Procedure:
-
Pre-test session (Day 1): Place the rat in the cylinder for a 15-minute period. This is to induce a state of learned helplessness.
-
Test session (Day 2): 24 hours after the pre-test, administer the test compound (e.g., Amibegron) or vehicle at a specified time before the test. Place the rat back into the water-filled cylinder for a 5-minute session.
-
-
Data Collection and Analysis:
-
Record the entire 5-minute test session on video.
-
An observer, blinded to the treatment groups, scores the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).
-
Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
VI. Conclusion
This guide provides a comparative overview of Talibegron and Amibegron based on currently available public data. Amibegron has a more extensive publicly available dataset, particularly regarding its in vivo effects and clinical evaluation for depression. Talibegron shows high selectivity for the β3-adrenoceptor in binding assays, but functional potency data and in vivo results are less comprehensively reported. Researchers should consider these differences when selecting a compound for their specific research needs. The provided experimental protocols offer a foundational understanding of the methodologies used to generate the presented data.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. sanofi.com [sanofi.com]
- 3. Confirmation of antidepressant potential of the selective beta3 adrenoceptor agonist amibegron in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the beta3-adrenoceptor (Adrb3) agonist SR58611A (amibegron) on serotonergic and noradrenergic transmission in the rodent: relevance to its antidepressant/anxiolytic-like profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RNAi Knockdown of the α2A-Adrenergic Receptor: A Comparison of Pharmacological and Molecular Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the RNA interference (RNAi)-mediated knockdown of the α2A-adrenergic receptor. A key focus is the application of pharmacological tools, specifically the selective antagonist BRL 44408 maleate (B1232345), to functionally validate the knockdown of the α2A-adrenergic receptor. This guide will also compare this pharmacological approach with other widely used molecular validation techniques.
A Note on Pharmacological Agent Selection: Initial interest in utilizing Talibegron Hydrochloride for this purpose is noted; however, publicly available data consistently identify this compound as a potent β3-adrenergic receptor agonist.[1][2][3][4] Therefore, it is not a suitable tool for antagonizing the α2A-adrenergic receptor. This guide will instead focus on BRL 44408 maleate , a well-characterized and selective antagonist for the α2A-adrenergic receptor subtype.[5][6][7][8][9]
Introduction to RNAi Validation
Pharmacological Validation: A Functional Approach
Pharmacological validation assesses the functional consequences of the protein knockdown. In the context of the α2A-adrenergic receptor, a G-protein coupled receptor (GPCR), this involves measuring the receptor's signaling activity. The α2A-adrenergic receptor is primarily coupled to the Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12][13][14][15]
By using a selective antagonist like BRL 44408 maleate, researchers can functionally validate the RNAi knockdown. The logic is that if the siRNA has successfully knocked down the α2A-adrenergic receptor, then the cellular response to an agonist should be significantly blunted. Furthermore, the effect of the antagonist (BRL 44408 maleate) should be diminished in the knockdown cells compared to control cells, as its target is less abundant.
Comparison of Validation Methods
A multi-faceted approach to validation provides the most robust and reliable data. Below is a comparison of pharmacological validation with other common techniques.
| Validation Method | Principle | Advantages | Disadvantages |
| Pharmacological Validation (using BRL 44408 maleate) | Measures the functional consequence of the knockdown by assessing the receptor's response to an antagonist. | - Provides functional confirmation of the knockdown.- Can reveal the physiological relevance of the target protein.[16] | - Requires a specific and selective pharmacological tool.- Indirect measure of protein levels. |
| Quantitative Real-Time PCR (qPCR) | Measures the relative abundance of the target mRNA transcript.[17] | - Highly sensitive and quantitative.- Relatively high-throughput.[17] | - Does not confirm protein knockdown or functional impact.- mRNA levels may not always correlate with protein levels.[3] |
| Western Blotting | Measures the relative abundance of the target protein. | - Directly measures protein levels.- Can confirm the size of the target protein. | - Can be semi-quantitative.- Requires a specific antibody.- Lower throughput than qPCR. |
| Rescue Experiment | Re-introduction of an siRNA-resistant form of the target gene to see if the phenotype is reversed.[11] | - Considered the "gold standard" for confirming specificity.- Directly links the knockdown to the observed phenotype.[11] | - Can be technically challenging to create an siRNA-resistant construct.- Overexpression of the rescue construct can sometimes lead to artifacts. |
Experimental Protocols
RNAi-Mediated Knockdown of the α2A-Adrenergic Receptor
This protocol describes the transfection of siRNA into a suitable cell line expressing the α2A-adrenergic receptor (e.g., HEK293-T or CHO-K1 cells).
Materials:
-
HEK293-T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
siRNA targeting the α2A-adrenergic receptor (at least two independent, validated sequences)
-
Non-targeting (scrambled) siRNA control
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293-T cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA (either targeting or non-targeting control) into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2 before proceeding with validation assays.
Validation of Knockdown by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the α2A-adrenergic receptor and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: At 48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix. The cycling conditions will depend on the polymerase and instrument used.
-
Analysis: Calculate the relative expression of the α2A-adrenergic receptor mRNA in the siRNA-treated samples compared to the non-targeting control, normalized to the housekeeping gene using the ΔΔCt method.
Pharmacological Validation using a cAMP Assay
This protocol measures the functional activity of the α2A-adrenergic receptor by quantifying changes in intracellular cAMP levels.
Materials:
-
Transfected cells from Protocol 1
-
α2A-adrenergic receptor agonist (e.g., UK 14,304)
-
BRL 44408 maleate
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Assay buffer (e.g., HBSS with HEPES)
Procedure:
-
Cell Preparation: 48-72 hours post-transfection, detach the cells and resuspend them in assay buffer containing 1 mM IBMX.
-
Antagonist Treatment:
-
In a 96-well plate, add cells treated with non-targeting siRNA and cells with α2A-adrenergic receptor siRNA.
-
To appropriate wells, add increasing concentrations of BRL 44408 maleate and incubate for 20 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Immediately add the α2A-adrenergic receptor agonist (e.g., UK 14,304) at a concentration that gives a submaximal response (e.g., EC80) to all wells except the basal control.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of BRL 44408 maleate. Compare the antagonist's ability to reverse the agonist-induced decrease in cAMP in control versus knockdown cells.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the validation experiments.
Table 1: qPCR Validation of α2A-Adrenergic Receptor Knockdown
| Treatment | Normalized α2A-AR mRNA Level (Relative to Non-Targeting Control) | Standard Deviation |
| Non-Targeting siRNA | 1.00 | ± 0.08 |
| α2A-AR siRNA #1 | 0.22 | ± 0.03 |
| α2A-AR siRNA #2 | 0.18 | ± 0.02 |
Table 2: Pharmacological Validation with BRL 44408 maleate
| Cell Treatment | Agonist (UK 14,304) | Antagonist (BRL 44408 maleate) | cAMP Level (% of Forskolin alone) | Standard Deviation |
| Non-Targeting siRNA | - | - | 100 | ± 5 |
| Non-Targeting siRNA | + | - | 35 | ± 4 |
| Non-Targeting siRNA | + | + | 85 | ± 6 |
| α2A-AR siRNA #1 | - | - | 102 | ± 7 |
| α2A-AR siRNA #1 | + | - | 88 | ± 5 |
| α2A-AR siRNA #1 | + | + | 91 | ± 6 |
Visualizations
α2A-Adrenergic Receptor Signaling Pathway
Caption: Signaling pathway of the α2A-adrenergic receptor (α2A-AR).
Experimental Workflow for RNAi Validation
References
- 1. Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BRL 44408 maleate, alpha2A adrenoceptor antagonist (CAS 681806-46-2) | Abcam [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Talibegron and Ritobegron: Beta-3 Adrenergic Receptor Agonists
An objective guide for researchers and drug development professionals on the preclinical and clinical profiles of two selective β3-adrenergic receptor agonists, Talibegron and Ritobegron (B1679393). This report synthesizes available data to draw a comparative picture in the absence of direct head-to-head studies.
While a direct head-to-head clinical trial comparing Talibegron and Ritobegron has not been identified in the public domain, a comprehensive analysis of individual preclinical and clinical data provides valuable insights into their respective pharmacological profiles. Both molecules are selective agonists for the β3-adrenergic receptor (β3-AR), a G-protein coupled receptor primarily expressed in adipocytes and the detrusor muscle of the urinary bladder.[1][2] Activation of this receptor stimulates a signaling cascade that leads to various physiological effects, including increased lipolysis, thermogenesis, and relaxation of the bladder smooth muscle.[1][2][3]
Overview of Investigational Status
Talibegron (ZD2079), initially developed by AstraZeneca, was investigated for its potential in treating obesity and type 2 diabetes by increasing energy expenditure.[1][4][5] However, its development was discontinued, and its therapeutic value for these indications has been questioned.[1][4]
Ritobegron (KUC-7483), discovered by Kissei Pharmaceutical, was primarily developed for the treatment of overactive bladder (OAB).[6][7] It progressed to Phase III clinical trials in Japan for this indication.[6] However, its development status is also currently listed as discontinued.[6]
Comparative Efficacy and Selectivity
The available data allows for a comparative assessment of the selectivity and potency of Ritobegron across different species and in vitro systems. While similar detailed quantitative data for Talibegron is less readily available in the provided search results, its classification as a selective β3-AR agonist is established.[1][5]
Quantitative Data Summary: Ritobegron
| Parameter | Species/System | Value | Reference |
| β3-AR Selectivity vs. β1-AR | Human β-AR expressing CHO cells | 301-fold | [8] |
| β3-AR Selectivity vs. β2-AR | Human β-AR expressing CHO cells | 32-fold | [8] |
| Bladder Selectivity vs. Atria | Rat isolated organs | 2,078-fold | [8][9] |
| Bladder Selectivity vs. Uterus | Rat isolated organs | 14-fold | [8][9] |
| Bladder Selectivity vs. Atria | Cynomolgus monkey isolated organs | 79.3-fold | [10] |
| Bladder Selectivity vs. Trachea | Cynomolgus monkey isolated organs | 1200-fold | [10] |
| EC50 (Bladder Relaxation) | Rat isolated bladder | 7.7 x 10⁻⁸ mol/L | [8][9] |
| EC50 (Bladder Relaxation) | Cynomolgus monkey isolated bladder | 8.2 ± 2.3 x 10⁻⁷ M | [9][10] |
| ED50 (Intravesical Pressure Reduction) | Anesthetized rats | 0.4 mg/kg | [8][9] |
| ED50 (Intravesical Pressure Reduction) | Cynomolgus monkeys | 1.44 mg/kg | [9][10] |
Mechanism of Action: β3-Adrenergic Receptor Signaling
Both Talibegron and Ritobegron exert their effects by binding to and activating the β3-adrenergic receptor. This initiates a downstream signaling cascade, as illustrated in the diagram below.
References
- 1. Classification of Therapeutic and Experimental Drugs for Brown Adipose Tissue Activation: Potential Treatment Strategies for Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. Selective β₃-adrenoceptor agonists for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Talibegron Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Ritobegron - AdisInsight [adisinsight.springer.com]
- 7. medkoo.com [medkoo.com]
- 8. Bladder selectivity of the novel β₃-agonist ritobegron (KUC-7483) explored by in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ritobegron (KUC-7483), a novel selective β3-adrenoceptor agonist, on bladder function in cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Tolerability Landscape of Beta-3 Adrenergic Agonists
A Comparative Guide for Researchers and Drug Development Professionals
The advent of beta-3 adrenergic agonists has marked a significant advancement in the management of overactive bladder (OAB), offering an alternative to antimuscarinic agents with a distinct mechanism of action and tolerability profile. This guide provides a detailed comparison of the tolerability of key beta-3 adrenergic agonists—mirabegron (B1684304), vibegron (B611683), and solabegron (B109787)—supported by quantitative data from clinical trials, detailed experimental protocols, and visual representations of key biological and procedural pathways.
Mechanism of Action: A Shared Pathway
Beta-3 adrenergic agonists exert their therapeutic effect by selectively stimulating beta-3 adrenergic receptors in the detrusor muscle of the bladder.[1][2] This activation triggers a signaling cascade that leads to muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB.[3][4]
The binding of a beta-3 agonist to its receptor initiates the activation of a stimulatory G protein (Gs).[5] This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][6] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which is believed to phosphorylate various downstream targets, ultimately resulting in the relaxation of the bladder's smooth muscle.[5][6]
Comparative Tolerability: A Data-Driven Overview
The tolerability of beta-3 adrenergic agonists is a key differentiator from other OAB treatments, particularly the lower incidence of anticholinergic side effects like dry mouth and constipation. The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) from pivotal clinical trials for mirabegron, vibegron, and solabegron.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Phase 3 Trials of Mirabegron (12-week data)
| Adverse Event | Mirabegron 25mg (%)[4] | Mirabegron 50mg (%)[3][4] | Placebo (%)[3][4] |
| Hypertension | 11.3 | 7.5 | 7.6 |
| Nasopharyngitis | 3.5 | 3.9 | 2.5 |
| Urinary Tract Infection | 4.2 | 2.9 | 1.8 |
| Headache | 2.1 | 3.2 | 3.0 |
| Dry Mouth | - | 0.5 | 1.5 |
Note: Data for Mirabegron 25mg is from a pooled analysis.[4] Data for 50mg and placebo are from a separate Phase 3 trial.[3]
Table 2: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 3 EMPOWUR Trial of Vibegron (12-week data)
| Adverse Event | Vibegron 75mg (%)[7] | Placebo (%)[7] |
| Headache | 4.0 | 2.4 |
| Nasopharyngitis | 2.8 | 1.7 |
| Diarrhea | 2.2 | 1.1 |
| Nausea | 2.2 | 1.1 |
| Hypertension | 1.7 | 1.7 |
| Urinary Tract Infection | 5.0 | 6.1 |
| Dry Mouth | - | 0.9 |
Table 3: Tolerability of Solabegron in a Phase 2 Trial
| Adverse Event Profile | Finding |
| Overall Incidence | Similar to placebo[8][9] |
| Cardiovascular Parameters | No notable changes in 24-hour ambulatory blood pressure, clinical chemistry, hematology, or ECG parameters[9] |
Note: Specific adverse event percentages for solabegron were not detailed in the available search results.
Experimental Protocols: A Look Inside the Trials
The data presented in this guide are derived from rigorously designed clinical trials. Understanding the methodologies of these studies is crucial for interpreting the tolerability data.
Mirabegron Phase 3 Program
The Phase 3 clinical development program for mirabegron included multiple randomized, double-blind, placebo-controlled trials.[3][10]
-
Patient Population: Adult patients (≥18 years) with symptoms of OAB for at least 3 months, including increased urinary frequency and urgency with or without urgency incontinence.[3][10]
-
Study Design: Following a 2-week placebo run-in period, patients were randomized to receive once-daily oral doses of mirabegron (50mg or 100mg), placebo, or an active comparator (tolterodine) for 12 weeks.[3][10]
-
Tolerability Assessment: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs), vital signs (including blood pressure and heart rate), electrocardiograms (ECGs), and laboratory tests.[3][11]
Vibegron EMPOWUR Trial
The EMPOWUR trial was a pivotal international, randomized, double-blind, placebo- and active-controlled Phase 3 study for vibegron.[7][12]
-
Patient Population: Adult patients with OAB, including both "wet" (with urge urinary incontinence) and "dry" (without urge urinary incontinence) subtypes.[12]
-
Study Design: Patients were randomized in a 5:5:4 ratio to receive once-daily vibegron (75mg), placebo, or tolterodine (B1663597) extended-release (4mg) for 12 weeks.[7][12]
-
Tolerability Assessment: The primary safety outcome was the incidence of adverse events.[13] Other safety assessments included vital signs, laboratory parameters, and ECGs.[7]
Solabegron Phase 2 Trial
The available data for solabegron comes from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[8][9]
-
Patient Population: Adult women with moderate to severe OAB symptoms.[9]
-
Study Design: The trial compared two dosage strengths of solabegron (50mg and 125mg, administered twice daily) against a placebo.[8]
-
Tolerability Assessment: Tolerability was evaluated by assessing adverse events and monitoring cardiovascular parameters, including 24-hour ambulatory blood pressure and ECGs.[8][9]
Conclusion
Beta-3 adrenergic agonists, including mirabegron, vibegron, and solabegron, generally demonstrate a favorable tolerability profile in clinical trials. The incidence of common adverse events such as hypertension, headache, and nasopharyngitis is typically low and comparable to placebo for some events. A key advantage of this class of drugs is the significantly lower rate of dry mouth compared to antimuscarinic agents, which may lead to better patient adherence. While mirabegron and vibegron have robust Phase 3 data supporting their tolerability, the profile of solabegron is still emerging from Phase 2 studies. Continued research and real-world evidence will further delineate the comparative tolerability of these agents, aiding in the development of more personalized and effective treatments for overactive bladder.
References
- 1. Vibegron for Overactive Bladder Treatment in Older Adults: Results From the EMPOWUR Trial - American Urological Association [auanews.net]
- 2. researchgate.net [researchgate.net]
- 3. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Studies | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 5. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. auajournals.org [auajournals.org]
- 8. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AltheRx reports positive Phase II data of Solabegron drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety and tolerability of the β3 -adrenoceptor agonist mirabegron, for the treatment of overactive bladder: results of a prospective pooled analysis of three 12-week randomised Phase III trials and of a 1-year randomised Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. International Phase III, Randomized, Double-Blind, Placebo and Active Controlled Study to Evaluate the Safety and Efficacy of Vibegron in Patients with Symptoms of Overactive Bladder: EMPOWUR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. auajournals.org [auajournals.org]
Benchmarking Talibegron Hydrochloride against standard beta-3 agonists
A detailed guide for researchers on the in-vitro and in-vivo characterization of beta-3 adrenergic receptor agonists, with a comparative overview of standard agents and the discontinued (B1498344) compound, Talibegron Hydrochloride.
This guide provides a comparative analysis of this compound against established beta-3 adrenergic receptor (β3-AR) agonists, namely Mirabegron, Solabegron, and Vibegron. Due to the discontinued development of Talibegron and the limited publicly available data, this document focuses on establishing a benchmark based on the pharmacological profiles of the standard agonists. It further outlines the key experimental protocols essential for the evaluation of any novel β3-AR agonist.
Mechanism of Action and Signaling Pathway
Beta-3 adrenergic receptors are predominantly expressed in the detrusor muscle of the bladder and in adipose tissue. Their activation initiates a signaling cascade that is central to their therapeutic effects.
Activation of the β3-AR by an agonist leads to the stimulation of adenylyl cyclase via a Gs protein. This, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). In the bladder's detrusor muscle, elevated cAMP levels activate protein kinase A (PKA), which leads to the phosphorylation of various downstream targets, ultimately resulting in smooth muscle relaxation and increased bladder capacity. In adipose tissue, the same pathway promotes lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.
Below is a diagram illustrating the canonical β3-AR signaling pathway.
Reproducibility of Talibegron Hydrochloride Experimental Results: A Guide for Researchers
The development of Talibegron Hydrochloride as a potential therapeutic agent has been discontinued, and as a result, there is a significant lack of publicly available, reproducible experimental data to conduct a comprehensive comparison with alternative compounds. While the compound was investigated as a selective β3-adrenergic receptor agonist for the potential treatment of obesity and type 2 diabetes, detailed preclinical and clinical data, particularly regarding the reproducibility of its effects, remain largely unpublished in peer-reviewed literature.
This guide aims to provide researchers, scientists, and drug development professionals with the available information on this compound's intended mechanism of action and outlines the experimental approaches that would be necessary to assess its reproducibility and compare it to other therapeutic alternatives.
Understanding the Intended Mechanism of Action
This compound was designed to selectively activate the β3-adrenergic receptor.[1] This receptor is predominantly found in adipose tissue and, to a lesser extent, in other tissues like the bladder. The proposed therapeutic effects of Talibegron were based on the following signaling pathway:
Caption: Proposed signaling pathway of this compound in adipocytes.
Activation of the β3-adrenergic receptor by an agonist like Talibegron was expected to initiate a cascade of intracellular events, primarily through the Gs protein-adenylyl cyclase pathway, leading to an increase in cyclic AMP (cAMP). This increase in cAMP would then activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). Activated HSL promotes the breakdown of triglycerides into free fatty acids and glycerol (B35011) (lipolysis), and also stimulates thermogenesis, the process of heat production. The intended therapeutic outcome was to increase energy expenditure and improve insulin (B600854) sensitivity.
Comparison with Alternatives
Due to the absence of specific experimental data for this compound, a direct quantitative comparison with other drugs is not feasible. However, a number of alternative therapeutic strategies for obesity and type 2 diabetes exist, targeting various mechanisms.
| Therapeutic Class | Mechanism of Action | Examples |
| β3-Adrenergic Receptor Agonists | Activate β3-adrenergic receptors, promoting lipolysis and thermogenesis. | Mirabegron (approved for overactive bladder, investigated for metabolic effects)[2][3] |
| GLP-1 Receptor Agonists | Mimic the action of glucagon-like peptide-1, enhancing insulin secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety. | Liraglutide, Semaglutide, Tirzepatide[4][5] |
| SGLT2 Inhibitors | Block the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine. | Canagliflozin, Dapagliflozin, Empagliflozin |
| DPP-4 Inhibitors | Inhibit the enzyme dipeptidyl peptidase-4, which increases the levels of incretin (B1656795) hormones that stimulate insulin release and decrease glucagon levels. | Sitagliptin, Saxagliptin, Linagliptin |
| Activin Type II Receptor Blockers | Block activin type II receptors, stimulating skeletal muscle growth and reducing fat mass. | Bimagrumab[6] |
Methodologies for Assessing Reproducibility and Efficacy
To rigorously assess the reproducibility and efficacy of a compound like this compound, a series of well-defined in vitro and in vivo experiments would be required. The following sections outline the standard experimental protocols that would be necessary to generate the data for a comprehensive comparison.
In Vitro Assays
1. Receptor Binding Affinity:
-
Objective: To determine the binding affinity of this compound to the human β3-adrenergic receptor and assess its selectivity against other β-adrenergic receptor subtypes (β1 and β2).
-
Methodology: Radioligand binding assays using cell membranes expressing the specific human receptor subtypes. A radiolabeled antagonist (e.g., [³H]-CGP12177) would be displaced by increasing concentrations of unlabeled Talibegron.
-
Data Output: Inhibition constant (Ki) values for each receptor subtype. Higher Ki indicates lower affinity.
2. Functional Potency and Efficacy (cAMP Accumulation Assay):
-
Objective: To measure the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the β3-adrenergic signaling pathway.
-
Methodology: A whole-cell cAMP assay using a cell line stably expressing the human β3-adrenergic receptor (e.g., CHO-K1 cells). Cells would be incubated with varying concentrations of Talibegron, and the amount of cAMP produced would be quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Output: EC50 (half-maximal effective concentration) and Emax (maximum effect) values, which indicate the potency and efficacy of the compound, respectively.
Caption: A generalized workflow for a cAMP accumulation assay.
3. Lipolysis Assay:
-
Objective: To assess the functional consequence of β3-adrenergic receptor activation by measuring the breakdown of triglycerides (lipolysis) in adipocytes.
-
Methodology: Differentiated adipocytes (e.g., 3T3-L1 cells or primary human adipocytes) would be treated with different concentrations of Talibegron. The amount of glycerol or free fatty acids released into the cell culture medium would be measured as an indicator of lipolysis.
-
Data Output: EC50 and Emax values for the stimulation of lipolysis.
In Vivo Studies
1. Acute and Chronic Efficacy in Animal Models of Obesity and Diabetes:
-
Objective: To evaluate the effect of this compound on body weight, body composition, glucose tolerance, and insulin sensitivity in relevant animal models.
-
Methodology: Studies in diet-induced obese (DIO) mice or genetic models of obesity and diabetes (e.g., db/db mice). Animals would be treated with Talibegron or a vehicle control over a defined period. Key parameters to be measured include:
-
Body weight and food intake
-
Body composition (fat mass and lean mass) using techniques like DEXA or MRI
-
Glucose and insulin tolerance tests
-
Plasma levels of lipids, glucose, and insulin
-
-
Data Output: Dose-dependent effects on metabolic parameters.
2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate its plasma concentrations with its pharmacological effects.
-
Methodology: Administration of Talibegron to animals, followed by serial blood sampling to measure drug concentrations over time. These concentration data would then be correlated with a pharmacodynamic marker, such as changes in plasma free fatty acids.
-
Data Output: Key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) and a PK/PD model to understand the dose-exposure-response relationship.
Conclusion
While this compound was a compound of interest in the field of metabolic disease research, the lack of published, reproducible experimental data makes it impossible to provide a definitive comparison with currently available or investigational therapies. The experimental protocols outlined above represent the standard methodologies that would be required to generate the necessary data to evaluate its potential and reproducibility. For researchers in this field, focusing on compounds with a more robust and transparent data package would be a more fruitful endeavor.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirabegron, a Selective β3-Adrenergic Receptor Agonist, as a Potential Anti-Obesity Drug [mdpi.com]
- 4. Study Finds Antidiabetic Drug Effective for Weight-Loss - News Center [news.feinberg.northwestern.edu]
- 5. Clinical Effectiveness of Liraglutide in Type 2 Diabetes Treatment in the Real-World Setting: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitechdaily.com [scitechdaily.com]
Confirming Talibegron's Mechanism of Action: A Comparative Guide Utilizing Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanism of action of Talibegron, a selective β3-adrenergic receptor (β3-AR) agonist. Due to the limited availability of public experimental data specifically for Talibegron, this document leverages the well-established mechanism of the β3-AR agonist class, using the extensively studied compound Mirabegron as a primary example to illustrate the confirmatory role of genetic models.
Introduction to Talibegron and the β3-Adrenergic Pathway
Talibegron is a selective agonist for the β3-adrenergic receptor, a key regulator of energy expenditure. The primary mechanism of action for Talibegron and other drugs in its class is the activation of β3-ARs, which are predominantly expressed on the surface of brown and beige adipocytes. This activation initiates a signaling cascade that leads to an increase in thermogenesis, the process of heat production, and consequently, increased energy expenditure.
The signaling pathway is initiated when a β3-AR agonist like Talibegron binds to the receptor. This triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated Gs-protein then stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets. A critical target in this pathway is the uncoupling protein 1 (UCP1), located in the inner mitochondrial membrane of brown adipocytes. UCP1 dissipates the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis and releasing the stored energy as heat.
Confirmation of Mechanism with Genetic Models: The Case of β3-AR Agonists
In studies involving β3-adrenoceptor knockout (β3-AR KO) mice, the thermogenic and metabolic effects of Mirabegron were significantly diminished or completely absent. This demonstrates that the β3-AR is the primary target through which these agonists exert their effects. For instance, in wild-type mice, Mirabegron administration leads to increased oxygen consumption and glucose uptake into adipose tissue. However, in β3-AR KO mice, these effects are not observed, confirming that the drug's mechanism is dependent on the presence and function of the β3-adrenoceptor.
Comparative Performance of β3-AR Agonists
While direct comparative data for Talibegron is scarce, the following table summarizes the expected effects based on its classification as a β3-AR agonist, with illustrative data from studies on Mirabegron. For comparison, other classes of compounds that also activate brown adipose tissue (BAT) are included.
| Compound Class | Primary Target | Key Downstream Effects | Evidence from Genetic Models |
| β3-Adrenergic Agonists (e.g., Talibegron, Mirabegron) | β3-Adrenergic Receptor | ↑ cAMP, ↑ PKA activity, ↑ UCP1 expression, ↑ Thermogenesis, ↑ Lipolysis | Effects are absent in β3-AR knockout mice, confirming target specificity. |
| Norepinephrine Reuptake Inhibitors | Norepinephrine Transporter (NET) | ↑ Norepinephrine levels in the synapse, leading to activation of adrenergic receptors, including β3-AR. | Effects are attenuated in the presence of adrenergic receptor antagonists. |
| PPARγ Agonists (e.g., Thiazolidinediones) | Peroxisome Proliferator-Activated Receptor γ | Promote adipocyte differentiation and can induce "browning" of white adipose tissue. | Effects are dependent on the presence of functional PPARγ. |
Experimental Protocols
Detailed experimental protocols for Talibegron are not widely published. However, the following represents a generalized protocol for assessing the in vivo effects of a β3-AR agonist using a knockout mouse model, based on studies with Mirabegron.
In Vivo Assessment of Thermogenesis in Wild-Type vs. β3-AR Knockout Mice
1. Animal Model:
-
Male C57BL/6J wild-type mice (8-10 weeks old).
-
Male β3-adrenoceptor knockout (β3-AR KO) mice on a C57BL/6J background (8-10 weeks old).
-
Mice are housed under controlled temperature (22-24°C) and a 12-hour light/dark cycle with ad libitum access to food and water.
2. Drug Administration:
-
Talibegron or a comparator compound (e.g., Mirabegron) is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Mice are administered the compound via oral gavage at a specified dose (e.g., 1-10 mg/kg body weight).
-
Control groups receive the vehicle only.
3. Measurement of Energy Expenditure:
-
Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured using an indirect calorimetry system.
-
Mice are acclimated to the metabolic cages for 24 hours prior to the experiment.
-
Baseline measurements are recorded for at least 1 hour before drug administration.
-
Measurements are continuously recorded for several hours post-administration.
4. Analysis of Gene Expression in Adipose Tissue:
-
At the end of the experiment, mice are euthanized, and brown adipose tissue (BAT) and inguinal white adipose tissue (iWAT) are collected.
-
Total RNA is extracted from the tissues.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of UCP1 and other thermogenic genes.
5. Statistical Analysis:
-
Data are presented as mean ± SEM.
-
Statistical significance between groups is determined using an appropriate statistical test, such as a two-way ANOVA followed by a post-hoc test.
Visualizing the Mechanism and Workflow
Signaling Pathway of β3-Adrenergic Receptor Agonists
Caption: Signaling pathway of Talibegron in a brown adipocyte.
Experimental Workflow for Confirming Mechanism of Action
Caption: Workflow for confirming Talibegron's mechanism using genetic models.
Conclusion
The mechanism of action of Talibegron as a selective β3-adrenergic receptor agonist is well-supported by the extensive research on this class of drugs. The activation of the β3-AR/cAMP/PKA/UCP1 pathway in brown and beige adipocytes is the cornerstone of its thermogenic effect. While direct experimental evidence for Talibegron from studies utilizing genetic models is not widely available, the data from analogous compounds like Mirabegron strongly support this proposed mechanism. The use of β3-AR knockout mice has been pivotal in unequivocally demonstrating the on-target effect of these agonists. Future research and publication of preclinical and clinical data on Talibegron will be crucial for a more direct and detailed comparison of its performance against other metabolic therapies.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Talibegron Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Talibegron Hydrochloride, a β3 adrenergic receptor agonist, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for regulatory compliance and responsible laboratory management.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as an irritant and may cause organ damage through prolonged or repeated exposure.[1]
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Serious Eye Irritation (Category 2A)[1] | Warning | P264: Wash hands thoroughly after handling.[2] P280: Wear protective gloves/ eye protection/ face protection.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337 + P313: If eye irritation persists: Get medical advice/ attention. |
| Specific Target Organ Toxicity - Single Exposure (Category 2)[1] | Warning | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] P270: Do not eat, drink or smoke when using this product. P308 + P316: IF exposed or concerned: Get emergency medical help immediately.[1] |
| Specific Target Organ Toxicity - Repeated Exposure (Category 2)[1] | Warning | P319: Get medical help if you feel unwell.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound, as with many pharmaceutical compounds, is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] The following procedure aligns with general best practices for laboratory chemical waste.
1. Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This container should be made of a material compatible with the chemical.
-
Collect all forms of waste, including expired product, contaminated labware (e.g., weigh boats, pipette tips, contaminated wipes), and any material used to clean up spills.
2. Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
Include the chemical name: "this compound."
-
List the associated hazards (e.g., "Irritant," "Target Organ Toxicity").
3. Storage:
-
Store the sealed waste container in a secure, designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be away from incompatible materials and general laboratory traffic.
4. Professional Disposal:
-
Crucially, do not dispose of this compound down the drain. [5] The EPA's regulations, specifically Subpart P, prohibit the sewering of hazardous pharmaceutical waste by healthcare facilities.[4][6]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
If your institution does not have an EHS department, you must contract with a licensed hazardous waste disposal company.
-
Provide the waste disposal vendor with the Safety Data Sheet (SDS) for this compound to ensure they have the necessary information for safe handling and transport.
5. Final Treatment:
-
The standard and required method for the disposal of hazardous pharmaceutical waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] This process effectively destroys the active pharmaceutical ingredient, preventing its release into the environment.
6. Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed (or the equivalent).[5] The rinsate should be collected and treated as hazardous waste.
-
After proper cleaning, the packaging can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill or through controlled incineration.[5]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C18H22ClNO4 | CID 158793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
